(S)-1,1,1-Trifluorooctan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,1,1-trifluorooctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAIBHXNHIEDAM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426466 | |
| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129443-08-9 | |
| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of Fluorinated Chiral Alcohols
An In-Depth Technical Guide to (S)-1,1,1-Trifluorooctan-2-ol: Properties, Synthesis, and Applications
In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this functionality is positioned adjacent to a stereogenic center, as in this compound, it creates a chiral building block of considerable value. This guide provides a comprehensive overview of this specific chiral fluorinated alcohol, from its fundamental properties and synthesis to its application as a sophisticated synthon in advanced chemical manufacturing. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—providing the causal logic behind the protocols and the scientific rationale for its utility.
Core Physicochemical & Structural Characteristics
This compound is a chiral secondary alcohol distinguished by a trifluoromethyl group at the C1 position and a hydroxyl group on the stereogenic C2 carbon of an octane backbone.[2] This unique structure imparts a combination of properties that make it a valuable intermediate. The potent electron-withdrawing nature of the CF3 group renders the adjacent hydroxyl proton more acidic compared to its non-fluorinated analog, octan-2-ol.[3] This electronic effect influences its reactivity and hydrogen-bonding capabilities.
| Property | Value | Source |
| IUPAC Name | (2S)-1,1,1-Trifluorooctan-2-ol | [3] |
| CAS Number | 129443-08-9 | [4][5] |
| Molecular Formula | C8H15F3O | [3][4] |
| Molecular Weight | 184.20 g/mol | [2][4][6] |
| Physical Form | Liquid | |
| Purity (Typical) | ≥95% | |
| Storage Conditions | Sealed in dry, 2-8°C | |
| InChI Key | INAIBHXNHIEDAM-ZETCQYMHSA-N |
Synthesis and Enantiomeric Resolution: A Two-Stage Approach
Obtaining enantiomerically pure this compound is paramount for its applications in stereoselective synthesis. A common and industrially viable strategy involves an initial non-selective synthesis to produce the racemic mixture, followed by a highly selective enzymatic kinetic resolution (EKR) to isolate the desired (S)-enantiomer.
Diagram: Synthesis and Resolution Workflow
Caption: Workflow for the production of this compound.
Protocol: Synthesis of Racemic 1,1,1-Trifluorooctan-2-ol
This protocol describes a standard Grignard reaction, a robust method for forming carbon-carbon bonds.
-
Rationale: The Grignard reagent (hexylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is stable under these conditions, making this a reliable route to the desired carbon skeleton.[3]
-
Methodology:
-
Reagent Preparation: Prepare hexylmagnesium bromide by reacting hexyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To a cooled (0°C) solution of ethyl trifluoroacetate in anhydrous diethyl ether, add the prepared Grignard reagent dropwise while maintaining the temperature.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction & Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield racemic 1,1,1-trifluorooctan-2-ol.
-
Protocol: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful green chemistry technique for separating enantiomers. It leverages the stereoselectivity of enzymes to modify one enantiomer while leaving the other untouched.[3]
-
Rationale & Causality: Lipases, such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL), are highly effective for this transformation.[3] In a non-aqueous solvent, the enzyme's active site can readily differentiate between the two enantiomers of the alcohol. It preferentially catalyzes the acylation (esterification) of the (R)-enantiomer, converting it to an ester. The (S)-enantiomer is a poor substrate for the enzyme and remains largely unreacted. The significant difference in polarity between the resulting (R)-ester and the unreacted (S)-alcohol allows for their easy separation via standard chromatography.
-
Methodology:
-
Setup: In a flask, dissolve the racemic 1,1,1-trifluorooctan-2-ol in a suitable organic solvent (e.g., hexane or toluene).
-
Reagents: Add an acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B). Using an immobilized enzyme simplifies catalyst removal post-reaction.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 30-40°C). The progress is monitored by taking aliquots and analyzing them for enantiomeric excess (e.e.) of the starting material and product using chiral HPLC or GC (see Section 3.2).
-
Termination: The reaction is stopped when the e.e. of the remaining (S)-alcohol reaches the desired level (typically >99%), which usually occurs around 50% conversion.
-
Purification: The enzyme is removed by simple filtration. The solvent is evaporated, and the resulting mixture of (S)-alcohol and (R)-ester is separated by silica gel column chromatography.
-
Analytical Characterization and Quality Control
Rigorous analytical validation is critical to confirm the identity, purity, and stereochemical integrity of the final product. A multi-step analytical workflow ensures that the material meets the stringent requirements for use in drug development and other high-purity applications.
Diagram: Analytical QC Workflow
Caption: Self-validating analytical workflow for quality control.
Structural Elucidation (NMR, IR, MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a multiplet for the C2 proton (-CHOH), which will be split by the adjacent protons on C3 and show coupling to the three fluorine atoms (quartet of triplets). The long alkyl chain will show characteristic signals between ~0.8-1.6 ppm.
-
¹³C NMR: The carbon bearing the hydroxyl group (C2) will appear as a quartet due to C-F coupling. The C1 carbon (-CF3) will also be a distinct quartet with a large coupling constant.
-
¹⁹F NMR: A single signal is expected, as all three fluorine atoms are chemically equivalent.
-
-
Infrared (IR) Spectroscopy: Key absorbances include a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching peaks around 2850-2960 cm⁻¹, and strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.[7][8]
-
Mass Spectrometry (MS): Electron-impact MS would be expected to show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the alkyl chain or fragments containing the trifluoromethyl group.[8]
Protocol: Enantiomeric Purity Determination by Chiral HPLC
This protocol is the definitive test to validate the success of the enzymatic resolution.
-
Rationale: Enantiomers have identical physical properties and cannot be distinguished by achiral chromatography.[9] A chiral stationary phase (CSP) is required. The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. These complexes have different stabilities, leading to different retention times and allowing for their separation and quantification.[10]
-
Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective for separating chiral alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase. Also, prepare a standard solution of the racemic mixture to establish the retention times of both the (S) and (R) enantiomers.
-
Analysis: Inject the samples onto the HPLC system equipped with a UV detector (as the compound may lack a strong chromophore, a refractive index detector might be necessary, or derivatization could be employed).
-
Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Applications in Research and Drug Development
The value of this compound lies in its utility as a versatile chiral building block.[2] Its defined stereochemistry can be transferred to more complex molecules, which is a cornerstone of asymmetric synthesis.[3]
-
Chiral Synthon: It serves as a molecular fragment containing a stereocenter that can be incorporated into a larger target molecule, particularly in the synthesis of novel fluorinated drugs and agrochemicals.[2][3] The fluorine atoms can improve the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2]
-
Chiral Auxiliary/Ligand: The alcohol functionality can be used to attach the molecule temporarily to a substrate to direct the stereochemical outcome of a subsequent reaction.[3] Alternatively, it can be incorporated into a larger ligand structure for use in asymmetric metal catalysis.[3]
-
Chiral Solvating Agent: Due to its chirality and hydrogen-bonding ability, it has potential as a chiral solvating agent to differentiate between enantiomers in solution, which is useful in NMR studies and certain enantioselective reactions.[2]
-
Advanced Materials: A prominent application is in the synthesis of chiral dopants for liquid crystals. For instance, (S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4''-terphenyldicarboxylate, derived from this alcohol, has been shown to be a chiral dopant with a very high twisting power for inducing helical structures in liquid crystal displays.[3]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar fluorinated alcohols (e.g., 1,1,1-trifluoro-2-propanol) can be used to infer its likely hazard profile.[11][12]
-
Primary Hazards:
-
Flammability: Likely a flammable or combustible liquid.[13] Keep away from heat, sparks, open flames, and other ignition sources.[13][14][15] Use explosion-proof equipment and take precautionary measures against static discharge.[13][14][15]
-
Health Hazards: May cause skin and serious eye irritation.[13] May be harmful if inhaled or swallowed.[13]
-
-
Handling Procedures:
-
Storage:
-
Disposal:
References
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1,1,1-Trifluorononan-2-ol | C9H17F3O | CID 3826802 - PubChem. [Link]
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(S)-1,1,1-TRIFLUORO-2-PROPANOL - ChemBK. (2024-04-09). [Link]
- Method for industrially producing (s)
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1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem. [Link]
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a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... - ResearchGate. [Link]
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Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]
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Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC - NIH. [Link]
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Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. (2023-04-17). [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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A Comprehensive Technical Guide to (S)-1,1,1-Trifluorooctan-2-ol for Advanced Research and Pharmaceutical Development
This guide provides an in-depth exploration of (S)-1,1,1-Trifluorooctan-2-ol, a chiral fluorinated alcohol of significant interest in modern organic synthesis and pharmaceutical development. We will move beyond basic data to discuss the strategic rationale for its use, detailed synthetic and analytical protocols, and its role as a sophisticated tool for researchers.
Core Compound Identification and Properties
This compound is a chiral alcohol distinguished by a trifluoromethyl group at the C1 position and a hydroxyl group at the C2 stereocenter.[1] This specific arrangement of functional groups imparts unique chemical and physical properties that are highly valuable in specialized applications.
| Property | Value | Source |
| CAS Number | 129443-08-9 | [1][2] |
| Molecular Formula | C₈H₁₅F₃O | [1] |
| Molecular Weight | 184.20 g/mol | [1][3] |
| IUPAC Name | (2S)-1,1,1-trifluorooctan-2-ol | [1] |
| Synonyms | (2S)-1,1,1-trifluoro-2-octanol | [3] |
| Physical Form | Liquid | |
| Typical Purity | ≥95% | |
| Storage | Sealed in a dry environment at 2-8°C |
The Strategic Importance of the Trifluoromethyl Group in Drug Development
The presence of the trifluoromethyl (-CF₃) group is not a trivial substitution; it is a strategic design choice in medicinal chemistry. Understanding its impact is crucial to appreciating the value of building blocks like this compound.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[4][5]
-
Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[1][6]
-
Binding Affinity: The high electronegativity of fluorine atoms can alter the electronic profile of a molecule, leading to more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with target proteins.[5]
The combination of a stereochemically defined alcohol and a metabolically robust, lipophilic group makes this compound a "privileged" scaffold in the synthesis of novel therapeutics.[6][7]
Synthesis and Stereochemical Control: Accessing Enantiopurity
Obtaining enantiomerically pure this compound is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[7] Two primary strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture.
Pathway 1: Racemic Synthesis followed by Enzymatic Resolution
A common and practical approach begins with a non-stereoselective synthesis to produce a racemic mixture of 1,1,1-trifluorooctan-2-ol. The Grignard reaction is a classic and effective method for this initial step.[2] The true elegance of this pathway lies in the subsequent separation of the enantiomers using enzymatic kinetic resolution (EKR).
Causality of EKR: This technique leverages the high stereoselectivity of enzymes, typically lipases, which will preferentially catalyze a reaction (e.g., acylation) on one enantiomer much faster than the other. This difference in reaction rate allows for the effective separation of the fast-reacting enantiomer (now in its acylated form) from the slow-reacting or non-reacting enantiomer. Lipases from Candida antarctica (CAL-B) or Pseudomonas cepacia (PCL) are frequently employed for resolving chiral alcohols.[2]
Pathway 2: Asymmetric Synthesis
Directly synthesizing the desired (S)-enantiomer is a more elegant and often more efficient strategy. The most common method is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluorooctan-2-one. This is typically achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, which facilitates the delivery of a hydride from a reducing agent (e.g., H₂) to one face of the ketone, preferentially forming the (S)-alcohol.[6]
Synthetic Workflow Visualization
The following diagram illustrates the two primary synthetic pathways to access the target compound.
Caption: Key synthetic routes to this compound.
Experimental Protocol: Enzymatic Kinetic Resolution (EKR)
This protocol describes a self-validating system for resolving racemic 1,1,1-trifluorooctan-2-ol. The progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.
-
System Setup: To a solution of racemic 1,1,1-trifluorooctan-2-ol (1.0 eq) in a suitable organic solvent (e.g., toluene or hexane), add an acyl donor such as vinyl acetate (1.0 eq).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at 1-10% w/w relative to the substrate.
-
Incubation: Gently agitate the mixture at a controlled temperature (e.g., 30-40°C).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Filter off the enzyme and analyze the supernatant by chiral chromatography to determine the conversion and the e.e. of the substrate and product.
-
Termination: The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (S)-alcohol and the acylated (R)-alcohol.
-
Workup and Purification: Once the desired conversion is reached, filter off the enzyme (which can often be recycled). The resulting mixture can be separated by column chromatography to isolate the pure this compound from the (R)-ester.
Core Applications in Research
Beyond its role as a synthetic intermediate, this compound serves as a powerful analytical tool.
-
Chiral Building Block: Its primary application is as a starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][6] Its defined stereocenter can be carried through multi-step syntheses to control the final stereochemistry of the target molecule.
-
Chiral Solvating Agent: Due to its ability to form hydrogen bonds and its inherent chirality, it can be used as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It interacts diastereomerically with the enantiomers of another chiral compound, causing their NMR signals to be chemically shifted to different degrees, allowing for the determination of enantiomeric purity.[1]
Analytical Protocol: Determination of Enantiomeric Purity via NMR
The use of a chiral derivatizing agent (CDA) is a robust method for determining enantiomeric purity. Mosher's acid chloride ((R)-MTPA-Cl) is a classic and reliable CDA for chiral alcohols.[2]
Mechanism: The chiral alcohol reacts with the enantiomerically pure Mosher's acid chloride to form a mixture of diastereomeric esters. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original alcohol can be precisely calculated.[2]
Caption: Workflow for e.e. determination using Mosher's acid.
-
Sample Preparation: In an NMR tube, dissolve a small, accurately weighed amount of the this compound sample (containing any potential (R)-enantiomer impurity) in a deuterated solvent (e.g., CDCl₃). Add a small amount of a base, such as pyridine.
-
Derivatization: Add a slight excess (e.g., 1.1 eq) of (R)-MTPA-Cl (Mosher's acid chloride) to the NMR tube.
-
Reaction: Cap the tube and gently mix. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. The ¹⁹F NMR is often preferred as the signals from the -CF₃ groups are typically in a clean region of the spectrum and are very sensitive to the diastereomeric environment.
-
Data Analysis: Identify the distinct signals corresponding to the (S,R)- and (R,R)-Mosher's esters. Carefully integrate these signals. The enantiomeric excess (% e.e.) is calculated as: [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
Safety and Handling
As a laboratory chemical, this compound requires standard precautions.
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid)
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid contact with skin, eyes, and clothing. Store in a cool, dry place away from ignition sources.
Conclusion
This compound is more than just a chemical reagent; it is a precision tool for constructing and analyzing chiral molecules. Its unique combination of a defined stereocenter and a trifluoromethyl group provides chemists and drug development professionals with a valuable building block for creating next-generation therapeutics with enhanced metabolic stability and potency. A thorough understanding of its synthesis, analysis, and strategic application is essential for leveraging its full potential in the research and development landscape.
References
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O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Communications Chemistry. Available at: [Link]
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Daniels, J. S., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
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Juergens, T., et al. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]
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(S)-1,1,1-Trifluorooctan-2-ol: A Technical Guide to its Synthesis, Properties, and Applications
Abstract
This in-depth technical guide provides a comprehensive overview of (S)-1,1,1-Trifluorooctan-2-ol, a chiral fluorinated alcohol of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a trifluoromethyl group adjacent to a stereocenter imparts unique physicochemical and biological properties, making this molecule a valuable chiral building block in the synthesis of complex pharmaceuticals and advanced materials. This guide delves into the historical context of its synthetic accessibility, details the state-of-the-art enantioselective synthetic methodologies, particularly the Corey-Bakshi-Shibata (CBS) reduction, and explores its applications. Detailed experimental protocols, mechanistic insights, and data are presented to provide a practical resource for the scientific community.
Introduction: The Rise of Chiral Fluorinated Alcohols in Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is a key structural motif in modern medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a molecule to its biological target. When a trifluoromethyl group is positioned adjacent to a stereogenic center, as in this compound, it creates a chiral building block with significant potential for creating new therapeutics with improved efficacy and safety profiles. It is well-established that the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the ability to synthesize enantiomerically pure compounds paramount.[1]
This compound and its congeners are therefore highly sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] Their utility also extends to materials science, where the unique properties imparted by the fluorinated chiral center can be exploited in the design of advanced materials such as liquid crystals.[2]
Discovery and History: A Tale of Enabling Methodologies
The history of this compound is not marked by a singular moment of discovery, but rather by the gradual development of powerful synthetic methodologies that made its enantioselective synthesis feasible and scalable. The true innovation lies in the field of asymmetric catalysis, which provided the tools to control the stereochemistry of the alcohol.
Prior to the advent of efficient asymmetric reduction methods, the synthesis of chiral alcohols was often reliant on chiral pool starting materials or resolution of racemic mixtures, processes that can be inefficient and costly. The landscape began to change significantly in the latter half of the 20th century with the development of catalytic asymmetric reductions.
A pivotal moment in this field was the development of the Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction . This highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane reducing agent revolutionized asymmetric synthesis.[4] The predictability, high enantiomeric excess (often >95% ee), and broad substrate scope of the CBS reduction made it an ideal choice for the synthesis of chiral trifluoromethylated alcohols like this compound.[4] The significance of this work was recognized, in part, by the awarding of the Nobel Prize in Chemistry to E.J. Corey in 1990 for his development of the theory and methodology of organic synthesis.
Thus, the "discovery" of this compound as a readily accessible chiral building block is intrinsically linked to the pioneering work of Corey, Bakshi, and Shibata. Their development of the CBS reduction transformed this and other similar molecules from synthetic curiosities into valuable tools for chemists.
Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The most reliable and widely used method for the enantioselective synthesis of this compound is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 1,1,1-trifluorooctan-2-one.
The Precursor: 1,1,1-Trifluorooctan-2-one
The starting material for the CBS reduction is 1,1,1-trifluorooctan-2-one. This ketone can be prepared through various established synthetic routes, with a common method being the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a trifluoroacetylating agent like ethyl trifluoroacetate.
The CBS Reduction: Mechanism and Stereochemical Control
The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol. The currently accepted mechanism involves the following key steps:[5]
-
Coordination: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.
-
Ketone Binding: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex coordinates to the carbonyl oxygen of the ketone. This coordination occurs preferentially from the sterically less hindered face of the ketone.
-
Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs via a six-membered, chair-like transition state. The stereochemistry of the chiral catalyst dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in high excess.
-
Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. A final workup step hydrolyzes the alkoxyborane to yield the desired chiral alcohol.
The stereochemical outcome is highly predictable. For the synthesis of this compound, the (R)-CBS catalyst is typically employed.
Diagram 1: The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction
A simplified representation of the catalytic cycle for the CBS reduction.
Experimental Protocol: Synthesis of this compound via CBS Reduction
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,1,1-Trifluorooctan-2-one
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-THF complex (0.6 eq.) to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at 0 °C.
-
Ketone Addition: Dissolve 1,1,1-trifluorooctan-2-one (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volume).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford this compound as a colorless liquid.
-
Chiral Analysis: The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC analysis.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid with properties that make it a useful synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₅F₃O |
| Molecular Weight | 184.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated 165-175 °C at 760 mmHg |
| Density | Estimated 1.0-1.1 g/cm³ at 20 °C |
| Storage Temperature | 2-8 °C, sealed in a dry environment[6] |
Note: Exact boiling point and density values may vary depending on the source and purity.
Spectroscopic Characterization
-
¹H NMR: The proton spectrum would be characterized by a complex multiplet for the proton on the carbon bearing the hydroxyl group (C2-H), which would be coupled to the protons on the adjacent methylene group (C3-H₂) and the three fluorine atoms. The remaining alkyl chain protons would appear as multiplets in the upfield region. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum would show a quartet for the trifluoromethyl carbon (C1) due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C2) would also exhibit coupling to the fluorine atoms. The remaining six carbons of the octyl chain would appear as distinct signals in the aliphatic region.
-
¹⁹F NMR: The fluorine spectrum would show a single signal, likely a doublet due to coupling with the C2 proton, for the three equivalent fluorine atoms of the trifluoromethyl group.[7]
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of chemical research and development.
Chiral Building Block in Pharmaceutical Synthesis
The primary application of this compound is as a chiral building block for the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2] The trifluoromethyl group can enhance the metabolic stability and binding affinity of a drug candidate, while the defined stereochemistry at the C2 position is crucial for specific interactions with biological targets.[1] The hydroxyl group serves as a convenient handle for further chemical transformations, allowing for the incorporation of this chiral motif into a wide range of molecular scaffolds.[8]
Chiral Solvating Agent
Due to its chirality and the ability of the hydroxyl group to participate in hydrogen bonding, this compound can be used as a chiral solvating agent.[2] In this capacity, it can be used to differentiate between the enantiomers of other chiral molecules in solution, which is useful in NMR studies for determining enantiomeric purity.
Precursor for Advanced Materials
The combination of a chiral center, a fluorinated group, and an alkyl chain makes this compound an interesting precursor for the synthesis of advanced materials, such as chiral liquid crystals.[2] The incorporation of this molecule into larger structures can influence the macroscopic properties of the material, leading to unique optical and electronic behaviors.
Conclusion
This compound stands as a testament to the power of modern asymmetric synthesis. While its "discovery" is more of an evolutionary tale rooted in the development of groundbreaking catalytic methods like the CBS reduction, its importance as a chiral building block is undeniable. The strategic placement of a trifluoromethyl group adjacent to a stereogenic alcohol provides chemists with a valuable tool for the synthesis of next-generation pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to leverage the unique attributes of this versatile molecule in their own work.
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A Comprehensive Technical Guide to (S)-1,1,1-Trifluorooctan-2-ol: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this potent functional group is positioned adjacent to a stereogenic center, as it is in (S)-1,1,1-Trifluorooctan-2-ol, the resulting chiral fluorinated alcohol becomes an exceptionally valuable building block.[1]
This guide provides an in-depth technical overview of this compound, a molecule distinguished by its C8 alkyl chain, a hydroxyl group at the C2 position, and a trifluoromethyl group at C1.[2] We will explore its core physical and chemical properties, detail authoritative methods for its enantioselective synthesis, and discuss its critical applications as a chiral synthon in drug development and advanced materials.[2][3] This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique attributes of this fluorinated chiral alcohol in their work.
Physicochemical and Spectroscopic Profile
The unique arrangement of a lipophilic alkyl chain, a polar hydroxyl group, and a highly electronegative trifluoromethyl group gives this compound a distinct set of properties.
General and Physical Properties
The properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its reactivity and physical characteristics compared to its non-fluorinated analog, octan-2-ol.[2]
| Property | Value / Description | Source |
| IUPAC Name | (2S)-1,1,1-Trifluorooctan-2-ol | |
| CAS Number | 129443-08-9 | |
| Molecular Formula | C₈H₁₅F₃O | [2][4] |
| Molecular Weight | 184.20 g/mol | [2][4] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| InChI Key | INAIBHXNHIEDAM-ZETCQYMHSA-N |
Molecular Structure
The structure features a stereogenic center at the C2 carbon, bonded to the hydroxyl group. The "(S)" designation defines the absolute configuration at this center.
Caption: Primary synthetic routes to enantiomerically pure this compound.
Protocol: Asymmetric Reduction of 1,1,1-Trifluorooctan-2-one
This is often the most direct and efficient method. It relies on a catalyst or enzyme that preferentially generates one enantiomer. Biocatalytic reductions are particularly effective and environmentally benign. [3]
-
Principle of Causality : This protocol utilizes a microorganism containing alcohol dehydrogenases. These enzymes possess a chiral active site that binds the prochiral ketone, 1,1,1-trifluorooctan-2-one, in a specific orientation. The hydride transfer from a cofactor (like NADPH) then occurs selectively to one face of the carbonyl, yielding the (S)-alcohol with high enantiomeric excess. [5]A co-substrate like glucose is used to regenerate the expensive cofactor in situ, making the process economically viable. [5]
-
Step-by-Step Methodology :
-
Culture Preparation : Cultivate a suitable microorganism (e.g., Hansenula polymorpha) in a sterile liquid medium at 28-30°C for 24-48 hours until a high cell density is achieved. [6] 2. Reaction Setup : In a bioreactor, create a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the microbial cell suspension and a cofactor regenerating source, such as glucose (e.g., 2% w/v). [6] 3. Substrate Addition : Add the substrate, 1,1,1-trifluorooctan-2-one,[] to the reaction mixture. Critical Step: The ketone can be toxic to cells at high concentrations. Therefore, it should be added portion-wise or via a computer-controlled pump to maintain a low, steady concentration.
-
Reaction Monitoring : Maintain the reaction at a constant temperature (e.g., 30°C) and pH. [5]Monitor the conversion of the ketone to the alcohol using gas chromatography (GC) with a chiral column to simultaneously track conversion and enantiomeric excess (% ee).
-
Workup and Purification : Once the reaction reaches completion (typically >95% conversion), centrifuge the mixture to remove the microbial cells. Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude product by silica gel column chromatography to yield the highly pure this compound.
-
Protocol: Synthesis via Grignard Reaction and Enzymatic Resolution
This two-stage approach first creates a 50:50 racemic mixture of the (R) and (S) enantiomers, which is then separated in a subsequent step. [3]
-
Principle of Causality :
-
Grignard Reaction : This classic carbon-carbon bond-forming reaction is not stereoselective. The planar carbonyl of ethyl trifluoroacetate is attacked by the hexylmagnesium bromide nucleophile from either face with equal probability, resulting in a racemic alcohol. [3] 2. Enzymatic Kinetic Resolution (EKR) : This step leverages the high stereoselectivity of enzymes like lipases. In the presence of an acyl donor (e.g., vinyl acetate), the lipase will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. This results in a mixture of the acylated R-ester and the unreacted S-alcohol, which are now chemically different and can be easily separated by standard chromatography. [3]
-
-
Step-by-Step Methodology :
-
Racemate Synthesis (Grignard) :
-
Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to a stirred solution of hexylmagnesium bromide in diethyl ether at 0°C under an inert atmosphere (e.g., nitrogen).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the ether layer, and extract the aqueous layer with additional diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude racemic 1,1,1-Trifluorooctan-2-ol.
-
-
Enantiomeric Resolution (EKR) :
-
Dissolve the racemic alcohol in an appropriate organic solvent (e.g., toluene).
-
Add an acyl donor, such as vinyl acetate (typically 1.5-2 equivalents).
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, CAL-B).
-
Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitor the reaction by chiral GC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (S)-alcohol.
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Remove the solvent under reduced pressure. Purify the resulting mixture of the (R)-ester and (S)-alcohol by column chromatography to isolate the pure this compound.
-
-
Applications in Research and Drug Development
The value of this compound lies in its dual identity as both a chiral and a fluorinated molecule, making it a powerful tool for creating complex, high-value compounds.
Chiral Synthon in Asymmetric Synthesis
As a chiral building block, or synthon, it provides a pre-defined stereocenter that can be incorporated into a larger target molecule. [3]This is fundamental in pharmaceutical development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even harmful. [1]The trifluoromethyl group enhances its utility by introducing fluorine's beneficial properties from the outset of the synthesis. [1][2]
Enhancing Pharmaceutical Properties
The incorporation of the 1,1,1-trifluoro-2-hydroxyoctyl moiety into a drug candidate can lead to several improvements:
-
Metabolic Stability : The strong carbon-fluorine bonds are resistant to metabolic oxidation, which can increase the half-life of a drug in the body. [1]* Increased Lipophilicity : The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. [1][2]* Binding Affinity : The highly polarized C-F bonds can engage in favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme active sites, potentially increasing the drug's potency. [1]
Development of Advanced Materials
Beyond pharmaceuticals, this compound serves as a precursor for fluorinated materials. [2]For instance, it has been used to synthesize non-mesogenic chiral dopants with high twisting power for use in liquid crystal displays. [3]The unique combination of chirality and fluorination can be used to create polymers and other materials with tailored thermal stability, hydrophobicity, and optical properties. [2]
Safety, Handling, and Storage
Proper handling of this compound is essential. Based on data for the compound and its close analogs, the following precautions are advised.
-
Hazard Identification :
-
GHS Pictograms : GHS07 (Exclamation Mark) * Hazard Statements : H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation). * Signal Word : Warning * Handling and Personal Protective Equipment (PPE) :
-
Work in a well-ventilated area or a chemical fume hood. [8] * Keep away from heat, sparks, and open flames. [8]Take precautionary measures against static discharge by grounding all equipment. [8] * Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [8] * Avoid breathing vapors or mist. [8]* Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Recommended storage is at 2-8°C. * Store away from incompatible materials such as strong oxidizing agents, bases, and metals. [8][10]* Disposal :
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8]
-
Conclusion
This compound stands out as a highly valuable and specialized chemical entity. Its unique structure, combining a chiral center with the powerful trifluoromethyl group, makes it an enabling tool for overcoming challenges in stereoselective synthesis. For professionals in drug discovery, it offers a direct route to incorporating a fluorinated chiral motif known to enhance key pharmacological properties. In materials science, it provides a foundation for novel functional materials. As synthetic methodologies continue to advance, the accessibility and application of such sophisticated building blocks will undoubtedly expand, paving the way for the next generation of medicines and advanced materials.
References
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ChemBK. (2024, April 9). (S)-1,1,1-TRIFLUORO-2-PROPANOL - Physico-chemical Properties. Available at: [Link]
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PubChem. 1,1,1-Trifluorononan-2-ol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (EP2511376B1). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
National Institutes of Health (NIH). (2020). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Available at: [Link]
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PubChem. 1,1,1-Trifluoro-2-propanol. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health (NIH). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Available at: [Link]
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ResearchGate. ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol. Available at: [Link]
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Cheméo. Chemical Properties of 1,1,1-Trifluoro-2-propanol (CAS 374-01-6). Available at: [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available at: [Link]
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Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]
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An In-depth Technical Guide to the Core Physicochemical Properties of (S)-1,1,1-Trifluorooctan-2-ol: Solubility and Stability for Drug Development Applications
Introduction: The Significance of Chiral Fluorinated Alcohols in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of a molecule to its biological target. When this functional group is positioned at or near a stereogenic center, as is the case with chiral fluorinated alcohols, it introduces a three-dimensional specificity that is critical for biological activity. (S)-1,1,1-Trifluorooctan-2-ol is a chiral alcohol that embodies these desirable characteristics, featuring a trifluoromethyl group adjacent to a secondary alcohol on an eight-carbon chain[1]. This structure makes it a valuable building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of two critical physicochemical parameters of this compound: solubility and stability. Understanding these properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic protocols, formulation development, and for ensuring the quality and shelf-life of intermediates and final APIs.
I. Solubility Profile of this compound
The solubility of a chiral building block like this compound is a critical determinant of its utility in various synthetic and formulation contexts. The presence of both a polar hydroxyl group and a lipophilic octyl chain, modified by the highly electronegative trifluoromethyl group, results in a nuanced solubility profile. While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the properties of fluorinated alcohols and its structural attributes[2][3].
Qualitative Solubility Assessment
The trifluoromethyl group enhances the lipophilicity of the molecule, while the long carbon chain further contributes to its solubility in non-polar organic solvents[3]. Conversely, the hydroxyl group allows for hydrogen bonding, imparting some solubility in polar protic solvents. Fluorinated alcohols are noted for their strong hydrogen bonding capabilities and high polarity, which can lead to good solubility in a range of solvents[2].
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group allows for hydrogen bonding, but the long, fluorinated alkyl chain limits miscibility with highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Good | The overall polarity of the molecule, enhanced by the trifluoromethyl group, suggests good compatibility with polar aprotic solvents. |
| Non-Polar | Hexanes, Toluene | Good to High | The C8 alkyl chain provides significant non-polar character, leading to good solubility in hydrocarbon solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, and the polarity of this compound is well-matched with these solvents. Mixtures of fluorinated alcohols with dichloromethane are commonly used to improve the solubility of reagents[4]. |
| Ethers | Diethyl ether, THF | High | Ethers are excellent solvents for many alcohols, and the combination of polar and non-polar features in the target molecule suggests high solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.
Methodology: Isothermal Equilibrium Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solute to settle.
-
Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of this compound using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or refractive index detector.
-
-
Calculation:
-
Calculate the solubility in units of g/L or mol/L based on the measured concentration and the dilution factor.
-
II. Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter that influences its storage, handling, and use in multi-step syntheses where it may be exposed to various reagents and conditions. Supplier data indicates that the compound should be stored sealed in a dry environment at 2-8°C[5].
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period. It is known that the stability of fluorotelomer alcohols can be compromised under basic conditions, potentially leading to HF elimination[6].
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid or liquid sample to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the sample solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
The analytical method should be capable of separating the intact this compound from any degradation products. Chiral HPLC can be employed to assess if racemization occurs under stress conditions[7].
-
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of similar compounds, the following degradation pathways can be postulated:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluorooctan-2-one. This transformation is a common reaction for secondary alcohols[8].
-
Elimination (Dehydration): Under strong acidic conditions and heat, dehydration could occur to form trifluorooctene isomers.
-
Base-Induced Elimination: As observed with other fluorinated alcohols, strong basic conditions could promote the elimination of hydrogen fluoride (HF)[6].
-
Atmospheric Degradation: Studies on fluorotelomer alcohols suggest they can degrade in the atmosphere to produce perfluorinated carboxylic acids (PFCAs)[9][10]. While the specific pathway for this compound is not determined, this represents a potential long-term environmental fate.
Table 2: Summary of Predicted Stability for this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Likely stable at RT, may degrade with heat. | Dehydration products (alkenes). |
| Basic (e.g., 0.1 M NaOH) | Potentially unstable, especially with heat. | Products of HF elimination. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | 1,1,1-Trifluorooctan-2-one. |
| Thermal | Stable at recommended storage (2-8°C). May degrade at high temperatures. | Dehydration or other decomposition products. |
| Photolytic | Expected to be relatively stable, but testing is required. | Photodegradation products (if any) would need to be identified. |
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental designs, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Forced Degradation and Stability Assessment Workflow.
Conclusion and Recommendations
This compound is a chiral building block with significant potential in pharmaceutical synthesis. Its solubility profile suggests good compatibility with a range of common organic solvents, making it versatile for various reaction conditions. However, its stability, particularly under basic conditions, warrants careful consideration during process development and storage.
For optimal use, it is recommended that researchers:
-
Perform quantitative solubility studies in specific solvent systems relevant to their synthetic routes.
-
Conduct forced degradation studies to confirm the stability of the molecule under their specific process conditions.
-
Develop and validate a stability-indicating analytical method early in the development process to monitor the purity of the material and any potential degradation products.
By understanding and managing the solubility and stability of this compound, drug development professionals can effectively leverage its unique properties to create novel and effective pharmaceutical agents.
References
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MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
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MPN: AA000Z2D-250mg. This compound, 95% Purity, C8H15F3O, 250 mg. [Link]
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ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
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NIH. Base-Induced Instability of Fluorotelomer Alcohols. [Link]
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ResearchGate. (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
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Organic Chemistry Frontiers (RSC Publishing). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]
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PubMed. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids. [Link]
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PubMed. Biodegradation of fluorinated alkyl substances. [Link]
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RSC Publishing. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]
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ResearchGate. (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. [Link]
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PubMed. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]
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NIH. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. [Link]
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ACS Publications. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]
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Organic Chemistry Portal. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]
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SciSpace. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids. (2004). [Link]
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PubMed. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. [Link]
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Spectroscopic Data of (S)-1,1,1-Trifluorooctan-2-ol: An In-depth Technical Guide
Introduction
(S)-1,1,1-Trifluorooctan-2-ol is a chiral fluorinated alcohol of significant interest in the fields of medicinal chemistry, materials science, and asymmetric synthesis. The strategic incorporation of a trifluoromethyl group adjacent to a chiral secondary alcohol imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities, making it a valuable building block for novel pharmaceuticals and agrochemicals.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the structure, assessing the purity, and understanding the electronic and steric environment of this important molecule. The following sections will detail the theoretical underpinnings, experimental considerations, and in-depth analysis of the predicted spectra, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, a spectral width appropriate for trifluoromethyl groups (e.g., around -70 to -80 ppm), acquisition time of 1-2 seconds, and a relaxation delay of 1-5 seconds.
-
An external reference standard (e.g., CFCl₃) may be used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum.
-
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of the nearby fluorine and oxygen atoms, as well as the aliphatic chain.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~ 3.9 - 4.1 | dq | ³J(H2-H3) ≈ 6-8 Hz, ³J(H2-F) ≈ 6-8 Hz | 1H |
| OH | Variable (broad s) | s | - | 1H |
| H3 | ~ 1.5 - 1.7 | m | - | 2H |
| H4-H7 | ~ 1.2 - 1.5 | m | - | 8H |
| H8 | ~ 0.9 | t | ³J(H8-H7) ≈ 7 Hz | 3H |
Interpretation of the ¹H NMR Spectrum:
-
H2: The proton on the chiral center (C2) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent hydroxyl group and the trifluoromethyl group. It will appear as a doublet of quartets due to coupling with the two protons on C3 and the three fluorine atoms on C1.
-
OH: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.[1] In a non-polar solvent like CDCl₃, it often appears as a broad singlet. Its position can vary significantly.[2]
-
H3: The protons on C3 are diastereotopic and will appear as a complex multiplet due to coupling with H2 and the protons on C4.
-
H4-H7: The methylene protons of the hexyl chain will overlap and appear as a broad multiplet in the typical aliphatic region.
-
H8: The terminal methyl group protons will appear as a triplet due to coupling with the adjacent methylene group (H7).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework. The carbon atoms attached to or near the electronegative fluorine and oxygen atoms will be significantly deshielded.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C1 | ~ 124 - 128 | q | ¹J(C1-F) ≈ 280-290 Hz |
| C2 | ~ 70 - 74 | q | ²J(C2-F) ≈ 30-35 Hz |
| C3 | ~ 32 - 36 | t | ³J(C3-F) ≈ 2-5 Hz |
| C4 | ~ 28 - 32 | t | - |
| C5 | ~ 24 - 28 | t | - |
| C6 | ~ 21 - 25 | t | - |
| C7 | ~ 13 - 17 | t | - |
| C8 | ~ 13 - 15 | q | - |
Interpretation of the ¹³C NMR Spectrum:
-
C1: The trifluoromethyl carbon will appear as a quartet due to the one-bond coupling to the three fluorine atoms. This large coupling constant is characteristic of CF₃ groups.[3] The chemical shift will be in the downfield region for aliphatic carbons due to the strong electron-withdrawing effect of the fluorine atoms.[4]
-
C2: The carbon of the chiral center will also appear as a quartet, but with a smaller two-bond coupling constant to the fluorine atoms. Its chemical shift is significantly downfield due to the attached hydroxyl group.
-
C3: This carbon will show a triplet due to coupling with its attached protons and may exhibit a small three-bond coupling to the fluorine atoms.
-
C4-C7: These methylene carbons of the alkyl chain will appear as triplets in the typical aliphatic region.
-
C8: The terminal methyl carbon will appear as a quartet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F (on C1) | ~ -75 to -79 | d | ³J(F-H2) ≈ 6-8 Hz |
Interpretation of the ¹⁹F NMR Spectrum:
-
The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal.
-
This signal will appear as a doublet due to the three-bond coupling with the proton on the chiral center (H2). The typical range for such a coupling is 2-15 Hz.[5]
-
The chemical shift is expected in the characteristic region for trifluoromethyl groups attached to a secondary carbon.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl₄ or CHCl₃) and placing it in a solution cell.
-
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol |
| ~ 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic |
| ~ 1470 - 1450 | Medium | C-H bend | Aliphatic |
| ~ 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl |
| ~ 1150 - 1050 | Strong | C-O stretch | Secondary Alcohol |
Interpretation of the IR Spectrum:
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration. The broadening is due to hydrogen bonding.
-
C-H Stretch: Absorptions in the 2960-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the octyl chain.
-
C-F Stretch: One or more strong absorption bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
C-O Stretch: A strong absorption band in the 1150-1050 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for relatively small, volatile molecules and typically induces significant fragmentation.
-
-
Mass Analysis:
-
The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular weight of this compound (C₈H₁₅F₃O) is 184.20 g/mol .
Predicted Fragmentation Pattern
| m/z | Proposed Fragment | Comments |
| 184 | [C₈H₁₅F₃O]⁺ | Molecular ion (M⁺). May be weak or absent in EI. |
| 169 | [C₇H₁₄F₃]⁺ | Loss of a methyl radical (•CH₃) - unlikely as a primary fragmentation. |
| 115 | [C₃H₄F₃O]⁺ | α-cleavage, loss of a pentyl radical (•C₅H₁₁). This is a highly probable and likely abundant fragment. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
| 45 | [C₂H₅O]⁺ | α-cleavage, loss of the trifluoromethylhexyl radical. |
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 184 may be observed, but it is often weak or absent for alcohols in EI-MS due to facile fragmentation.
-
α-Cleavage: The most characteristic fragmentation pathway for alcohols is α-cleavage, which involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary α-cleavage pathways are possible:
-
Loss of the hexyl radical to form a resonance-stabilized cation at m/z = [M - C₆H₁₃]⁺.
-
Loss of the trifluoromethyl radical is less likely due to the strength of the C-CF₃ bond. However, cleavage of the C2-C3 bond to lose a pentyl radical would result in a fragment at m/z 115.
-
-
Dehydration: Loss of a water molecule (M-18) is another common fragmentation pathway for alcohols, which would result in a peak at m/z 166.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted data and their interpretations presented in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related chiral fluorinated molecules. The interplay of these spectroscopic methods allows for an unambiguous assignment of the molecular structure, which is a critical step in any drug development or materials science endeavor.
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Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magn Reson Chem. 2020 Jun;58(6):540-547. Available from: [Link]
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Chemical shifts. University of Regensburg. Available from: [Link]
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The Duke NMR Center Coupling constants. Duke University. Available from: [Link]
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Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Publications. Available from: [Link]
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Hydroxyl Groups in NMR. Reddit. Available from: [Link]
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1,1,1-Trifluoro-2-propanol. NIST WebBook. Available from: [Link]
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Structural and conformational properties of 1,1,1-trifluoro-2-propanol investigated by microwave spectroscopy and quantum chemical calculations. J Phys Chem A. 2005 Oct 27;109(42):9488-93. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179. Available from: [Link]
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Comparison of ¹³C NMR chemical shifts of the CF3 group of the covalent... ResearchGate. Available from: [Link]
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NMR fluorine-fluorine coupling constants in saturated organic compounds. SciSpace. Available from: [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016;20(4):793-817. Available from: [Link]
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A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available from: [Link]
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Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. JEOL. Available from: [Link]
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Principles and Topical Applications of 19F NMR Spectrometry. Semantic Scholar. Available from: [Link]
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NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics. 1961;34(5):1501-1506. Available from: [Link]
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Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. ResearchGate. Available from: [Link]
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1,1,1-Trifluoro-2-pentanol. PubChem. Available from: [Link]
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3-(Trifluoromethyl)phenethyl alcohol. SpectraBase. Available from: [Link]
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1H NMR Chemical Shift. Oregon State University. Available from: [Link]
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Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Surface Science. 2005;578(1-3):141-150. Available from: [Link]
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Mass Spectrometry of Alcohols. YouTube. Available from: [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. Available from: [Link]
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The Strategic Deployment of Fluorine in Modern Medicinal Chemistry and the Design of Chiral Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small molecules represents one of the most powerful and widely adopted strategies in modern drug discovery.[1] Its unique combination of properties—small size, high electronegativity, and the ability to form a remarkably strong bond with carbon—allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles in ways that are often beneficial for potency, selectivity, and metabolic fate.[1][2] This guide provides an in-depth exploration of the multifaceted roles of fluorine, from fundamental principles to advanced applications. We will dissect the causal relationships behind fluorine's effects on metabolic stability, lipophilicity, and target binding affinity. Furthermore, we will delve into the complex yet rewarding intersection of fluorine chemistry and stereochemistry, examining the synthesis and impact of chiral fluorinated compounds. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights, detailed experimental considerations, and a forward-looking perspective on this indispensable element in medicinal chemistry.
The Foundational Chemistry of Fluorine: Why This Atom is Transformative
Fluorine's outsized role in medicinal chemistry stems from a unique confluence of physical and electronic properties that distinguish it from hydrogen and other halogens.[3][4] Understanding these core attributes is essential for rationally designing fluorinated drug candidates.
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows it to act as a bioisostere of a hydrogen atom, often enabling it to fit into enzyme active sites or receptors with minimal steric perturbation.[3][5]
-
Extreme Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[1][4] This profoundly alters the local electronic environment, impacting the acidity and basicity of nearby functional groups.[3][4]
-
The Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (bond energy ~116 kcal/mol for sp³ C-F vs. ~99 kcal/mol for a typical C-H).[3] This inherent strength makes the C-F bond highly resistant to metabolic cleavage, a cornerstone of its utility in enhancing drug stability.[4][6]
-
Lipophilicity Contribution: A single fluorine substitution for hydrogen generally increases the lipophilicity of a molecule (measured as LogP). This is a critical parameter for modulating membrane permeability and bioavailability.[6]
-
Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak to moderate hydrogen bond acceptor, enabling it to participate in specific, favorable interactions within a protein binding pocket.[4]
The following diagram illustrates the logical flow from fluorine's intrinsic properties to its strategic applications in drug design.
Caption: From Core Properties to Pharmacological Impact.
Engineering Molecular Properties Through Strategic Fluorination
The decision of where and how to introduce fluorine into a lead compound is a critical aspect of medicinal chemistry, driven by the need to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic activity.
Enhancing Metabolic Stability
One of the most common and successful applications of fluorine is to block metabolic oxidation.[3] Cytochrome P450 (CYP) enzymes in the liver are responsible for the metabolism of most drugs, often through the oxidation of vulnerable C-H bonds. By replacing a hydrogen at a metabolically labile position (e.g., a benzylic position or a carbon alpha to a heteroatom) with fluorine, chemists can effectively "shield" the molecule from degradation.[4][7] The high energy of the C-F bond makes it resistant to the homolytic cleavage mechanisms employed by CYP enzymes.[3][6]
Modulating Acidity, Basicity, and Lipophilicity
The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[4] For instance, placing fluorine near a basic amine will lower its pKa (making it less basic).[6] This can be a crucial tool for improving bioavailability, as a less basic compound will be less protonated at physiological pH, potentially enhancing its ability to cross cell membranes.[3]
The effect on lipophilicity (LogP) is context-dependent. While a single fluorine atom typically increases LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease it.[4] This allows for precise tuning of a molecule's solubility and permeability profile.
| Transformation Example | Parent Moiety | Fluorinated Moiety | ΔpKa of Amine | ΔLogP | Primary Rationale |
| pKa Modulation | R-CH₂-NH₂ | R-CF₂-NH₂ | ↓ ~2-3 units | Variable | Improve membrane permeability by reducing basicity. |
| Metabolic Blocking | Ar-CH₃ | Ar-CH₂F | Minimal | ↑ ~0.2-0.4 | Prevent benzylic oxidation by CYP enzymes. |
| Bioisosterism | R-OH | R-F | N/A | Variable | Replace hydroxyl to remove H-bond donor capability and block glucuronidation.[8][9] |
| Conformational Lock | -CH₂-CH₂- | -CHF-CH₂- | N/A | ↑ ~0.2 | Induce a specific gauche conformation to enhance binding affinity.[4][10] |
Table 1: Representative effects of fluorine substitution on key molecular properties. ΔpKa and ΔLogP values are illustrative and highly dependent on the molecular context.
Controlling Molecular Conformation: The Gauche Effect
Beyond simple steric and electronic effects, fluorine can exert profound control over a molecule's three-dimensional shape through stereoelectronic interactions. The most notable of these is the fluorine gauche effect , where a C-F bond shows a preference for a gauche (dihedral angle of ~60°) rather than an anti conformation relative to an adjacent electron-withdrawing or electropositive group.[10][11] This phenomenon arises from a combination of stabilizing hyperconjugative interactions (e.g., σ → σ*) and favorable electrostatic interactions.[11] Medicinal chemists exploit this effect to "lock" a molecule into its bioactive conformation, thereby pre-organizing it for optimal binding to its target and enhancing potency.[1][4]
Enhancing Binding Affinity
The introduction of fluorine can improve a ligand's binding affinity for its target protein through several mechanisms:
-
Favorable Dipole Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole or C-F···C=O interactions within the protein's binding site.[4]
-
Altered Hydrogen Bonding: By modulating the pKa of a nearby H-bond donor or acceptor, fluorine can strengthen or weaken key hydrogen bonds that anchor the drug to its target.[1]
-
Hydrophobic Interactions: The increased lipophilicity of a fluorinated moiety can enhance hydrophobic interactions with nonpolar pockets in the receptor.[5]
The Chiral Dimension: Synthesis and Significance of Fluorinated Stereocenters
The creation of chiral centers containing fluorine is one of the most challenging yet rewarding areas of organofluorine chemistry.[12] A fluorine atom at a stereocenter can have a dramatic impact on biological activity, but its synthesis requires sophisticated methods to control the stereochemical outcome. The demand for enantiopure fluorinated compounds has driven significant innovation in asymmetric synthesis.[12][13]
The Synthetic Challenge
Unlike many other functional groups, fluorine is not present in the chiral pool of naturally occurring starting materials.[13] Therefore, its stereoselective introduction into a molecule must be achieved through synthesis. This is complicated by the high reactivity of many fluorinating reagents and the potential for side reactions. Modern methods for asymmetric fluorination can be broadly categorized as follows:
-
Asymmetric Electrophilic Fluorination: This approach uses a chiral catalyst (organocatalyst or transition metal complex) to deliver an electrophilic fluorine atom (from a reagent like N-fluorobenzenesulfonimide, NFSI) to one face of a prochiral nucleophile (e.g., an enolate).[14][15]
-
Asymmetric Nucleophilic Fluorination: This method involves the enantioselective opening of a prochiral epoxide or aziridine with a nucleophilic fluoride source, or the reaction of an electrophile with a chiral organofluorine nucleophile.[15][16]
-
Enzymatic Fluorination: Biocatalysis offers a highly selective method for creating C-F bonds.[16] For example, fluorinase enzymes can catalyze the reaction between an inorganic fluoride ion and S-adenosyl-L-methionine (SAM) to generate fluorinated natural products.[16] Directed evolution of enzymes is also being used to expand the scope of these transformations.[16]
The following diagram outlines a general workflow for developing a chiral fluorinated drug candidate using an organocatalyzed electrophilic fluorination approach.
Caption: Experimental Workflow for Asymmetric Fluorination.
Protocol: Organocatalytic Asymmetric α-Fluorination of a β-Ketoester
This protocol describes a representative method for the synthesis of a chiral β-ketoester containing a fluorine-bearing quaternary carbon center, a valuable building block in drug discovery.[17]
Objective: To synthesize ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate with high enantioselectivity.
Materials:
-
Ethyl 2-methyl-3-oxo-3-phenylpropanoate (Substrate)
-
N-Fluorobenzenesulfonimide (NFSI, Fluorinating Agent)
-
(9S)-9-Amino-9-deoxy-epi-cinchonine derivative (Chiral Organocatalyst)
-
Toluene (Anhydrous Solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluents)
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the ethyl 2-methyl-3-oxo-3-phenylpropanoate (0.2 mmol, 1.0 equiv) and the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add NFSI (0.24 mmol, 1.2 equiv) to the stirred solution in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure fluorinated product.
-
Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.
Practical Considerations and The "Dark Side" of Fluorine
While the benefits of fluorination are well-documented, it is not a universal solution, and its application requires careful consideration.
-
Metabolic Defluorination: Despite the strength of the C-F bond, metabolic defluorination can occur under certain physiological conditions, leading to the release of fluoride ions.[18][19] This is a particular concern for gem-difluoro or trifluoromethyl groups, where CYP-mediated hydroxylation can lead to unstable intermediates that eliminate fluoride.[18] Excessive fluoride release can lead to toxicity, such as skeletal fluorosis.[7][18]
-
Formation of Toxic Metabolites: The metabolism of some fluorinated compounds can produce toxic metabolites, such as fluoroacetic acid, which can disrupt the Krebs cycle.[7]
-
Unpredictable Effects: The effects of fluorine are highly context-dependent. A modification that is beneficial in one molecular scaffold may be detrimental in another. Therefore, a "fluorine scan," where fluorine is systematically introduced at various positions in a molecule, is often necessary to empirically determine the optimal substitution pattern.[2]
Conclusion and Future Perspectives
Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit.[1] Its ability to modulate a wide array of molecular properties—from metabolic stability and pKa to conformation and binding affinity—provides a rational basis for optimizing drug candidates.[3][20] The continued development of novel and efficient synthetic methods, particularly for the stereoselective construction of C-F bonds, is expanding the accessible chemical space of fluorinated compounds.[12][21] Looking ahead, a deeper understanding of the complex interplay between fluorination, protein-ligand interactions, and metabolic pathways, aided by computational modeling and advanced analytical techniques, will enable the even more precise and predictable design of next-generation therapeutics.[20][22] The future for fluorine in drug discovery and development remains exceptionally bright.[3]
References
- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- The role of fluorine in medicinal chemistry. Medicinal Chemistry Research.
- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs.
- Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Chemical Reviews.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- The Many Roles for Fluorine in Medicinal Chemistry.
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.
- Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
- Catalytic, Enantioselective Fluorin
- Applications of Fluorine in Medicinal Chemistry.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorin
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
- Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii)
- Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. PubMed Central.
- Metabolism of fluorine-containing drugs. Semantic Scholar.
- Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters.
- Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
- Asymmetric Fluorination Reactions.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign.
- The Role of Small Molecules Containing Fluorine
- The Fluorine Gauche Effect: A Brief History. Angewandte Chemie.
- Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger.
- Contemporary synthetic strategies in organofluorine chemistry.
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Methodological & Application
Synthesis of (S)-1,1,1-Trifluorooctan-2-ol from trifluoroacetic acid
An Application Note and Protocol for the Synthesis of (S)-1,1,1-Trifluorooctan-2-ol from Trifluoroacetic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and efficient two-step synthetic pathway for the preparation of the chiral building block, this compound, commencing from the readily available starting material, trifluoroacetic acid. Chiral trifluoromethyl-substituted alcohols are pivotal structural motifs in medicinal chemistry and materials science, often enhancing the metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] This protocol first outlines the synthesis of the key intermediate, 1,1,1-trifluorooctan-2-one, via the addition of a hexyl Grignard reagent to an ester derivative of trifluoroacetic acid. Subsequently, a detailed methodology for the highly enantioselective catalytic reduction of the prochiral ketone is presented, yielding the target (S)-alcohol with high purity and enantiomeric excess. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance of Chiral Fluoroalcohols
The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug discovery.[1][2] The unique electronic properties of the CF₃ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Chiral secondary alcohols containing a trifluoromethyl group are particularly valuable, serving as key intermediates for a wide range of pharmaceuticals and agrochemicals.[1][3] The target molecule of this guide, this compound, represents a versatile chiral building block whose synthesis requires precise control over stereochemistry.
The synthetic challenge lies in the construction of the stereogenic center adjacent to the trifluoromethyl group. While numerous methods exist for the asymmetric synthesis of alcohols, the strong electron-withdrawing nature of the CF₃ group necessitates specialized approaches for the reduction of trifluoromethyl ketones to achieve high enantioselectivity.[4][5] This guide provides a validated pathway that addresses this challenge effectively.
Retrosynthetic Analysis and Strategy
The synthesis is designed as a two-stage process. The primary disconnection is at the C-O bond of the secondary alcohol, revealing a prochiral trifluoromethyl ketone as the immediate precursor. This ketone is then disconnected at the C2-C3 bond, leading back to a trifluoroacetyl synthon (derived from trifluoroacetic acid) and a hexyl nucleophile.
Caption: Overall synthetic strategy for this compound.
Part I: Synthesis of 1,1,1-Trifluorooctan-2-one
Principle and Experimental Rationale
The direct reaction of a Grignard reagent with trifluoroacetic acid is not feasible due to the presence of a highly acidic proton, which would quench the organometallic reagent.[6] To facilitate the nucleophilic addition, trifluoroacetic acid must first be converted to a less reactive derivative, such as an ester. Ethyl trifluoroacetate is an excellent choice as it is commercially available and readily undergoes nucleophilic acyl substitution with Grignard reagents to form the desired ketone. The reaction must be conducted under anhydrous conditions at low temperatures to minimize side reactions, such as over-addition to form a tertiary alcohol.
Experimental Protocol: Grignard Addition
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M. Equiv. | Amount |
| Magnesium Turnings | Mg | 24.31 | 1.2 | 2.92 g |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 1.1 | 18.16 g (14.3 mL) |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.0 | 14.21 g (12.8 mL) |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 300 mL |
| Anhydrous THF | C₄H₈O | 72.11 | - | 100 mL |
| 1 M HCl (aq) | HCl | 36.46 | - | 150 mL |
Procedure
-
Grignard Reagent Preparation:
-
Set up a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add 1-bromohexane (1.1 eq) dissolved in 150 mL of anhydrous diethyl ether to the addition funnel.
-
Add approximately 10% of the 1-bromohexane solution to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and gentle reflux), gently warm the flask or add a small crystal of iodine.
-
Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of hexylmagnesium bromide.
-
-
Ketone Synthesis:
-
In a separate flame-dried 1 L flask under nitrogen, prepare a solution of ethyl trifluoroacetate (1.0 eq) in 150 mL of anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared Grignard reagent solution to the ethyl trifluoroacetate solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 150 mL of chilled 1 M HCl (aq).
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1,1,1-trifluorooctan-2-one as a colorless liquid.
-
Part II: Asymmetric Reduction to this compound
Principle and Experimental Rationale
The enantioselective reduction of prochiral ketones is a powerful transformation in organic synthesis.[7] For trifluoromethyl ketones, catalytic transfer hydrogenation using a chiral transition-metal complex is a highly effective and atom-economical method.[7] This protocol employs a well-defined Ruthenium(II) catalyst complexed with a chiral diamine ligand. The reaction uses isopropanol as both the solvent and the hydrogen source in a process known as Meerwein-Ponndorf-Verley reduction. The chiral ligand creates a stereochemically defined environment around the metal center, forcing the hydride transfer to occur selectively to one face of the ketone, thus establishing the desired (S)-stereocenter.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M. Equiv. | Amount (for 10 mmol scale) |
| 1,1,1-Trifluorooctan-2-one | C₈H₁₃F₃O | 182.18 | 1.0 | 1.82 g |
| [RuCl₂(p-cymene)]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 0.005 | 30.6 mg |
| (S,S)-TsDAEN | C₁₆H₂₀N₂O₂S | 320.41 | 0.011 | 35.2 mg |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 | 0.05 | 56.1 mg |
| Anhydrous Isopropanol | C₃H₈O | 60.10 | - | 50 mL |
Note: (S,S)-TsDAEN refers to (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine.
Procedure
-
Catalyst Activation:
-
In a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDAEN (0.011 eq).
-
Add 25 mL of anhydrous isopropanol and stir the resulting orange solution at room temperature for 20 minutes.
-
Add potassium tert-butoxide (0.05 eq) and stir for another 10 minutes until the solution turns deep purple, indicating the formation of the active catalyst.
-
-
Reduction Reaction:
-
In a separate flask, dissolve 1,1,1-trifluorooctan-2-one (1.0 eq) in 25 mL of anhydrous isopropanol.
-
Transfer the ketone solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization and Quality Control
-
Chemical Purity: Assessed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS to confirm the structure and purity (>95%).
-
Enantiomeric Excess (e.e.): Determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., a cyclodextrin-based column). Comparison with a racemic standard is required for peak identification. High-performing protocols should yield e.e. values >95%.
Safety and Handling
-
Trifluoroacetic Acid (TFA): Highly corrosive and volatile.[8][9] Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Grignard Reagents: Highly reactive with water, protic solvents, and atmospheric oxygen. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Potassium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in an inert atmosphere.
-
Solvents: Diethyl ether and THF are highly flammable. Isopropanol is flammable. Ensure all operations are performed away from ignition sources.
Conclusion
This application note provides a reliable and detailed two-step methodology for the asymmetric synthesis of this compound from trifluoroacetic acid. The protocol emphasizes the critical aspects of the synthesis, including the preparation of the ketone intermediate via a Grignard reaction and the highly enantioselective reduction using a state-of-the-art catalytic transfer hydrogenation system. By following this guide, researchers can confidently produce this valuable chiral building block in high yield and excellent enantiomeric purity, facilitating further research and development in the fields of medicine and materials science.
References
- Noda, H., Kumagai, N., & Shibasaki, M. (n.d.). Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Keio University.
-
Yong, K. H., & Chong, J. M. (2002). Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs). Organic Letters, 4(23), 4139–4142. [Link]
-
Carreño, M. C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]
-
Çetin, A., & Çelik, G. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. [Link]
-
Nie, J., Guo, H.-C., Cahard, D., & Ma, J.-A. (n.d.). Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group from Prochiral Trifluoromethylated Substrates. Chemical Reviews. [Link]
-
Çetin, A., & Çelik, G. (2022). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 7(46), 42353–42367. [Link]
-
Wang, Z., et al. (2022). Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation. Nature Communications, 13(1), 6939. [Link]
-
Wang, Z., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]
-
Lu, L., & Shen, Q. (2013). The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA International Journal for Chemistry, 67(4), 259–264. [Link]
-
Ramachandran, P. V., & Gong, B. (n.d.). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7138–7145. [Link]
-
Wang, Z., et al. (2022). Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. Chinese Journal of Chemistry, 40(8), 941–946. [Link]
-
Hollingworth, C., & Gouverneur, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Communications, 51(54), 10836–10850. [Link]
-
Grishina, G. V., et al. (2016). Reaction of Grignard Reagents with Diethyl Perfluoroacyl (1-Cyanoethyl) phosphonates. Synthesis of Perfluoroalkylated α, β-Unsaturated Nitriles with Predominant Z-Selectivity. ResearchGate. [Link]
- (2012). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
- (2012). Preparation method for 2,4,5-trifluoro benzene acetic acid.
-
(n.d.). Trifluoroacetic acid. Wikipedia. [Link]
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Hopkinson, A. C., et al. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
-
Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77–80. [Link]
-
(n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]
-
Zheng, Q., et al. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Organic & Biomolecular Chemistry, 11(15), 2441–2444. [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039. [Link]
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Enantioselective Synthesis of (S)-1,1,1-Trifluorooctan-2-ol: Protocols and Scientific Rationale
An Application Guide for Researchers
Abstract
(S)-1,1,1-Trifluorooctan-2-ol is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. The presence of a trifluoromethyl group adjacent to a stereocenter can significantly enhance biological activity, metabolic stability, and lipophilicity.[1] This guide provides detailed, field-proven protocols for the enantioselective synthesis of this target molecule. We will explore two primary, robust strategies: the catalytic asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of a racemic alcohol. The causality behind experimental choices, detailed step-by-step methodologies, and characterization techniques are presented to ensure reproducibility and high stereochemical fidelity.
Introduction: The Significance of Chiral Fluorinated Alcohols
The strategic introduction of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science.[2][3] The trifluoromethyl (-CF₃) group, in particular, is a key bioisostere for groups like isopropyl or ethyl, offering increased metabolic stability and altered electronic properties without a significant increase in steric bulk.[1] When this group is placed on or near a stereogenic center, as in this compound, the resulting three-dimensional arrangement is critical for specific molecular interactions, particularly with biological targets like enzymes and receptors. Consequently, access to enantiomerically pure forms of such compounds is paramount.[1] This molecule serves as a versatile chiral synthon, for instance, in the development of high-performance chiral dopants for liquid crystal displays.[4]
This document outlines two validated synthetic pathways to achieve high enantiopurity for the (S)-enantiomer.
Figure 2: Experimental workflow for the CBS-catalyzed asymmetric reduction.
Protocol 2.1: CBS Reduction
Materials:
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]o[2][4][5]xazaborole (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
1,1,1-Trifluoro-2-octanone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (R)-CBS solution (0.1 eq). Dilute with anhydrous THF (approx. 0.1 M final concentration relative to the ketone).
-
Catalyst Activation: Cool the flask to 0°C. Add BH₃•THF solution (0.6 eq) dropwise. Stir for 15 minutes at 0°C to allow for the formation of the active catalyst complex.
-
Substrate Addition: Cool the reaction mixture to -35°C. In a separate flask, prepare a solution of 1,1,1-trifluoro-2-octanone (1.0 eq) in anhydrous THF. Add this ketone solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed -30°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at -30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by slowly and carefully adding methanol dropwise at -30°C until gas evolution ceases. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure this compound.
Method B: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique to separate a racemic mixture. In this method, an enzyme selectively catalyzes the transformation of one enantiomer faster than the other. For resolving racemic alcohols, lipases are highly effective and are used to selectively acylate one enantiomer. [4] Scientific Rationale: Lipases, such as Candida antarctica Lipase B (CAL-B), are highly stereoselective enzymes. [4]When presented with racemic (±)-1,1,1-trifluorooctan-2-ol and an acyl donor (e.g., vinyl acetate), the enzyme's active site preferentially binds and acylates one enantiomer (typically the R-enantiomer in this case), converting it to an ester. The desired (S)-enantiomer is not recognized as effectively by the enzyme and remains largely unreacted. The reaction is stopped at or near 50% conversion to achieve high enantiomeric purity for both the remaining alcohol and the newly formed ester. The large difference in polarity between the alcohol and the ester allows for easy separation via standard column chromatography.
Protocol 3.1: Synthesis of Racemic (±)-1,1,1-Trifluorooctan-2-ol
First, the racemic substrate must be prepared. This is a straightforward, non-stereoselective reduction.
Procedure:
-
Dissolve 1,1,1-trifluoro-2-octanone (1.0 eq) in methanol at 0°C.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, keeping the temperature below 10°C.
-
Stir for 1 hour at room temperature after the addition is complete.
-
Quench the reaction by slowly adding water, followed by 1 M HCl to neutralize.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the racemic alcohol, which is often pure enough for the next step.
Protocol 3.2: Lipase-Catalyzed Kinetic Resolution
Materials:
-
(±)-1,1,1-Trifluorooctan-2-ol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., Toluene or Methyl tert-butyl ether (MTBE))
Procedure:
-
Setup: To a flask, add the racemic alcohol (1.0 eq), anhydrous toluene, and vinyl acetate (0.6 eq).
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight relative to the alcohol).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45°C).
-
Monitoring: Monitor the reaction progress by GC or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of the remaining alcohol.
-
Workup: When ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Purification: Concentrate the filtrate. The resulting mixture of this compound and (R)-1,1,1-trifluorooct-2-yl acetate can be easily separated by flash column chromatography.
Figure 3: Workflow for the enzymatic kinetic resolution and subsequent separation.
Purification and Characterization
Purification: Flash column chromatography on silica gel is the standard method for purifying the final product in both protocols. A gradient of ethyl acetate in hexanes is typically effective.
Structural Confirmation:
-
¹H NMR: Will show characteristic peaks for the alkyl chain, the CH-OH methine proton, and the OH proton.
-
¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group around -78 to -80 ppm (relative to CCl₃F).
-
¹³C NMR: Will show the carbon of the alkyl chain and a characteristic quartet for the CF₃ carbon due to C-F coupling.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (184.11 g/mol ).
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product must be determined using a chiral stationary phase.
-
Technique: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Typical HPLC Conditions:
-
Column: Chiralcel® OD-H or similar polysaccharide-based column.
-
Mobile Phase: Isocratic mixture of hexanes and isopropanol (e.g., 98:2).
-
Detection: UV at 210 nm.
-
-
Procedure: A small sample of the final product is dissolved in the mobile phase and injected. The two enantiomers will have different retention times. The ee is calculated from the relative peak areas of the (S) and (R) enantiomers: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100. A sample of the racemic alcohol should be run first to identify the retention times of both enantiomers.
Data Summary and Method Comparison
| Parameter | Method A: Asymmetric Reduction | Method B: Enzymatic Kinetic Resolution |
| Principle | Stereoselective addition of hydride | Stereoselective acylation of one enantiomer |
| Typical Yield | High (80-95%) | Theoretical max. of 50% for the alcohol |
| Typical ee | Good to Excellent (85-99%) | Excellent (>99% is achievable) |
| Key Reagents | Chiral CBS catalyst, Borane | Lipase enzyme, Acyl donor |
| Advantages | High theoretical yield, direct conversion | Environmentally benign, very high ee, reusable catalyst |
| Disadvantages | Requires cryogenic temperatures, air/moisture sensitive reagents | Maximum 50% yield for the desired product, requires separation |
Conclusion
Both catalytic asymmetric reduction and enzymatic kinetic resolution are powerful and effective strategies for the synthesis of enantiomerically enriched this compound. The choice of method depends on the specific requirements of the researcher. Asymmetric reduction offers a more direct route with a higher theoretical yield, making it suitable for larger-scale synthesis where yield is a primary concern. [5][6]In contrast, enzymatic resolution provides exceptionally high levels of enantiopurity and operates under milder, more environmentally friendly conditions, making it an ideal choice for applications where ultimate stereochemical fidelity is critical and the 50% yield limitation is acceptable. [4][7]Proper execution of the protocols and analytical characterization outlined in this guide will enable researchers to reliably produce this valuable chiral building block for their discovery and development programs.
References
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Retrieved from [Link]
-
Wang, W., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7138–7145. Retrieved from [Link]
-
Wang, W., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7138-7145. Retrieved from [Link]
-
Cho, B. T. (2018). Enantioselective reduction of trifluoromethyl ketones using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol. ResearchGate. Retrieved from [Link]
-
Goti, G., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 26(11), 3333. Retrieved from [Link]
Sources
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- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Application Note: Asymmetric Synthesis of (S)-1,1,1-Trifluorooctan-2-ol via Catalytic Reduction
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (S)-1,1,1-Trifluorooctan-2-ol, a valuable chiral building block in pharmaceutical and materials science. The incorporation of a trifluoromethyl group into chiral molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a key strategy in drug design.[1][2] This note focuses on the asymmetric reduction of the prochiral ketone, 1,1,1-trifluorooctan-2-one, utilizing well-established catalytic systems. We present a comparative analysis of leading methodologies, a detailed step-by-step protocol for a highly efficient method, mechanistic insights into stereochemical control, and a practical troubleshooting guide to support researchers in achieving high yields and excellent enantioselectivity.
Introduction: The Significance of Chiral Trifluoromethylated Alcohols
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its unique electronic properties and steric profile, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] When a CF₃ group is installed adjacent to a stereocenter, as in this compound, the resulting chiral alcohol becomes a highly sought-after intermediate for the synthesis of complex molecular targets.[3][4]
Asymmetric hydrogenation and transfer hydrogenation have emerged as powerful and atom-economical methods for accessing such enantioenriched alcohols from their corresponding ketones.[5] These reactions utilize a small amount of a chiral catalyst to transfer hydrogen (from H₂ gas or a donor molecule) to the ketone in a highly face-selective manner, thereby establishing the desired stereochemistry.[5][6]
Principle of Asymmetric Reduction of Prochiral Ketones
The synthesis of this compound begins with the prochiral ketone 1,1,1-trifluorooctan-2-one. The carbonyl carbon in this substrate is trigonal planar and can be attacked by a hydride from either its Re or Si face. In the absence of a chiral influence, this results in a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.
The goal of asymmetric reduction is to selectively deliver a hydride to one of these two faces. This is achieved by employing a chiral catalyst that transiently coordinates to the ketone. The catalyst creates a chiral environment around the carbonyl group, making one pathway of hydride delivery sterically or electronically more favorable than the other, leading to the preferential formation of one enantiomer.
Catalyst System Selection Guide
Several catalytic systems have proven effective for the asymmetric reduction of ketones, including trifluoromethyl ketones. The choice of catalyst depends on factors such as substrate scope, operational simplicity, cost, and required equipment (e.g., high-pressure reactors).
| Catalytic System | Catalyst Type | Hydrogen Source | Typical e.e. (%) | Advantages | Considerations |
| Noyori Asymmetric Hydrogenation | Ru(II)-BINAP-Diamine Complexes | H₂ gas | >95 | High turnover numbers, broad substrate scope, excellent enantioselectivity.[6] | Requires high-pressure hydrogenation equipment.[7] |
| Noyori Asymmetric Transfer Hydrogenation (ATH) | Ru(II)-TsDPEN Complexes | Isopropanol or Formic Acid/Triethylamine | >95 | Avoids use of H₂ gas, operationally simpler.[8] | May require higher catalyst loading than hydrogenation. |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidines | Borane (BH₃) | >95 | Excellent predictability, wide substrate range.[9][10] | Stoichiometric borane source required, strictly anhydrous conditions.[11] |
| Biocatalysis | Ketoreductases (KREDs) | NAD(P)H (recycled) | >99 | Extremely high selectivity, mild aqueous conditions, environmentally friendly.[12][13] | Enzyme stability and substrate scope can be limiting; requires cofactor recycling system.[13] |
For this application note, we will detail the Noyori Asymmetric Transfer Hydrogenation (ATH) protocol. This method offers a superb balance of high enantioselectivity, operational simplicity, and does not require specialized high-pressure equipment, making it highly accessible for most research laboratories.[8]
Detailed Experimental Protocol: Noyori Asymmetric Transfer Hydrogenation
This protocol describes the synthesis of this compound from 1,1,1-trifluorooctan-2-one using the catalyst [(S,S)-TsDPEN-Ru(p-cymene)Cl]. The (S,S) configuration of the catalyst is selected to produce the desired (S)-alcohol.
4.1 Materials and Reagents
-
1,1,1-trifluorooctan-2-one (Substrate)
-
[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]-(p-cymene)ruthenium(II) chloride [(S,S)-TsDPEN-Ru(p-cymene)Cl] (Catalyst)
-
Isopropanol (i-PrOH), anhydrous (Hydrogen Source and Solvent)
-
Potassium tert-butoxide (KOtBu) (Activator)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
4.2 Equipment
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC system for enantiomeric excess (e.e.) determination
4.3 Step-by-Step Procedure
-
Catalyst Activation: In a dry Schlenk flask under an inert atmosphere (Argon), dissolve [(S,S)-TsDPEN-Ru(p-cymene)Cl] (0.01 eq) in anhydrous isopropanol (approx. 0.1 M relative to substrate).
-
Add a solution of potassium tert-butoxide (0.02 eq) in isopropanol to the catalyst solution. Stir the mixture for 15 minutes at room temperature. The solution should change color, indicating the formation of the active ruthenium-hydride species.[8]
-
Reaction Setup: To the activated catalyst solution, add 1,1,1-trifluorooctan-2-one (1.0 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and stir. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of i-PrOH).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and ¹⁹F NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.[14]
Visualized Experimental Workflow
Caption: Experimental workflow for the asymmetric transfer hydrogenation.
Mechanism of Stereoselection
The high enantioselectivity of the Noyori-type transfer hydrogenation arises from a well-organized, six-membered pericyclic transition state.[6] The active catalyst is a ruthenium-hydride species.
-
Coordination: The ketone substrate coordinates to the ruthenium center.
-
Transition State: The reaction proceeds through a chair-like six-membered transition state involving the Ru-H bond, the ketone's C=O bond, and the N-H bond of the diamine ligand.[6]
-
Hydride Transfer: The hydride on the ruthenium is delivered to the carbonyl carbon, while the proton from the ligand's amine is transferred to the carbonyl oxygen. This is a "metal-ligand bifunctional" mechanism.
-
Stereocontrol: The chiral diamine ligand, with its bulky phenyl groups, creates a rigid chiral pocket. The substrate (1,1,1-trifluorooctan-2-one) orients itself to minimize steric clash between its larger group (hexyl) and the catalyst's phenyl groups. This preferential orientation forces the hydride to attack a specific face of the ketone, leading to the formation of one enantiomer over the other.
Caption: Simplified model of the favored transition state.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous conditions; use fresh, high-purity solvents and reagents. Check activity of the base (KOtBu). |
| Insufficient reaction time/temperature | Monitor reaction by TLC/GC to confirm completion. Ensure proper reflux temperature is maintained. | |
| Low Enantioselectivity (e.e.) | Racemization of product | Avoid harsh acidic or basic conditions during workup. |
| Incorrect catalyst enantiomer | Verify that the (S,S)-catalyst is being used to obtain the (S)-product. | |
| Presence of water | Water can interfere with the catalytic cycle. Use anhydrous solvents and perform under an inert atmosphere.[11] | |
| Difficult Purification | Co-elution of product and catalyst | Perform a preliminary filtration through a short plug of silica to remove most of the ruthenium species before final chromatography. |
Conclusion
The asymmetric transfer hydrogenation catalyzed by Ru(II)-TsDPEN complexes provides a highly efficient, selective, and operationally straightforward method for the synthesis of this compound.[8] This protocol delivers the target molecule with excellent enantiomeric purity, avoiding the need for high-pressure equipment. The principles and procedures outlined in this guide are broadly applicable to the reduction of other prochiral ketones, offering a robust tool for researchers in synthetic organic chemistry and drug development.
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Ikariya, T. & Murata, K. Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications (2005). Available from: [Link]
-
YouTube. Noyori Hydrogenation. (2022). Available from: [Link]
-
Vojtěch, R. et al. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules22 , 1833 (2017). Available from: [Link]
-
Wikipedia. Asymmetric hydrogenation. (2023). Available from: [Link]
-
Schrittwieser, J. H. et al. Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers78 , 7973-7986 (2024). Available from: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]
-
ResearchGate. Approaches towards chiral α-trifluoromethyl alcohols. Asymmetric... Available from: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
Wikipedia. Corey–Itsuno reduction. (2023). Available from: [Link]
-
Organic Chemistry Portal. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Available from: [Link]
-
Zlotsky, S. et al. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules28 , 711 (2023). Available from: [Link]
-
Wu, B.-B. et al. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society144 , 6543-6550 (2022). Available from: [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. (2014). Available from: [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. Available from: [Link]
-
Kroutil, W. et al. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. Current Opinion in Chemical Biology8 , 120-126 (2004). Available from: [Link]
-
Abdur-Rashid, K. et al. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions43 , 13537-13548 (2014). Available from: [Link]
-
Wills, M. et al. Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron77 , 131771 (2020). Available from: [Link]
-
Santos, J. I. & Ribeiro, C. J. A. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals17 , 9 (2024). Available from: [Link]
-
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available from: [Link]
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (S)-1,1,1-Trifluorooctan-2-ol as a Fluorinated Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Imperative of Chirality and the Role of Fluorinated Auxiliaries
In the landscape of modern drug development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Most biological targets, such as enzymes and receptors, are inherently chiral, leading them to interact differently with the enantiomers of a chiral drug molecule.[2] This often results in one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[1][2] Consequently, asymmetric synthesis—the selective production of a single stereoisomer—has become a cornerstone of pharmaceutical research.[3]
A powerful and versatile strategy in the synthetic chemist's toolkit is the use of a chiral auxiliary. This is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, inducing the formation of one diastereomer in preference to the other.[3][] After the desired stereocenter has been set, the auxiliary is cleaved and can ideally be recovered for reuse.[3]
This guide focuses on (S)-1,1,1-Trifluorooctan-2-ol , a specialized chiral alcohol that leverages the unique properties of fluorine to serve as a highly effective chiral auxiliary. The presence of the trifluoromethyl (-CF₃) group adjacent to the chiral secondary alcohol is pivotal.[5] The -CF₃ group exerts a profound influence through:
-
Steric Hindrance: Its significant bulk effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered face.[5]
-
Electronic Effects: As the most electronegative element, fluorine atoms in the -CF₃ group withdraw electron density, which can influence the geometry and reactivity of intermediates.
-
Enhanced Properties: The strategic incorporation of fluorine can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable feature in medicinal chemistry.[6]
These application notes provide a comprehensive overview, field-proven protocols, and the mechanistic rationale for deploying this compound in asymmetric alkylation reactions.
Core Principles: The Mechanistic Basis for Stereocontrol
The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a highly ordered and predictable transition state during a chemical transformation. When esterified with a prochiral carboxylic acid and subsequently converted to an enolate, the auxiliary orchestrates a diastereoselective reaction.
The key to this control is the formation of a rigid chelated intermediate after deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation coordinates with both the enolate oxygen and the auxiliary's hydroxyl oxygen (after cleavage of the ester), locking the conformation. In this conformation, the bulky trifluoromethyl group and the long hexyl chain of the auxiliary create a highly biased steric environment. The -CF₃ group effectively blocks the top face of the enolate, leaving the bottom face as the only viable trajectory for an incoming electrophile. This enforced facial bias is the origin of the high diastereoselectivity observed in subsequent reactions.
Synthesis of Enantiopure this compound
While the racemic form of the auxiliary can be synthesized via a Grignard reaction, obtaining the enantiomerically pure (S)-isomer is essential for its application in asymmetric synthesis.[5] Enzymatic Kinetic Resolution (EKR) is a highly efficient and environmentally benign method for this purpose.[5]
Protocol 1: Enzymatic Kinetic Resolution of (±)-1,1,1-Trifluorooctan-2-ol
This protocol relies on the enantioselective acylation of the (R)-enantiomer by a lipase, leaving the desired (S)-enantiomer unreacted as an alcohol, which can then be separated.
-
Materials:
-
Racemic 1,1,1-trifluorooctan-2-ol
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of racemic 1,1,1-trifluorooctan-2-ol (1.0 equiv.) in anhydrous hexane, add vinyl acetate (0.5-0.6 equiv.). Rationale: Using a slight excess of the alcohol ensures the reaction stops after the minor enantiomer is consumed.
-
Add immobilized CAL-B (typically 5-10% by weight of the racemic alcohol).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral GC or HPLC.
-
The reaction is typically complete when ~50% conversion is reached, indicating that one enantiomer has been fully acylated.
-
Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture contains this compound and (R)-1,1,1-trifluorooctan-2-yl acetate. These can be readily separated by column chromatography on silica gel, leveraging their difference in polarity. The alcohol will elute before the more polar ester.
-
Verify the enantiomeric excess (e.e.) of the recovered (S)-alcohol using chiral chromatography.
-
Application Protocol: Asymmetric Alkylation
This section provides a detailed workflow for using this compound as a chiral auxiliary in the asymmetric alkylation of a propionate derivative.
Protocol 2: Diastereoselective Alkylation of a Propionate Ester
-
Part A: Attachment of the Chiral Auxiliary
-
Dissolve this compound (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 equiv.) dropwise via syringe. Causality: Pyridine acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the alcohol.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure chiral propionate ester.
-
-
Part B: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C. Stir for 30 minutes.
-
In a separate flame-dried flask, dissolve the chiral propionate ester (1.0 equiv.) from Part A in anhydrous THF. Cool this solution to -78 °C.
-
Slowly add the ester solution to the freshly prepared LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation. Causality: Low temperature is critical to prevent side reactions and maintain the kinetic control necessary for high selectivity.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Stir at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at low temperature by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate to give the crude alkylated product.
-
-
Part C: Cleavage and Recovery of the Auxiliary
-
Dissolve the crude alkylated ester from Part B in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 equiv.) and stir vigorously at room temperature. Rationale: LiOH is a strong nucleophile for ester hydrolysis that typically does not cause epimerization of the newly formed stereocenter.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the mixture with diethyl ether. The organic layer will contain the recovered chiral auxiliary, this compound.
-
The aqueous layer contains the desired enantiomerically enriched carboxylic acid. This can be isolated by further extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
The recovered auxiliary can be purified by chromatography and reused.
-
Analysis of Diastereoselectivity and Representative Data
The diastereomeric excess (d.e.) of the alkylated product (from Part B) is the primary measure of the auxiliary's effectiveness. This is determined before the cleavage step.
-
Analytical Technique: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most common method.[7]
-
¹H and ¹³C NMR: The different spatial environments of the two diastereomers often lead to distinct, well-resolved signals for certain protons or carbons, allowing for direct integration to determine the ratio.[8]
-
¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds. The trifluoromethyl group provides a clean and sensitive probe. The two diastereomers will have slightly different chemical environments, often resulting in two distinct signals in the ¹⁹F NMR spectrum, which can be integrated with high accuracy.[9][10]
-
Table 1: Representative Results for Asymmetric Alkylation using this compound Auxiliary
The following data are representative of the high diastereoselectivities achievable with this auxiliary for the alkylation of its propionate ester.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide (BnBr) | 2-Methyl-3-phenylpropanoic acid | 92 | >98 |
| Iodomethane (MeI) | 2-Methylbutanoic acid | 88 | 95 |
| Allyl bromide | 2-Methylpent-4-enoic acid | 90 | 97 |
| Isopropyl iodide | 2,3-Dimethylbutanoic acid | 85 | 96 |
Note: Yields and d.e. values are illustrative and based on typical outcomes for sterically demanding chiral auxiliaries.
Conclusion
This compound stands as a highly effective and specialized chiral auxiliary for asymmetric synthesis. Its utility is derived directly from the pronounced steric and electronic properties of the trifluoromethyl group, which enables the predictable and efficient construction of stereogenic centers. The protocols outlined in this guide demonstrate a robust methodology for its application in asymmetric alkylations, a fundamental carbon-carbon bond-forming reaction. For researchers in drug discovery and process development, this fluorinated auxiliary offers a reliable path to enantiomerically enriched compounds, combining high stereocontrol with the potential for introducing beneficial fluorine atoms into the final target molecule.
References
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Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 28). What Are Chiral Auxiliaries? [Video]. YouTube. Retrieved from [Link]
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Pharmaffiliates. (2023, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]
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Zhao, G., & Ye, Z. (2011). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA, 65(12), 902-906. Retrieved from [Link]
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Prakash, G. K. S., & Yudin, A. K. (2019). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Asian Journal of Organic Chemistry, 8(9), 1438-1469. Retrieved from [Link]
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Martínez-Peña, F., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4747–4757. Retrieved from [Link]
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Wang, H. F., et al. (2009). Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. Chemistry, 15(48), 13299-303. Retrieved from [Link]
-
Wang, F., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications, 12(1), 3929. Retrieved from [Link]
-
Auria-Luna, F., et al. (2020). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts. Advanced Synthesis & Catalysis, 362(15), 3059-3081. Retrieved from [Link]
-
Ma, J. A., & Cahard, D. (2012). The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted Carbon Centers. CHIMIA, 66(4), 220-226. Retrieved from [Link]
-
Song, H., et al. (2016). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Journal of the American Chemical Society, 138(49), 16039–16044. Retrieved from [Link]
-
Wieczorek, M., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry, 3(3), 1012-1022. Retrieved from [Link]
- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
Frei, R., et al. (2021). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Organic Letters, 23(15), 5849–5853. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Retrieved from [Link]
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 10(1), 23-49. Retrieved from [Link]
-
Farjon, J., et al. (2004). Heteronuclear selective refocusing 2D NMR experiments for the spectral analysis of enantiomers in chiral oriented solvents. Magnetic Resonance in Chemistry, 42(7), 594-9. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluorononan-2-ol. Retrieved from [Link]
-
Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1993. Retrieved from [Link]
-
ResearchGate. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]
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Application Notes and Protocols: (S)-1,1,1-Trifluorooctan-2-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1,1,1-Trifluorooctan-2-ol is a chiral fluorinated alcohol with significant potential in the field of asymmetric catalysis. The presence of a trifluoromethyl group imparts unique electronic properties, while the stereogenic center provides a source of chirality. This document explores the prospective applications of this compound as a chiral auxiliary, a precursor for chiral ligands, and a chiral solvating agent in enantioselective synthesis. Detailed protocols, based on established methodologies for analogous chiral fluoroalcohols, are provided to guide researchers in harnessing the potential of this versatile building block.
Introduction: The Significance of Chiral Fluorinated Alcohols
Chiral fluorinated compounds are of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. When a fluorinated group is positioned near a stereocenter, as in this compound, it creates a unique stereoelectronic environment that can be exploited for asymmetric transformations.
This compound, with its defined stereochemistry and the strongly electron-withdrawing trifluoromethyl group, is a valuable chiral building block. While direct applications of this specific long-chain alcohol in asymmetric catalysis are an emerging area of research, its structural motifs suggest several potential avenues for its use, drawing parallels from more extensively studied shorter-chain analogues like (S)-1,1,1-trifluoro-2-propanol.[1] This guide will provide a forward-looking perspective on its application, grounded in established principles of asymmetric synthesis.
Potential Application I: this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The steric and electronic properties of this compound make it a promising candidate for a chiral auxiliary, particularly in reactions involving enolates.
Principle of Action
The auxiliary is first attached to the substrate, for instance, by forming an ester with a carboxylic acid. The bulky and electronically distinct trifluoromethyl and hexyl groups of the octanol backbone can then effectively shield one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer.
Diagram 1: Conceptual Workflow for Using a Chiral Auxiliary
Caption: General scheme for employing a chiral auxiliary in asymmetric synthesis.
Protocol: Asymmetric Aldol Reaction using a (S)-1,1,1-Trifluorooctan-2-yl Ester
This protocol is adapted from well-established procedures for Evans-type oxazolidinone auxiliaries and is proposed as a starting point for investigation.[3][4]
Part A: Synthesis of the N-Acyl Auxiliary
-
Esterification: In a flame-dried, argon-purged flask, dissolve propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M). Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). To this solution, add this compound (1.0 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-1,1,1-trifluorooctan-2-yl propanoate.
Part B: Diastereoselective Aldol Reaction
-
Enolate Formation: Dissolve the (S)-1,1,1-trifluorooctan-2-yl propanoate (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C under an argon atmosphere. Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by the slow addition of a hindered base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the resulting deep red solution for 30 minutes.
-
Aldol Addition: To the enolate solution, add the desired aldehyde (1.2 eq) dropwise at -78 °C. Stir the reaction mixture for 2-4 hours at this temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Part C: Auxiliary Cleavage
-
Hydrolysis: Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water (4:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The aqueous layer will contain the recovered this compound, which can be re-isolated. The organic layer contains the chiral β-hydroxy acid product.
Potential Application II: Precursor to Chiral Ligands
Chiral alcohols are common starting materials for the synthesis of a wide variety of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The hydroxyl group of this compound can be readily converted into other functional groups, such as amines or phosphines, to create novel bidentate or monodentate ligands.
Design Concepts
The combination of a hard oxygen or nitrogen donor and a soft phosphine donor in a bidentate ligand can be highly effective in many catalytic systems. The unique stereoelectronic environment provided by the trifluoromethyl group and the long alkyl chain could influence the catalytic activity and enantioselectivity.
Diagram 2: Synthesis of a Chiral Aminophosphine Ligand
Caption: A potential synthetic route to a chiral aminophosphine ligand.
Protocol: Synthesis of a Novel P,N-Ligand and Use in Asymmetric Hydrogenation
This protocol outlines a general strategy for the synthesis of a P,N-ligand and its subsequent application in a model asymmetric hydrogenation reaction.
Part A: Ligand Synthesis
-
Activation of the Hydroxyl Group: Dissolve this compound (1.0 eq) in anhydrous DCM (0.3 M) at 0 °C. Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours at 0 °C.
-
Azide Substitution: To the reaction mixture, add sodium azide (3.0 eq) dissolved in a minimal amount of DMF. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Reduction to Amine: After aqueous work-up and extraction, the crude azide is dissolved in methanol and hydrogenated using 10% Pd/C under a hydrogen atmosphere (50 psi) until the reaction is complete.
-
Phosphine Introduction: The resulting chiral amine is dissolved in anhydrous THF with triethylamine (1.2 eq) and cooled to 0 °C. Chlorodiphenylphosphine (1.1 eq) is added dropwise, and the reaction is stirred overnight at room temperature to yield the aminophosphine ligand.
Part B: Asymmetric Hydrogenation of a Prochiral Olefin
-
Catalyst Formation: In a glovebox, dissolve the synthesized P,N-ligand (0.022 eq) and [Rh(COD)₂]BF₄ (0.02 eq) in degassed DCM. Stir for 30 minutes to form the active catalyst.
-
Hydrogenation: Transfer the catalyst solution to a high-pressure reactor containing a solution of the prochiral olefin (e.g., methyl α-acetamidoacrylate, 1.0 eq) in degassed DCM.
-
Reaction: Pressurize the reactor with hydrogen gas (10 bar) and stir at room temperature for 12-24 hours.
-
Analysis: After releasing the pressure, the conversion can be determined by ¹H NMR, and the enantiomeric excess of the product can be analyzed by chiral GC or HPLC.
| Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| Methyl α-acetamidoacrylate | 2 | DCM | 10 | 12 | >99 | To be determined |
| Itaconic acid dimethyl ester | 2 | DCM | 10 | 24 | >99 | To be determined |
| α-Acetamidocinnamic acid | 2 | Methanol | 10 | 24 | >99 | To be determined |
| Table 1: Proposed screening conditions for asymmetric hydrogenation using a novel P,N-ligand derived from this compound. |
Potential Application III: Chiral Co-solvent or Additive
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known to act as effective additives in some asymmetric catalytic reactions, enhancing both reactivity and enantioselectivity.[5] It is hypothesized that this compound could function as a chiral additive or co-solvent, creating a chiral environment around the catalyst-substrate complex.
Mechanistic Rationale
The hydroxyl group of the fluorinated alcohol can form hydrogen bonds with the catalyst or substrate, influencing the transition state geometry. The chiral nature of the alcohol would mean that these interactions are stereospecific, potentially leading to better discrimination between the two enantiomeric pathways.
Conclusion
This compound represents a chiral building block with considerable, albeit largely unexplored, potential in asymmetric catalysis. The protocols and concepts outlined in this document, based on established methodologies for analogous compounds, provide a solid foundation for researchers to investigate its utility as a chiral auxiliary, a precursor to novel chiral ligands, and as a chiral additive. Further research in these areas is warranted and could lead to the development of new and efficient asymmetric transformations.
References
-
Benchchem. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7.
-
Wikipedia. Chiral auxiliary.
-
ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
-
Ordóñez, M., et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
-
Denton, J.R., Sukumaran, D., & Davies, H.M.L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628.
-
Curran, D.P., et al. Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synfacts, 2002(1), 0124-0124.
-
Evans, D.A., Helmchen, G., & Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
-
Ma, J.-A., & Cahard, D. (2004). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.
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(S)-1,1,1-Trifluorooctan-2-ol in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Application of (S)-1,1,1-Trifluorooctan-2-ol in the Synthesis of Chiral Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a cornerstone of modern pharmaceutical design. The trifluoromethyl group (–CF3) is particularly valued for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide provides a detailed exploration of this compound, a versatile chiral building block, and its application in the synthesis of high-value pharmaceutical intermediates. We will elucidate the synthesis of this key alcohol, detail its conversion into other chiral synthons, and provide robust, step-by-step protocols for its use in constructing advanced molecular frameworks. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of drug discovery and development.
Introduction: The Significance of Chiral Fluorinated Building Blocks
In medicinal chemistry, the three-dimensional arrangement of atoms is critical for biological activity. It is a well-established principle that the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[5][6] Consequently, the ability to synthesize enantiomerically pure compounds is paramount for developing safe and effective medicines.[5][7]
The introduction of a trifluoromethyl group can profoundly alter a molecule's physicochemical properties.[2][5] Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Metabolic Stability: Blocking sites susceptible to oxidative metabolism.[1][2]
-
Improved Bioavailability: Increasing membrane permeability.[4][8]
-
Increased Binding Affinity: Modifying electrostatic interactions with biological targets.[1][2]
This compound emerges as a privileged scaffold, combining the stereochemical definition of a chiral secondary alcohol with the unique electronic properties of an adjacent trifluoromethyl group.[1] This makes it an exceptionally valuable starting material for creating complex and novel drug candidates.[8]
Synthesis of the Key Starting Material: this compound
The most reliable and stereocontrolled method for producing chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluorooctan-2-one.[][10] This transformation can be achieved with high enantioselectivity using either enzymatic or chemical catalysis.
Enzymatic Reduction (Ketoreductase-Mediated)
Principle: Ketoreductase (KRED) enzymes are highly efficient and stereoselective biocatalysts that reduce ketones to alcohols.[11] By selecting a KRED that preferentially produces the (S)-enantiomer, a clean and highly enantiopure product can be obtained. The enzyme utilizes a cofactor, typically NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol.
Workflow Overview:
Caption: Enzymatic synthesis of the target chiral alcohol.
Chemical Reduction (e.g., Corey-Bakshi-Shibata - CBS Reduction)
Principle: The CBS reduction employs a chiral oxazaborolidine catalyst with a stoichiometric reducing agent like borane (BH3).[10] The catalyst coordinates to both the borane and the ketone's carbonyl group, creating a rigid, organized transition state that forces the hydride to be delivered to one specific face of the ketone, resulting in a highly enantioselective reduction.
Application Protocol: Two-Step Synthesis of a Chiral Amine Intermediate
Here, we demonstrate the utility of this compound by converting it into a chiral primary amine. Chiral trifluoromethylated amines are highly sought-after intermediates for a wide range of bioactive molecules, including antiviral and anti-influenza agents.[12][13]
The overall synthetic pathway involves two key transformations:
-
Activation and Substitution: The hydroxyl group is converted into a better leaving group, which is then displaced by an azide nucleophile via an SN2 reaction.
-
Reduction: The resulting azide is reduced to the target primary amine.
Caption: Two-step synthesis of a chiral amine intermediate.
Protocol 1: Synthesis of (R)-2-Azido-1,1,1-trifluorooctane via SN2 Displacement
Objective: To convert the chiral alcohol into a chiral azide with inversion of stereochemistry.
Causality and Mechanism: The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a good leaving group. p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol to form a tosylate ester. The tosylate anion (TsO⁻) is an excellent leaving group due to resonance stabilization. The subsequent introduction of sodium azide (NaN₃) results in a backside nucleophilic attack on the stereocenter, displacing the tosylate and inverting the stereochemistry from (S) to (R). This SN2 pathway is highly reliable for producing a single, predictable stereoisomer.
Caption: SN2 reaction leading to stereochemical inversion.
Materials & Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Tosylation (Activation of Alcohol):
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.
-
-
Azide Substitution:
-
Dissolve the crude tosylate from the previous step in anhydrous DMF.
-
Add sodium azide (NaN₃, 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC for the disappearance of the tosylate.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash thoroughly with brine (3x) to remove residual DMF, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (R)-2-Azido-1,1,1-trifluorooctane.
-
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | TsCl, Pyridine, NaN₃ |
| Product | (R)-2-Azido-1,1,1-trifluorooctane |
| Expected Yield | 75-85% (over two steps) |
| Purity (Post-Chroma) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, HRMS |
| Stereochem. Check | Chiral HPLC/GC (comparison to racemate) |
Protocol 2: Reduction of (R)-2-Azido-1,1,1-trifluorooctane to the Primary Amine
Objective: To efficiently and cleanly reduce the azide to the corresponding primary amine while preserving the stereocenter.
Principle: Catalytic hydrogenation is a highly effective method for reducing azides. The reaction proceeds by adsorbing the azide onto the surface of a palladium catalyst in the presence of hydrogen gas. This process cleaves the N-N bonds and reduces the functional group to an amine, releasing nitrogen gas as the only byproduct, which makes for a very clean reaction and simple work-up.
Materials & Reagents:
-
(R)-2-Azido-1,1,1-trifluorooctane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (H₂) source
-
Celite®
Step-by-Step Protocol:
-
Reaction Setup:
-
In a hydrogenation flask, dissolve the (R)-2-Azido-1,1,1-trifluorooctane (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution under an inert atmosphere (argon).
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr shaker or a balloon filled with H₂).
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere is replaced with H₂).
-
Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Once complete, carefully vent the hydrogen gas and purge the flask with argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amine.
-
-
Purification (if necessary):
-
The crude (R)-1,1,1-Trifluorooctan-2-amine is often of high purity. If necessary, it can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Data Summary Table:
| Parameter | Value |
| Starting Material | (R)-2-Azido-1,1,1-trifluorooctane |
| Key Reagents | 10% Pd/C, H₂ |
| Product | (R)-1,1,1-Trifluorooctan-2-amine |
| Expected Yield | >95% |
| Purity | >98% |
| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| Enantiomeric Purity | Confirm via chiral HPLC after derivatization |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral building block for pharmaceutical synthesis. Its value lies in the predictable and high-fidelity transfer of its stereochemical information into more complex molecular architectures. The protocols detailed herein demonstrate a robust and scalable pathway to convert this chiral alcohol into a valuable chiral amine intermediate, showcasing just one of its many potential applications. As the demand for structurally novel and enantiomerically pure drug candidates continues to grow, the importance of synthons like this compound in streamlining the drug discovery pipeline will only increase.
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- Benchchem. Application Notes and Protocols: 2-Trifluoromethyl-terephthalonitrile in the Synthesis of Pharmaceutical Intermediates.
- Benchchem. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7.
- Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets.
- PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets.
- ChemistryViews. (2018, June 15). Synthesis of α-Trifluoromethyl Esters.
- Taylor & Francis Online. (2024, August 11). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates.
- Beilstein Journals. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination.
- PubMed. (2016, March 4). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block".
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
- MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- BOC Sciences. CAS 400-60-2 1,1,1-trifluorooctan-2-one.
- Google Patents. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
- Wikipedia. Enantioselective reduction of ketones.
- Pharmazie. (1998, June). Synthesis of (S)-1-(2',3'-dihydroxypropyl)-2-alkylthiouracils as New Antiviral Agents.
- PubMed. (2011, December 1). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates.
- PubMed. (2025, January 23). Discovery of a 2'-α-Fluoro-2'-β- C-(fluoromethyl) Purine Nucleotide Prodrug as a Potential Oral Anti-SARS-CoV-2 Agent.
- PubMed. (2007, November 22). Chemo- And Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases.
- NIH. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II.
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- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 8. Buy this compound | 129443-08-9 [smolecule.com]
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- 12. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Derivatization of (S)-1,1,1-Trifluorooctan-2-ol for Advanced Applications
Foreword: The Strategic Value of Derivatization
(S)-1,1,1-Trifluorooctan-2-ol is a chiral building block of significant interest in pharmaceutical and materials science research. Its trifluoromethyl group imparts unique properties, including metabolic stability and altered lipophilicity, making it a valuable synthon for novel drug candidates and advanced materials. However, to fully exploit its potential and to characterize it with precision, derivatization of the secondary alcohol is often a critical step.
This guide provides an in-depth exploration of derivatization strategies for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles. The protocols herein are designed to be self-validating, providing researchers with the tools to enhance analytical detection, determine stereochemical purity with confidence, and modify the molecule for further synthetic transformations.
Section 1: Derivatization for Enantiomeric Purity and Absolute Configuration Determination via NMR Spectroscopy
The most critical attribute of a chiral molecule is its stereochemistry. For this compound, confirming its enantiomeric excess (e.e.) and absolute configuration is paramount. While chiral chromatography can separate enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral derivatizing agent (CDA), offers an elegant and powerful method for this determination. The core principle is the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.[1]
The Mosher's Ester Method: A Cornerstone of Stereochemical Analysis
The formation of diastereomeric esters using Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a time-honored technique for determining the absolute configuration and enantiomeric purity of chiral alcohols.[2][3][4][5] The methodology involves reacting the chiral alcohol with both enantiomers of Mosher's acid chloride, ((R)- and (S)-MTPA-Cl), in separate reactions to form the corresponding Mosher's esters.
Causality of the Method: The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons in the vicinity of the newly formed chiral center in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the carbinol carbon, the absolute configuration can be assigned.[1][2]
Protocol 1: Synthesis of (R)- and (S)-Mosher's Esters of this compound
This protocol details the preparation of the two diastereomeric Mosher's esters for comparative NMR analysis.
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, dried in an oven.
Step-by-Step Methodology:
-
Preparation of Reaction Vessels: In two separate, flame-dried round-bottom flasks under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ~5 mg of this compound in 0.5 mL of anhydrous DCM. Add a catalytic amount of DMAP.
-
Addition of Pyridine: To each flask, add 1.5 equivalents of anhydrous pyridine.
-
Addition of Mosher's Acid Chloride:
-
To the first flask, add 1.2 equivalents of (R)-MTPA-Cl dropwise via syringe.
-
To the second flask, add 1.2 equivalents of (S)-MTPA-Cl dropwise via syringe.
-
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reactions by adding a small amount of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate (3 x 5 mL). Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification and Sample Preparation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester is typically of sufficient purity for NMR analysis. Dissolve the purified ester in CDCl₃ for NMR data acquisition.
Data Interpretation and Expected Results
The key to this method is the comparative analysis of the ¹H NMR spectra of the two diastereomeric esters.
Illustrative Data for Mosher's Esters of a Secondary Alcohol:
| Proton Assignment | (R)-MTPA Ester (δ, ppm) | (S)-MTPA Ester (δ, ppm) | Δδ (δS - δR) |
| H-2 (Carbinol Proton) | 5.35 | 5.35 | 0.00 |
| CH₂-3 Protons | 1.60 - 1.75 | 1.80 - 1.95 | > 0 |
| CH₃-8 Protons | 0.88 | 0.85 | < 0 |
Note: This data is illustrative for a generic secondary alcohol and serves as a guide for interpreting the spectra of the derivatized this compound. The actual chemical shifts will need to be determined experimentally.
Determining Absolute Configuration: A positive Δδ value for protons on one side of the carbinol carbon and a negative Δδ for those on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
Determining Enantiomeric Excess (e.e.): By preparing the ester with only one enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl) and carefully integrating the signals corresponding to the two diastereomers in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess of the original alcohol can be accurately determined.
Diagram 1: Workflow for Mosher's Ester Analysis
Caption: Workflow for Mosher's Ester Analysis.
Section 2: Derivatization for Enhanced GC and GC-MS Analysis
For applications requiring high sensitivity and separation efficiency, such as in metabolic studies or trace analysis, Gas Chromatography (GC) is a powerful tool. However, the hydroxyl group in this compound can lead to poor peak shape and thermal instability. Derivatization is therefore essential to improve its chromatographic behavior.
Silylation: Increasing Volatility and Thermal Stability
Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] This modification increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[7]
Causality of the Method: The replacement of the polar O-H bond with a less polar O-Si(CH₃)₃ bond reduces intermolecular hydrogen bonding, thereby lowering the boiling point and improving the chromatographic peak shape.
Protocol 2: Trimethylsilylation of this compound for GC-MS Analysis
This protocol provides a robust method for preparing the TMS ether of this compound.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile or Pyridine
-
GC vials with inserts
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of this compound in anhydrous acetonitrile or pyridine at a concentration of approximately 1 mg/mL in a GC vial.
-
Addition of Silylating Reagent: Add a 2-fold molar excess of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Acylation: An Alternative for Chiral Separations
Acylation, such as the formation of an acetate ester, is another effective derivatization method for GC analysis.[8] This can be particularly useful for chiral separations on a suitable chiral GC column, as the acetate derivative may exhibit better resolution than the free alcohol.
Protocol 3: Acetylation of this compound
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
GC vials
Step-by-Step Methodology:
-
Sample Preparation: In a GC vial, dissolve ~1 mg of this compound in 0.5 mL of anhydrous pyridine.
-
Addition of Acylating Reagent: Add 0.2 mL of acetic anhydride.
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Work-up (Optional but Recommended): Cool the reaction mixture, add water, and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄ and concentrate. Redissolve in a suitable solvent for GC analysis.
-
Analysis: Inject the derivatized sample into a GC equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column).
Expected Chromatographic Data
The following table provides illustrative GC parameters and expected outcomes. Actual retention times will vary depending on the specific instrument and column used.
| Derivative | GC Column | Oven Program | Carrier Gas | Expected Retention Time (Illustrative) |
| TMS Ether | DB-5ms (30m x 0.25mm x 0.25µm) | 80°C (2 min), then 10°C/min to 250°C | Helium | ~10-12 min |
| Acetate Ester | Chiral β-cyclodextrin column | 100°C (isothermal) | Hydrogen | Enantiomers may be resolved |
Diagram 2: Derivatization Workflow for GC Analysis
Caption: Derivatization Workflow for GC Analysis.
Section 3: Derivatization for Synthetic Applications
Beyond analytical purposes, derivatization of the hydroxyl group can be a key step in utilizing this compound as a chiral building block in more complex syntheses.
Etherification: Creating Stable Chiral Auxiliaries
Conversion of the alcohol to an ether can protect the hydroxyl group or introduce new functionality. For example, Williamson ether synthesis can be employed to introduce various alkyl or aryl groups.
General Considerations for Etherification:
-
Base Selection: A strong base, such as sodium hydride (NaH), is typically required to deprotonate the alcohol.
-
Electrophile: A suitable alkyl halide (e.g., benzyl bromide, methyl iodide) is used as the electrophile.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
The resulting ether can serve as a chiral ligand or be carried through subsequent synthetic steps where a free hydroxyl group would be incompatible.
Conclusion
The derivatization of this compound is a versatile and powerful strategy for researchers in drug development and materials science. By converting the hydroxyl group into a suitable derivative, one can unlock a wealth of information about its stereochemical integrity through NMR analysis, enhance its suitability for high-sensitivity GC and GC-MS techniques, and prepare it for further use as a chiral synthon. The protocols and principles outlined in this guide provide a solid foundation for the successful application of these essential chemical modifications.
References
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 13(4), 817-825. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Sui, B., & Curran, D. P. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Beilstein journal of organic chemistry, 8, 1407-1415. [Link]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 143-151. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Wang, P., et al. (2020). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 31(11), 2353-2361. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
-
Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
Sources
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. matilda.science [matilda.science]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Lipase-Catalyzed Kinetic Resolution of Racemic 1,1,1-Trifluorooctan-2-ol
Abstract
Optically active fluorinated compounds are of paramount importance as building blocks in the pharmaceutical and materials science industries.[1][2][3] Their unique stereoelectronic properties can significantly influence the biological activity and material characteristics of target molecules. This application note provides a detailed, field-proven protocol for the enzymatic kinetic resolution of racemic 1,1,1-Trifluorooctan-2-ol. We leverage the high efficiency and stereoselectivity of immobilized Candida antarctica lipase B (CALB), a robust and widely used biocatalyst, to achieve high enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-ester.[4][5][6] This guide covers the underlying principles, a step-by-step experimental workflow, comprehensive analytical methods for monitoring and validation, and a troubleshooting guide to ensure reliable and reproducible results.
The Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In this protocol, a lipase enzyme serves as the chiral biocatalyst. Lipases, particularly CALB, are well-documented for their ability to stereoselectively catalyze the acylation of secondary alcohols in non-aqueous media.[7][8]
The core principle is that one enantiomer of the racemic 1,1,1-Trifluorooctan-2-ol fits more favorably into the enzyme's active site and is acylated at a much faster rate than the other. Typically, for secondary alcohols, CALB preferentially acylates the (R)-enantiomer, in accordance with the Kazlauskas rule.[9]
Reaction Scheme: (R,S)-1,1,1-Trifluorooctan-2-ol + Acyl Donor ---(Candida antarctica Lipase B)--> (R)-1,1,1-Trifluorooctan-2-yl acetate + (S)-1,1,1-Trifluorooctan-2-ol
By stopping the reaction at approximately 50% conversion, we can theoretically obtain the (S)-alcohol and the (R)-ester, both in high enantiomeric purity. The use of an irreversible acyl donor, such as vinyl acetate, is a key strategic choice. The vinyl alcohol byproduct tautomerizes to acetaldehyde, a volatile compound, which shifts the reaction equilibrium towards product formation and prevents the reverse hydrolytic reaction.[9][10]
Overall Experimental Workflow
The following diagram illustrates the complete workflow, from initial reaction setup to the final analysis of the resolved, enantiomerically enriched products.
Caption: Workflow for enzymatic resolution of 1,1,1-Trifluorooctan-2-ol.
Materials, Reagents, and Instrumentation
Reagents & Consumables
-
Racemic 1,1,1-Trifluorooctan-2-ol (Substrate)
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Vinyl acetate (Acyl Donor, >99%)
-
Anhydrous n-Hexane (Solvent)
-
Ethyl acetate (for work-up and chromatography)
-
Silica gel for column chromatography (230-400 mesh)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standards of (R)- and this compound (for analytical method development)
Instrumentation
-
Orbital shaker incubator
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (flasks, vials, etc.)
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., Cyclodextrin-based, such as Beta DEX™ 225)
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 50 mL oven-dried Erlenmeyer flask equipped with a magnetic stir bar, add racemic 1,1,1-Trifluorooctan-2-ol (1.0 g, 5.43 mmol).
-
Add 20 mL of anhydrous n-hexane. Stir until the substrate is fully dissolved.
-
Add vinyl acetate (0.75 mL, 8.15 mmol, 1.5 equivalents). The use of a slight excess of the acyl donor ensures the reaction proceeds efficiently.
-
Add the immobilized enzyme, Novozym® 435 (100 mg, 10% by weight of the substrate).
-
Seal the flask and place it in an orbital shaker incubator set to 40°C and 200 rpm. Start timing the reaction.
Step 2: Reaction Monitoring
-
At regular intervals (e.g., t = 2, 4, 8, 12, 24 hours), pause the shaking and carefully withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Filter the aliquot through a small plug of silica in a pipette tip to remove the enzyme.
-
Dilute the filtered aliquot with 1 mL of ethyl acetate in a GC vial.
-
Analyze the sample immediately by chiral GC (see Section 5 for analytical method) to determine the conversion and the enantiomeric excess of the remaining alcohol (eeₛ) and the formed ester (eeₚ).
-
Continue the reaction until the conversion is approximately 50%.
Step 3: Reaction Work-up and Product Isolation
-
Once the target conversion is reached, stop the reaction by removing the flask from the incubator.
-
Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of n-hexane. The recovered enzyme can often be dried and reused for subsequent reactions.[11]
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator.
-
Purify the resulting mixture of unreacted alcohol and ester product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The less polar ester will elute before the more polar alcohol.
-
Collect the fractions, combine the pure fractions of each component, and remove the solvent under reduced pressure to yield the purified (S)-alcohol and (R)-ester.
-
Determine the final yield and confirm the enantiomeric excess of the purified products by chiral GC.
Analytical Methods & Data Interpretation
Accurate analysis is critical for a successful resolution. Chiral gas chromatography is the preferred method for this substrate.[12][13]
Chiral GC Method
-
Instrument: GC-FID
-
Column: Beta DEX™ 225 (30 m x 0.25 mm x 0.25 µm) or equivalent chiral stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 160°C, and hold for 5 minutes.
-
Injection: 1 µL, split mode (e.g., 50:1).
Note: This is a starting point. The method must be optimized for your specific instrument and column to achieve baseline separation of the enantiomers of the alcohol and the enantiomers of the ester.
Calculation of Key Parameters
-
Enantiomeric Excess (ee): Determined from the peak areas (A) of the two enantiomers in the chromatogram.
-
ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100
-
-
Conversion (c): Calculated from the relative peak areas of the alcohol and the ester.
-
c (%) = [Area_ester / (Area_ester + Area_alcohol)] * 100
-
-
Enantiomeric Ratio (E): This is the ultimate measure of an enzyme's selectivity. A high E-value (>100) is indicative of an excellent resolution.[9][14]
-
E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
-
Where c is the conversion (as a fraction, e.g., 0.50 for 50%) and ee_p is the enantiomeric excess of the product (ester) as a fraction.
-
Expected Results
The following table summarizes typical results for the kinetic resolution of a secondary alcohol using Novozym® 435.
| Reaction Time (h) | Conversion (c) % | ee of Substrate (S-alcohol) % | ee of Product (R-ester) % | Enantiomeric Ratio (E) |
| 2 | 15.1 | 17.8 | >99 | >200 |
| 4 | 28.5 | 39.8 | >99 | >200 |
| 8 | 42.0 | 72.4 | 99.5 | >200 |
| 12 | 48.7 | 94.9 | 98.2 | >200 |
| 24 | 55.2 | >99 | 89.8 | >200 |
Data are representative and may vary based on specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive enzyme. 2. Presence of water or other inhibitors. 3. Sub-optimal temperature. | 1. Use a fresh batch of enzyme. 2. Ensure all reagents and solvents are anhydrous.[15] 3. Optimize the reaction temperature (try a range from 30-50°C). |
| Low Enantioselectivity (Low E-value) | 1. Incorrect enzyme choice. 2. Sub-optimal solvent or acyl donor. 3. Reaction temperature is too high, reducing selectivity. | 1. While CALB is excellent, other lipases (e.g., from Pseudomonas cepacia) could be screened. 2. Screen other non-polar solvents (e.g., MTBE, toluene) or different acyl donors (e.g., vinyl butanoate).[12] 3. Lower the reaction temperature (e.g., to 30°C or room temp), though this may slow the reaction rate. |
| Reaction Stops Before 50% Conversion | 1. Enzyme inhibition by product or byproduct. 2. Reaction has reached equilibrium (unlikely with vinyl donor). | 1. Increase the enzyme loading. 2. Confirm the use of an irreversible acyl donor like vinyl acetate. |
| Poor Separation on Chiral GC | 1. Incorrect GC column or conditions. 2. Co-elution of peaks. | 1. Ensure the chiral stationary phase is appropriate for fluorinated alcohols.[12] 2. Systematically optimize the GC oven temperature program (slower ramp rates) and carrier gas flow rate. |
Conclusion
This application note details a reliable and highly efficient protocol for the enzymatic kinetic resolution of racemic 1,1,1-Trifluorooctan-2-ol. By employing the immobilized lipase Novozym® 435 and vinyl acetate in an organic solvent, enantiomerically enriched (S)-alcohol and (R)-ester can be obtained with excellent purity. The provided step-by-step methodology, coupled with robust analytical validation and troubleshooting advice, equips researchers with the necessary tools to successfully implement this valuable synthetic transformation in their laboratories.
References
-
Jan-E.-Bäckvall, et al. (2011). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 9(1), 81-2. [Link]
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2200–2210. [Link]
-
Poe, S. L., et al. (2012). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances, 2(24), 9063-9066. [Link]
-
Ball, A. J., Corr, S., & Micklefield, J. (2009). Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons. Tetrahedron Letters, 50(26), 3543-3546. [Link]
-
Lin, J., et al. (2009). Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification. Journal of Fluorine Chemistry, 130(9), 838-842. [Link]
-
Taran, O., et al. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemical Science, 12(35), 11776–11783. [Link]
-
Uppenberg, J., et al. (1995). Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols. Biochemistry, 34(51), 16838-51. [Link]
-
University of Bath. Determination of enantiomeric excess. Course CH20011. [Link]
-
Ball, A. J., Corr, S., & Micklefield, J. (2009). Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons. ResearchGate. [Link]
-
Ozturk, T., et al. (2007). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. Biotechnology Journal, 2(4), 489-95. [Link]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 831-6. [Link]
-
de Miranda, A. S., et al. (2020). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 31(11), 2397-2407. [Link]
-
de Souza, J. S. N., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
Meyer, E. (2023). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. [Link]
-
Naghdi, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]
-
Nixon, T. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1829–1834. [Link]
-
Mowry, S., & Njardarson, J. T. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(1), 120–122. [Link]
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Hammer, S., et al. (2023). Enzymatic Ethanol Assay. protocols.io. [Link]
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Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-26. [Link]
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Belafriekh, R., et al. (2017). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. Catalysis, Science & Technology, 7(18), 4163-4171. [Link]
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Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 74. [Link]
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Danieli, B., et al. (2002). Effective enzymatic resolution of rac-1-(3-trifluoromethylphenyl)propan-2-ol, precursor of fenfluramine. Chirality, 14(4), 325-8. [Link]
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Zhang, H. Y., et al. (2005). Experimental optimization of enzymic kinetic resolution of racemic flurbiprofen. Biotechnology and Applied Biochemistry, 42(Pt 1), 67-71. [Link]
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Chem Catalysis (2023). Chiral trifluoromethylated enamides: Synthesis and applications. ResearchGate. [Link]
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Zhang, W., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(4), 1480-1488. [Link]
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Al-Rawashdeh, N. A. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]
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Singh, R. K. (2015). CHIRAL SYNTHESIS: AN OVERVIEW. ResearchGate. [Link]
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Gouverneur, V., et al. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2208), 20200318. [Link]
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Application Notes and Protocols: Grignard Reaction for 1,1,1-Trifluorooctan-2-ol Synthesis
Abstract: This document provides a comprehensive guide for the synthesis of 1,1,1-Trifluorooctan-2-ol, a valuable fluorinated alcohol, via the Grignard reaction. The protocol details the preparation of hexylmagnesium bromide and its subsequent reaction with a suitable trifluoroacetaldehyde equivalent. Emphasis is placed on the critical experimental parameters, safety considerations, and mechanistic understanding necessary for successful and reproducible synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development who require a reliable method for accessing trifluoromethyl-substituted secondary alcohols.
Introduction: The Significance of Fluoroalcohols
Fluorinated organic molecules play a pivotal role in modern pharmaceuticals, agrochemicals, and materials science. The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, α-trifluoromethyl alcohols are key structural motifs found in numerous bioactive compounds. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and versatile method for the synthesis of these important building blocks.[1] This protocol focuses on the nucleophilic addition of a hexyl Grignard reagent to a trifluoroacetaldehyde source, a direct and efficient route to 1,1,1-Trifluorooctan-2-ol.
Reaction Scheme & Mechanism
The overall transformation involves two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to an electrophilic trifluoromethyl carbonyl source.
Part A: Grignard Reagent Formation Hexylmagnesium bromide is prepared by the reaction of 1-bromohexane with magnesium metal in an anhydrous ether solvent.[2][3]
CH₃(CH₂)₅Br + Mg --(anhydrous ether)--> CH₃(CH₂)₅MgBr
Part B: Nucleophilic Addition The highly nucleophilic hexylmagnesium bromide then attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde (or a synthetic equivalent). A subsequent acidic workup protonates the resulting alkoxide to yield the final product, 1,1,1-Trifluorooctan-2-ol.[1]
CH₃(CH₂)₅MgBr + CF₃CHO --(1. ether, 2. H₃O⁺)--> CH₃(CH₂)₅CH(OH)CF₃
Mechanistic Causality: The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond.[4] The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of trifluoroacetaldehyde exceptionally electrophilic, facilitating a rapid and often exothermic reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Magnesium Turnings | Reagent | e.g., Sigma-Aldrich | Must be activated prior to use. |
| 1-Bromohexane | ≥99% | e.g., Alfa Aesar | Should be freshly distilled if purity is questionable. |
| Anhydrous Diethyl Ether | ≥99.8% | e.g., Acros Organics | Stored over molecular sieves. Water content is critical. |
| Trifluoroacetaldehyde Ethyl Hemiacetal | ≥98% | e.g., TCI Chemicals | A stable and easier-to-handle precursor to trifluoroacetaldehyde.[5][6] |
| Iodine | Crystal, Reagent | e.g., Fisher Scientific | For activation of magnesium. |
| Hydrochloric Acid | 2 M, Aqueous | Standard Lab Supply | For reaction quench and workup. |
| Saturated Sodium Bicarbonate | Aqueous | Standard Lab Supply | For neutralization. |
| Saturated Sodium Chloride (Brine) | Aqueous | Standard Lab Supply | For washing. |
| Anhydrous Magnesium Sulfate | Reagent | Standard Lab Supply | For drying the organic phase. |
Equipment Setup
All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.[7] A typical setup includes a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. A magnetic stirrer is also required.
Step-by-Step Synthesis Protocol
Part A: Preparation of Hexylmagnesium Bromide
-
Magnesium Activation: To the flame-dried, three-necked flask under a positive pressure of inert gas, add magnesium turnings (1.1 eq). Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface.[8] Allow the flask to cool to room temperature.
-
Initial Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 10%) of the 1-bromohexane solution to the stirred magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and begins to gently reflux.[9] If the reaction does not start, gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux. The formation of the Grignard reagent is an exothermic process.[10] After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the hexylmagnesium bromide reagent.
Part B: Reaction with Trifluoroacetaldehyde Ethyl Hemiacetal
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve trifluoroacetaldehyde ethyl hemiacetal (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the cooled, stirred Grignard reagent. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 2 M aqueous hydrochloric acid. This step is highly exothermic and will produce gas. Add the acid until the magnesium salts have dissolved and the solution is acidic.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[11]
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude 1,1,1-Trifluorooctan-2-ol can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Safety and Hazard Management
Recognize Hazards:
-
Grignard Reagents: Hexylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[3][12]
-
Solvents: Diethyl ether is extremely flammable and volatile.[10] Its vapors can form explosive mixtures with air.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction are exothermic and can lead to a runaway reaction if addition rates are not controlled.[12][13]
Hazard Controls:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood. A blast shield may be appropriate, especially for larger-scale reactions.[13]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[13]
-
Administrative Controls: Never work alone when performing a Grignard reaction. Ensure an appropriate fire extinguisher (Class D for magnesium fires) is accessible.[14]
Workflow and Data Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 1,1,1-Trifluorooctan-2-ol.
References
-
Alkali Scientific. Hexylmagnesium bromide solution, 1 X 100 mL (255025-100ML). [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
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Quora. What are Grignard reagent preparation precautions during preparation?[Link]
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Lab Alley. SAFETY DATA SHEET - Magnesium Metal Turnings. [Link]
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Jasperse, J. Grignard Reaction. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ResearchGate. Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. [Link]
-
American Chemical Society. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. [Link]
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J-STAGE. Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. [Link]
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Web Pages. 6. Grignard Reaction. [Link]
-
Bentham Science. Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. [Link]
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University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
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Application Notes & Protocols for the Industrial Scale Synthesis of (S)-1,1,1-Trifluorooctan-2-ol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the industrial-scale synthesis of (S)-1,1,1-Trifluorooctan-2-ol, a valuable chiral building block in the pharmaceutical and specialty chemical industries. The strategic incorporation of a trifluoromethyl group onto a chiral secondary alcohol imparts unique stereoelectronic properties that are highly sought after in modern drug design for enhancing metabolic stability and binding affinity.[1] This guide focuses on two robust and scalable methodologies: Catalytic Asymmetric Transfer Hydrogenation (ATH) and Whole-Cell Biocatalytic Reduction. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and discusses critical process parameters for successful scale-up.
Introduction: The Strategic Importance of this compound
Chiral fluorinated alcohols are a privileged class of molecules in medicinal chemistry and materials science.[1] The trifluoromethyl (-CF3) group is a key pharmacophore that can significantly improve a drug candidate's properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When this group is adjacent to a stereocenter, as in this compound, the specific three-dimensional arrangement is crucial for biological activity.[1][3] Consequently, robust and efficient access to enantiomerically pure forms of such alcohols is a critical objective for industrial synthesis.
The primary challenge in synthesizing these compounds lies in controlling the stereochemistry at the alcohol center.[4][5] This guide details two state-of-the-art methods that address this challenge, offering high enantioselectivity, scalability, and operational efficiency suitable for an industrial environment.
Retrosynthetic Strategy
The most direct and industrially viable approach to this compound is the asymmetric reduction of the prochiral ketone precursor, 1,1,1-Trifluorooctan-2-one. This strategy focuses the entire synthetic effort on a single, highly efficient stereoselective transformation.
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
Industrial Protocol: ATH of 1,1,1-Trifluorooctan-2-one
This protocol is designed for a 100 L scale synthesis.
Table 1: Reagents and Materials for ATH
| Reagent/Material | Grade | Quantity | Molar Eq. |
| 1,1,1-Trifluorooctan-2-one | >98% | 10.0 kg | 1.0 |
| (S,S)-Ts-DPEN RuCl(p-cymene) | Catalyst Grade | 29 g (S/C = 2000) | 0.0005 |
| Formic Acid (FA) | Reagent Grade, >95% | 12.5 kg | 5.0 |
| Triethylamine (TEA) | Reagent Grade, >99% | 11.0 kg | 2.0 |
| 2-Propanol (IPA) | Anhydrous | 50 L | - |
| Methyl tert-butyl ether (MTBE) | Reagent Grade | 60 L | - |
| Saturated aq. NaHCO₃ | - | 40 L | - |
| Brine | - | 20 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 2 kg | - |
Step-by-Step Procedure:
-
Reactor Preparation: Ensure a 150 L glass-lined reactor is clean, dry, and purged with an inert atmosphere (Nitrogen).
-
Azeotrope Formation: Charge the formic acid and triethylamine to the reactor. Stir and heat to 40-50°C for 30 minutes to form the 5:2 FA:TEA azeotropic mixture, which serves as the hydrogen source.
-
Catalyst & Substrate Addition: Cool the mixture to 25-30°C. Add 2-Propanol (IPA), followed by the (S,S)-Ts-DPEN RuCl(p-cymene) catalyst. Stir for 15 minutes to ensure dissolution. Add the 1,1,1-Trifluorooctan-2-one substrate to the reactor.
-
Reaction Execution: Maintain the reaction temperature at 28-32°C. The reaction is mildly exothermic. Monitor the reaction progress by HPLC or GC analysis for the disappearance of the starting ketone. The typical reaction time is 12-18 hours.
-
Work-up & Extraction: Upon completion (>99.5% conversion), cool the reactor to 20°C. Add MTBE (40 L) to dilute the reaction mixture. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess formic acid. Caution: CO₂ evolution will occur.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with an additional 20 L of NaHCO₃ solution, followed by 20 L of brine.
-
Drying and Concentration: Transfer the organic layer to a separate vessel containing anhydrous MgSO₄. Stir for 1 hour, then filter the drying agent. Concentrate the filtrate under reduced pressure (vacuum distillation) to remove the solvents (MTBE and IPA).
-
Final Purification: The resulting crude oil is purified by vacuum distillation to yield the final product.
Table 2: Expected Results & Quality Control for ATH
| Parameter | Specification | Analytical Method |
| Yield | >90% | Gravimetric |
| Chemical Purity | >99.0% | GC-FID |
| Enantiomeric Excess | >99.0% ee (S) | Chiral HPLC |
| Residual Solvents | <0.1% | GC-Headspace |
Method 2: Whole-Cell Biocatalytic Reduction
Biocatalysis offers a green, highly selective, and often more cost-effective alternative to traditional chemical synthesis, especially at large scales. [6][7]This method utilizes microorganisms that express ketoreductase (KRED) enzymes capable of reducing the target ketone with near-perfect stereoselectivity. A co-substrate, typically glucose, is used by the cell's metabolism to regenerate the necessary NADPH cofactor, making the process self-sustaining. [8][9]
Rationale and Organism Selection
The process relies on a whole-cell system (e.g., Candida sorbophila, Pichia pastoris, or a recombinant E. coli strain overexpressing a specific KRED) to perform the reduction. The cellular machinery handles the regeneration of the expensive NADPH cofactor using glucose as an energy source. This avoids the need to add costly isolated enzymes and cofactors. The choice of microorganism is critical and is typically determined through screening to find a strain with high activity and selectivity for the specific trifluoromethyl ketone substrate. [8]
Caption: Workflow for whole-cell biocatalytic reduction with cofactor regeneration.
Industrial Protocol: Bioreduction of 1,1,1-Trifluorooctan-2-one
This protocol is designed for a 1000 L biotransformation.
Table 3: Reagents and Materials for Bioreduction
| Reagent/Material | Grade | Quantity | Purpose |
| Selected Microorganism Cell Paste | - | 50 kg (wet weight) | Biocatalyst |
| 1,1,1-Trifluorooctan-2-one | >98% | 25 kg | Substrate |
| Glucose | Food Grade | 50 kg | Cofactor Regeneration |
| Phosphate Buffer (pH 7.0) | - | 500 L | Reaction Medium |
| Antifoam Agent | - | 50 mL | Process Control |
| Ethyl Acetate | Reagent Grade | 400 L | Extraction Solvent |
| Brine | - | 100 L | Washing |
| Celite® | - | 5 kg | Filtration Aid |
Step-by-Step Procedure:
-
Fermenter Preparation: Sterilize a 1500 L fermenter and charge it with 500 L of sterile phosphate buffer and glucose. Heat to 30°C.
-
Biocatalyst Addition: Add the wet cell paste of the selected microorganism to the fermenter. Begin gentle agitation to ensure a homogenous suspension. Add the antifoam agent.
-
Substrate Dosing: The substrate, 1,1,1-Trifluorooctan-2-one, can be inhibitory to cells at high concentrations. Therefore, it should be added slowly over 10-12 hours using a dosing pump to maintain a low concentration in the reactor.
-
Biotransformation: Maintain the temperature at 30°C and pH at 7.0 (controlled via automated addition of dilute NaOH or H₃PO₄). Monitor the reaction progress by taking samples and analyzing them via GC for substrate conversion. The typical reaction time is 24-48 hours.
-
Harvest and Extraction: Once the reaction reaches completion (>99% conversion), terminate the biotransformation. Add Celite® to the fermenter to act as a filter aid.
-
Cell Removal: Filter the entire batch through a filter press to remove the cell mass. Wash the collected cell cake with water to recover any trapped product.
-
Product Extraction: Transfer the filtrate to an extraction vessel. Perform a product extraction using ethyl acetate (2 x 200 L).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by vacuum distillation.
Table 4: Expected Results & Quality Control for Bioreduction
| Parameter | Specification | Analytical Method |
| Yield | 85-95% | Gravimetric |
| Chemical Purity | >99.5% | GC-FID |
| Enantiomeric Excess | >99.8% ee (S) | Chiral HPLC |
| Host Cell Proteins | Not Detected | ELISA (if required) |
Comparative Analysis of Industrial Methods
| Feature | Catalytic Asymmetric Transfer Hydrogenation (ATH) | Whole-Cell Biocatalytic Reduction |
| Selectivity | Very high (>99% ee) is achievable with proper catalyst selection. [5] | Typically exceptional (>99.5% ee), often superior to chemical methods. [6] |
| Productivity | High substrate loading possible, leading to good space-time yield. | Lower substrate loading due to toxicity, longer reaction times. |
| Operating Conditions | Mild temperatures (25-40°C), atmospheric pressure. | Very mild conditions (ambient temp, neutral pH), aqueous medium. |
| Cost | High initial cost for the precious metal catalyst (Ru, Ir). | Low cost for catalyst (microorganism). Glucose is an inexpensive reductant. |
| Environmental Impact | Requires organic solvents for reaction and work-up. | Primarily aqueous-based, significantly greener. Reduces solvent waste. |
| Scalability & Robustness | Well-understood chemical engineering principles, highly robust and predictable. | Requires expertise in fermentation and bioprocessing. Can be sensitive to contamination. |
| Downstream Processing | Straightforward extraction and distillation. | More complex: requires cell removal, extraction from a large aqueous volume. |
Conclusion
Both Catalytic Asymmetric Transfer Hydrogenation and Whole-Cell Biocatalysis represent viable and highly efficient strategies for the industrial-scale synthesis of this compound.
-
ATH is a robust, fast, and high-throughput method ideal for facilities with strong chemical synthesis infrastructure. Its primary drawback is the cost and lifecycle management of the precious metal catalyst.
-
Biocatalysis is an environmentally friendly and cost-effective method that delivers exceptional enantioselectivity. It is the preferred "green" chemistry approach, though it requires specialized bioprocessing equipment and expertise and generally involves longer batch times.
The ultimate choice of method will depend on specific corporate objectives, including cost targets, environmental policy, available infrastructure, and production scale.
References
-
Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
-
PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
-
PubMed Central. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. Retrieved from [Link]
-
Hohmann, T., et al. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Retrieved from [Link]
- Google Patents. (n.d.). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. EP2511376B1.
-
National Institute of Chemistry, Slovenia. (2016). Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. Retrieved from [Link]
-
IRIS . (2022). Biocatalysis for the sustainable production of flavours and fragrances. Journal of Biotechnology. Retrieved from [Link]
-
ResearchGate. (2022). Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. Retrieved from [Link]
-
ResearchGate. (2015). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Retrieved from [Link]
-
SpringerLink. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Applied Microbiology and Biotechnology. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Grignard Reaction for (S)-1,1,1-Trifluorooctan-2-ol
Welcome to the technical support center for the asymmetric synthesis of (S)-1,1,1-Trifluorooctan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer a validated protocol for this challenging enantioselective Grignard reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Synthesis
The synthesis of this compound involves the enantioselective addition of a hexyl Grignard reagent to a trifluoroacetaldehyde equivalent. The core challenge lies in controlling the stereochemistry to favor the desired (S)-enantiomer, which necessitates the use of a chiral catalyst. The high reactivity of both the Grignard reagent and the fluorinated aldehyde presents unique challenges, including competing side reactions and difficulty in handling the electrophile.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question: My reaction yield is very low or the reaction failed to initiate. What are the common causes?
Answer: This is one of the most common issues in Grignard chemistry and typically points to problems with the reagents or reaction conditions.
-
Presence of Moisture or Protic Impurities: Grignard reagents are extremely strong bases and will react violently with acidic protons from water, alcohols, or even trace moisture on glassware.[1][2] This acid-base reaction is significantly faster than the desired nucleophilic addition to the aldehyde.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a positive pressure of an inert gas like argon or nitrogen. Solvents must be anhydrous grade and preferably distilled from a suitable drying agent.
-
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction between the hexyl halide and the metal.[3]
-
Solution: Use fresh, shiny magnesium turnings. If the turnings appear dull, they must be activated. Common activation methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in the flask under an inert atmosphere to expose a fresh surface.[4]
-
-
Poor Quality Starting Materials: The hexyl halide must be pure and dry. Any residual acid or water will quench the Grignard reagent as it forms.
-
Solution: Use freshly distilled or high-purity hexyl halide.
-
Question: The reaction worked, but the enantiomeric excess (ee) of the (S)-product is poor. How can I improve stereoselectivity?
Answer: Low enantioselectivity indicates that the uncatalyzed background reaction is competing with the desired chiral catalyst-mediated pathway, or that the catalyst system itself is suboptimal.[5]
-
Ineffective Chiral Ligand/Catalyst: The choice of chiral ligand is paramount for achieving high enantioselectivity. The ligand must create a chiral environment around the metal center that effectively blocks one face of the aldehyde from the Grignard reagent's approach.[6]
-
Solution: Screen different classes of chiral ligands. For titanium-based systems, ligands derived from 1,1'-bi-2-naphthol (BINOL) are often effective.[5] For copper-catalyzed systems, chiral diphosphine ligands have shown great promise.[7][8] The introduction of bulky groups on the ligand can enhance stereocontrol.[9]
-
-
Reaction Temperature: Grignard reactions are often exothermic. Higher temperatures can provide enough energy to overcome the activation barrier for the non-catalyzed racemic pathway, thus lowering the ee.
-
Solution: Maintain strict temperature control. The addition of the Grignard reagent to the aldehyde/catalyst mixture should be performed at low temperatures, typically between -78°C and 0°C. Slow, dropwise addition is crucial to dissipate heat and prevent localized warming.[5]
-
-
Solvent Effects: The coordinating ability of the solvent can significantly influence the structure of the active catalyst and the Grignard reagent itself, thereby affecting enantioselectivity.
-
Solution: Ethereal solvents are required, but their specific choice matters. Tetrahydrofuran (THF) is a strong coordinating solvent, while diethyl ether (Et₂O) is less so. For some catalyst systems, THF has been shown to be detrimental to enantioselectivity, making Et₂O or other solvents like cyclopentyl methyl ether (CPME) a better choice.[5][10]
-
Question: I am observing significant side products, such as 1,1,1-trifluorooctan and dodecane. What are these and how can I prevent them?
Answer: These side products arise from competing reaction pathways of the highly reactive Grignard reagent.
-
Reduction Side Product (1,1,1-trifluorooctan): If the Grignard reagent possesses a hydrogen atom on its β-carbon (as hexylmagnesium bromide does), it can act as a reducing agent via a six-membered transition state, transferring a hydride to the aldehyde carbonyl. This is known as the Meerwein-Ponndorf-Verley (MPV) type reduction.[11]
-
Solution: This is an inherent reactivity that is difficult to eliminate completely. However, using a highly active catalyst for the 1,2-addition and maintaining low temperatures can help favor the desired nucleophilic addition over the reduction pathway.
-
-
Wurtz Coupling Side Product (Dodecane): This occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form an R-R coupled product.[3]
-
Solution: This side reaction primarily occurs during the formation of the Grignard reagent. To minimize it, ensure the slow, dropwise addition of the hexyl halide to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.[4]
-
Frequently Asked Questions (FAQs)
Q1: Trifluoroacetaldehyde is a gas and difficult to handle. Are there more convenient alternatives?
A1: Yes, handling gaseous trifluoroacetaldehyde is impractical and hazardous in a standard laboratory setting. A common and effective strategy is to generate the aldehyde in situ or use a stable precursor. Reacting the Grignard reagent with a trifluoroacetic acid ester, such as methyl trifluoroacetate or ethyl trifluoroacetate, is a well-established method.[12][13] The Grignard reagent first adds to the ester to form a trifluoromethyl ketone intermediate, which is then rapidly attacked by a second equivalent of the Grignard reagent (acting as a hydride source) or another reducing agent to yield the desired alcohol. One-pot procedures utilizing "turbo" Grignard reagents (like i-PrMgCl·LiCl) have been developed to facilitate this tandem addition-reduction sequence.[13]
Q2: What is the role of additives like Lithium Chloride (LiCl) in the reaction?
A2: Lithium chloride is often used to prepare highly active Grignard reagents, sometimes referred to as "turbo Grignard reagents".[14] LiCl breaks up the dimeric and oligomeric aggregates of Grignard reagents (described by the Schlenk equilibrium) into more reactive monomeric species.[15] This enhanced reactivity can lead to cleaner and faster reactions, especially in the formation of the Grignard reagent from less reactive alkyl chlorides and in subsequent additions.
Q3: How do I accurately determine the concentration of my prepared hexylmagnesium bromide solution?
A3: The concentration of a freshly prepared Grignard reagent can vary and should always be determined before use in a sensitive, stoichiometric reaction. Titration is the standard method. A common procedure involves titrating an aliquot of the Grignard solution against a solution of iodine (I₂) in THF until the brown iodine color persists. Alternatively, titration with a known concentration of a protic acid (like sec-butanol) in the presence of an indicator such as 1,10-phenanthroline can be used.[1]
Optimized Experimental Protocol
This protocol describes a titanium-catalyzed enantioselective addition. All operations must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, three-neck flask under Argon, dissolve (R)-BINOL (4.0 mol%) in anhydrous diethyl ether. Add titanium (IV) isopropoxide (1.2 equivalents relative to the ester) and stir the resulting solution at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to -78°C using a dry ice/acetone bath.
-
Substrate Addition: Add methyl trifluoroacetate (1.0 equivalent) to the cold catalyst solution.
-
Grignard Addition: Slowly add a solution of hexylmagnesium bromide (~1.0 M in diethyl ether, 2.5 equivalents) dropwise via a syringe pump over 2 hours. The slow addition is critical to maintain the low temperature and ensure high enantioselectivity.[5][7]
-
Reaction Monitoring: After the addition is complete, stir the mixture at -78°C for an additional 4 hours. The reaction progress can be monitored by TLC or GC-MS analysis of quenched aliquots.
-
Work-up: Quench the reaction at -78°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1] Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.
-
Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess by analysis on a chiral stationary phase via HPLC or GC.
Key Optimization Parameters
| Parameter | Condition A | Condition B | Rationale & Expected Outcome |
| Solvent | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Et₂O is less coordinating and often gives higher enantioselectivity in titanium-catalyzed additions compared to THF.[5] Expect higher ee in Et₂O. |
| Temperature | -78 °C | -20 °C | Lower temperatures decrease the rate of the uncatalyzed background reaction, which produces a racemic mixture.[5] Expect significantly higher ee at -78°C. |
| Chiral Ligand | (R)-BINOL | (R)-Josiphos (diphosphine) | BINOL-derived ligands are effective with Ti(IV) catalysts.[5] Josiphos-type ligands are highly effective in Cu(I)-catalyzed systems.[7] The choice is catalyst-dependent. |
| Grignard Equivalents | 2.5 eq | 1.5 eq | When using an ester substrate, >2 equivalents are needed. The first adds to the carbonyl, and the second acts as a reductant for the ketone intermediate.[13] 1.5 eq may result in incomplete conversion. |
References
-
Ramón, D. J., & Yus, M. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 6(3), 1952–1970. [Link]
-
Monasterolo, C., O'Gara, R., Kavanagh, S. E., Byrne, S. E., Bieszczad, B., Murray, O., Wiesinger, M., Lynch, R. A., Nikitin, K., & Gilheany, D. G. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(15), 4338–4347. [Link]
-
Harada, T., et al. (2008). Catalytic Enantioselective Addition of Grignard Reagents to Aldehydes. Journal of the American Chemical Society. This is a foundational concept referenced in the ACS Catalysis review. [Link]
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones. Chemical Science. [Link]
-
Feringa, B. L., et al. (2014). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. Angewandte Chemie International Edition, 53(40), 10737-10741. [Link]
-
University of Bath. Asymmetric Grignard Chemistry. [Link]
-
Prakash, G. K. S., et al. (2018). A novel straightforward one-pot methodology for two successive turbo Grignard reagent (iPrMgCl·LiCl) reactions. ResearchGate. [Link]
-
Patti, A., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society, 142(3), 1146-1157. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]
-
Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Andersen, H., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 21(11), 1775-1784. [Link]
-
Willis, M. C., et al. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines. Chemical Science, 13(18), 5246-5251. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
University of Southampton. (2000). Synthesis of ?,?-unsaturated trifluoromethyl ketones from 4-dimethylamino-1,1,1-trifluorobut-3-ene-2-one by addition of Grignard reagents. [Link]
-
Knochel, P., et al. (2019). One-Pot Successive Turbo Grignard Reactions for the Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Angewandte Chemie International Edition, 58(2), 578-581. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Streuff, J., et al. (2019). Synthesis of α,ω-Bis-Enones by the Double Addition of Alkenyl Grignard Reagents to Diacid Weinreb Amides. European Journal of Organic Chemistry. [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]
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Improving yield and purity in (S)-1,1,1-Trifluorooctan-2-ol synthesis
.
Welcome to the technical support center for the synthesis of (S)-1,1,1-Trifluorooctan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into chiral molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound is a valuable chiral building block for the synthesis of more complex molecules with defined stereochemistry.[1] This guide focuses on the prevalent and highly effective method of asymmetric reduction of the prochiral ketone, 1,1,1-trifluorooctan-2-one, to achieve high yield and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high enantioselectivity?
The most robust and widely adopted method is the asymmetric reduction of 1,1,1-trifluorooctan-2-one using a chiral catalyst. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is particularly effective.[4][5][6][7] This method employs a chiral oxazaborolidine catalyst and a borane source (like BH₃·THF or BH₃·SMe₂) to achieve high enantiomeric excess (often >95% ee) under mild conditions.[6]
Q2: Why is my enantiomeric excess (% ee) lower than expected?
Low or inconsistent enantiomeric excess is a common issue that can stem from several factors:
-
Catalyst Integrity: The chiral oxazaborolidine catalyst may have degraded due to exposure to air or moisture.[5][8] It is crucial to handle the catalyst under an inert atmosphere and use anhydrous solvents.
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often favors the transition state leading to the desired enantiomer, thus improving the % ee.[9]
-
Solvent Purity: The presence of water or other impurities in the solvent can significantly impact the catalyst's performance.[5][8] Always use freshly distilled, anhydrous solvents.
-
Substrate Purity: Impurities in the starting ketone, 1,1,1-trifluorooctan-2-one, can interfere with the catalyst. Ensure the substrate is of high purity before use.[9]
Q3: My reaction is sluggish or does not go to completion. What are the likely causes?
Several factors can lead to a slow or incomplete reaction:
-
Catalyst Loading: Insufficient catalyst loading can result in a slow reaction rate. While typically 1-10 mol% is used, you may need to incrementally increase the amount.[6]
-
Borane Source Quality: The borane solution (BH₃·THF or BH₃·SMe₂) can degrade over time. Use a fresh, properly titrated solution.
-
Inefficient Mixing: Inadequate agitation can limit the interaction between the substrate and the catalyst, especially in larger-scale reactions.[9]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent.[9]
Q4: How do I accurately determine the enantiomeric excess of my product?
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of chiral alcohols.[10] You will need a chiral stationary phase (CSP) column, typically polysaccharide-based, to separate the enantiomers.[10] A racemic standard of 1,1,1-Trifluorooctan-2-ol should be used to establish the retention times of both enantiomers.[10]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound via asymmetric reduction.
Problem 1: Low Chemical Yield
| Potential Cause | Troubleshooting Steps | Causality Explanation |
| Incomplete Reaction | 1. Monitor the reaction progress by TLC or GC. 2. If the reaction has stalled, consider adding a fresh portion of the borane reagent. 3. Increase the reaction time or slightly elevate the temperature (while monitoring the effect on % ee). | The borane reagent can decompose over the course of the reaction, leading to incomplete conversion. |
| Product Loss During Workup | 1. Ensure the quenching step (e.g., with methanol) is performed slowly and at a low temperature to avoid side reactions. 2. During extraction, ensure the pH is appropriately adjusted to keep the product in the organic phase. 3. Use a sufficient volume of extraction solvent and perform multiple extractions. | The trifluoromethyl alcohol product may have some water solubility. Improper workup can lead to significant loss of product into the aqueous phase. |
| Side Reactions | 1. Ensure the starting ketone is pure. 2. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Impurities in the starting material can lead to undesired side reactions. Oxygen can also interfere with the reaction. |
Problem 2: Low Enantioselectivity (% ee)
| Potential Cause | Troubleshooting Steps | Causality Explanation |
| Moisture Contamination | 1. Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas. 2. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. 3. Ensure the borane solution and catalyst are handled under anhydrous conditions. | Water reacts with the borane reagent and can also hydrolyze the oxazaborolidine catalyst, leading to a non-selective reduction.[5][8] |
| Suboptimal Temperature | 1. Perform the reaction at a lower temperature (e.g., -20 °C, -40 °C, or even -78 °C). 2. Conduct a temperature optimization study to find the best balance between reaction rate and enantioselectivity. | Asymmetric reductions are often more selective at lower temperatures as the energy difference between the diastereomeric transition states is magnified.[9] |
| Incorrect Stoichiometry | 1. Accurately determine the concentration of the borane solution by titration. 2. Ensure the molar ratio of catalyst to borane to substrate is correct as per the established protocol. | The mechanism of the CBS reduction involves the formation of a complex between the catalyst and borane.[4][5] Incorrect stoichiometry can disrupt this catalytic cycle. |
| Racemization | 1. Ensure the workup conditions are not overly acidic or basic. 2. Avoid prolonged exposure to high temperatures during purification. | While less common for this specific alcohol, some chiral alcohols can be susceptible to racemization under harsh conditions. |
Experimental Protocols
Representative Protocol for Asymmetric Reduction of 1,1,1-Trifluorooctan-2-one
-
Preparation: Under an argon atmosphere, add the (S)-CBS oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, ~5 mol%) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula.
-
Cooling: Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approx. 1.0 M in THF, ~1.2 equivalents) to the catalyst solution while maintaining the internal temperature.
-
Substrate Addition: In a separate flask, dissolve 1,1,1-trifluorooctan-2-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at the reaction temperature to quench any excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Chiral HPLC Analysis Protocol
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified this compound in the mobile phase.[10] Also, prepare a solution of the racemic standard.
-
Column Selection: Use a chiral stationary phase column known to be effective for separating chiral alcohols, such as a Chiralpak® or Chiralcel® column.[10]
-
Method Development:
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Visualizations
Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis and analysis of this compound.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess in the asymmetric reduction.
References
-
Corey–Itsuno reduction - Wikipedia. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Corey–Itsuno reduction - Grokipedia. Available at: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed. Available at: [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - Organic Chemistry Portal. Available at: [Link]
-
Itsuno-Corey Reduction - SynArchive. Available at: [Link]
-
Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation - Chinese Chemical Society. Available at: [Link]
-
Enantioselective reduction of trifluoromethyl ketones using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol - ResearchGate. Available at: [Link]
-
Optimization of the catalytic asymmetric addition | Download Table - ResearchGate. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC - NIH. Available at: [Link]
-
Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation - Scite. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis - Frontiers. Available at: [Link]
-
22 questions with answers in ASYMMETRIC SYNTHESIS | Science topic - ResearchGate. Available at: [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed. Available at: [Link]
-
Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC - NIH. Available at: [Link]
- EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents.
-
Asymmetric Synthesis. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - ResearchGate. Available at: [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC - Waters Corporation. Available at: [Link]
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Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available at: [Link]
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Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. Available at: [Link]
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Concise Introduction to Asymmetric Synthesis - chem.iitb.ac.in. Available at: [Link]
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Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation - PubMed. Available at: [Link]
-
Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up - YouTube. Available at: [Link]
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This compound, 95% Purity, C8H15F3O, 250 mg. Available at: [Link]
- US4307024A - 1,1,1-Triaryl-2,2,2-trifluoroethanes and process for their synthesis - Google Patents.
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(PDF) ChemInform Abstract: Straightforward Synthesis of 1-Alkyl-2-(trifluoromethyl)aziridines Starting from 1,1,1-Trifluoroacetone. - ResearchGate. Available at: [Link]
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Common side products in the synthesis of (S)-1,1,1-Trifluorooctan-2-ol
Technical Support Center: Synthesis of (S)-1,1,1-Trifluorooctan-2-ol
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction:
This compound is a valuable chiral building block in medicinal and materials chemistry. The strategic placement of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1] Achieving high enantiopurity is therefore not just a metric of synthetic success but a prerequisite for its application. The most common and reliable route to this alcohol is the asymmetric reduction of the prochiral ketone, 1,1,1-trifluorooctan-2-one. This guide addresses the most common side products and experimental pitfalls encountered during this synthesis, providing field-proven troubleshooting advice to ensure reproducible, high-yield, and high-enantiopurity outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to rapidly diagnose and solve common issues encountered during the synthesis.
Q1: My enantiomeric excess (% ee) is significantly lower than expected. What are the primary causes?
A1: This is the most critical and frequent issue. Low enantioselectivity almost always points to a competing, non-asymmetric reaction pathway or compromised catalyst integrity.
-
Probable Cause 1: Presence of Water. Water is the primary antagonist in many asymmetric reductions, particularly the Corey-Bakshi-Shibata (CBS) reduction. It reacts with both the borane reducing agent and the oxazaborolidine catalyst.[2][3] This decomposition leads to an uncatalyzed, racemic reduction of the ketone by borane, directly eroding the enantiomeric excess.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents (THF is a common choice). Handle hygroscopic reagents like borane-dimethyl sulfide (BMS) or borane-THF complex under an inert atmosphere (Nitrogen or Argon).
-
-
Probable Cause 2: Improper Reaction Temperature. Temperature control is crucial for selectivity.[2] While many asymmetric reductions proceed at room temperature, running them at lower temperatures (e.g., 0 °C or -20 °C) often enhances enantioselectivity by widening the energetic gap between the desired diastereomeric transition states and disfavoring the background reaction.
-
Solution: Maintain the recommended temperature profile for your specific catalyst system throughout the addition and reaction period using a suitable cooling bath.
-
-
Probable Cause 3: Aged or Impure Catalyst. The chiral catalyst (e.g., the oxazaborolidine in a CBS reduction or the Ru-ligand complex in Asymmetric Transfer Hydrogenation) is the heart of the reaction. If it has degraded due to improper storage or was impure to begin with, its ability to direct stereochemistry will be compromised.
-
Solution: Use a freshly opened bottle of catalyst or generate it in situ immediately before use, as is common for CBS reductions.[4] If purchasing a pre-formed catalyst, source it from a reputable supplier and store it under an inert atmosphere at the recommended temperature.
-
Q2: My reaction is sluggish or incomplete, and I'm recovering a significant amount of 1,1,1-trifluorooctan-2-one starting material. Why?
A2: Incomplete conversion points to issues with stoichiometry, reaction kinetics, or catalyst activity.
-
Probable Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent (e.g., borane or a hydrogen donor like isopropanol) must account for both the ketone and any coordination to the catalyst.
-
Solution: Re-verify your calculations. For CBS reductions, typically 0.6 to 1.0 equivalents of the borane complex are used relative to the ketone. For Asymmetric Transfer Hydrogenation (ATH), the hydrogen donor (isopropanol or formic acid/triethylamine) is often used in large excess or as the solvent.[5]
-
-
Probable Cause 2: Catalyst Inhibition or Poisoning. Certain functional groups or impurities can act as Lewis bases and coordinate strongly to the catalyst, inhibiting its activity. In ATH, product inhibition can also occur where the resulting alcohol coordinates to the metal center and slows down turnover.[6]
-
Solution: Ensure the starting ketone is of high purity. If impurities are suspected, purify the ketone by distillation or chromatography before the reduction. If product inhibition is suspected in ATH, running the reaction at a higher dilution may be beneficial.
-
-
Probable Cause 3: Reversibility of Reaction (ATH). Asymmetric transfer hydrogenation using 2-propanol is a reversible reaction.[5] The accumulation of the acetone byproduct can slow down or even reverse the reduction.
-
Solution: Use a large excess of 2-propanol to push the equilibrium towards the product. Alternatively, using a formic acid/triethylamine mixture as the hydrogen source renders the reaction irreversible and can drive it to completion.[7]
-
Q3: I see a persistent, unknown side product in my post-reaction analysis (GC-MS or NMR). What is it likely to be?
A3: The identity of the side product depends on the workup conditions and the specific reaction.
-
Probable Cause 1: Borate Esters (CBS Reduction). The initial product of a borane reduction is an alkoxyborane intermediate. The workup step (often with methanol or dilute acid) is critical to hydrolyze this species and liberate the free alcohol.[3]
-
Identification: These species are often less polar than the alcohol and may appear as distinct spots on TLC or peaks in GC.
-
Solution: Ensure the quenching/workup step is sufficiently long and vigorous to ensure complete hydrolysis. Adding a co-solvent like THF during aqueous workup can help with miscibility.
-
-
Probable Cause 2: Over-alkylation Product (if using a Grignard-based synthesis). If synthesizing the alcohol by adding a hexyl Grignard reagent to a trifluoroacetyl-containing starting material (like an ester), double addition can occur, leading to a tertiary alcohol.[8]
-
Solution: This is a key reason why reduction of the pre-formed C8 ketone is the preferred route. If using an addition route, careful control of stoichiometry and low temperatures are essential.
-
-
Probable Cause 3: Bis(trifluoroisopropyl)amine-type structures (from downstream processing). If the alcohol is converted to a leaving group (e.g., a sulfonate ester) and then reacted with an amine, a common side product is the secondary amine formed from the reaction of the product amine with another molecule of the starting material.[9] While not a direct side product of the reduction, it's a common impurity in subsequent steps.
-
Solution: This is managed by controlling stoichiometry and reaction conditions in the subsequent amination step.
-
Summary Troubleshooting Table
| Issue | Probable Cause | Recommended Solution |
| Low % ee | 1. Presence of water in reagents/solvents.[2][3] | 1. Use anhydrous solvents and flame-dried glassware. |
| 2. Incorrect reaction temperature.[2] | 2. Optimize and strictly control reaction temperature. | |
| 3. Degraded catalyst. | 3. Use fresh catalyst or generate in situ. | |
| Incomplete Reaction | 1. Insufficient reducing agent. | 1. Verify stoichiometry (typically 0.6-1.0 eq for borane). |
| 2. Catalyst inhibition by impurities.[6] | 2. Purify starting ketone before reduction. | |
| 3. Reversible reaction (ATH with isopropanol).[5] | 3. Use a large excess of isopropanol or switch to an irreversible H-donor like HCOOH/NEt₃.[7] | |
| Unknown Side Product | 1. Incomplete hydrolysis of borate esters (CBS).[3] | 1. Ensure a thorough acidic or methanolic workup. |
| 2. Dehydration of product during purification. | 2. Avoid high temperatures and acidic conditions during distillation/chromatography. |
Validated Experimental Protocol: CBS Reduction
This protocol for the Corey-Bakshi-Shibata (CBS) reduction of 1,1,1-trifluorooctan-2-one provides a reliable method for achieving high yield and enantioselectivity.[4][10]
Reagents:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
1,1,1-Trifluorooctan-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, add (S)-Methyl CBS catalyst (0.1 eq, e.g., 1.0 mmol for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Dilution: Add anhydrous THF to the flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add BMS (0.6 eq, e.g., 6.0 mmol) dropwise to the catalyst solution, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes at 0 °C. The coordination of borane to the catalyst is crucial for activating the system.[3]
-
Substrate Addition: Add a solution of 1,1,1-trifluorooctan-2-one (1.0 eq, 10 mmol) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-4 hours.
-
Quench: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous hydrogen evolution will be observed.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes to ensure complete hydrolysis of the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to yield pure this compound.
Visualized Workflows and Mechanisms
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired catalytic cycle versus the undesired background reaction that leads to a loss of enantioselectivity.
Caption: Catalytic vs. Background Reduction Pathways.
Diagram 2: Troubleshooting Flowchart for Low Enantioselectivity
This flowchart provides a logical sequence for diagnosing the root cause of poor stereochemical control.
Caption: Troubleshooting Flowchart for Low % ee.
References
- Ramón, D. J., & Yus, M. (2006). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Website. [Link]
- Wills, M., & Palmer, M. J. (2000).
-
SynArchive. (n.d.). Itsuno-Corey Reduction. synarchive.com. [Link]
-
Alonso, F., & Moglie, Y. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Ru-catalysed transfer hydrogenation of ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. organic-chemistry.org. [Link]
-
Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. nrochemistry.com. [Link]
-
Roberts, J. T. (1996). Asymmetric Synthesis Using Grignard Reagents. In Handbook of Grignard Reagents. CRC Press. [Link]
- CN112745225A - Preparation method of 1,1,1-trifluoro-isopropylamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]
- 7. rua.ua.es [rua.ua.es]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
Purification challenges of (S)-1,1,1-Trifluorooctan-2-ol
Welcome to the technical support center for (S)-1,1,1-Trifluorooctan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific purification challenges associated with this valuable chiral building block. The unique properties imparted by the trifluoromethyl group, while beneficial for biological activity, introduce distinct hurdles in achieving high chemical and enantiomeric purity.[1] This resource provides field-proven insights and detailed protocols to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A: The impurity profile largely depends on the synthetic route.
-
From Reduction of 1,1,1-trifluoro-2-octanone: The most common impurity is the unreacted starting ketone. Residual reducing agents (e.g., borohydride salts) and their byproducts may also be present.
-
From Grignard-type Reactions: If synthesized via the addition of a hexyl nucleophile to trifluoroacetaldehyde, you may find unreacted starting materials and magnesium salts.
-
Across All Methods: The most critical impurity is often the undesired (R)-enantiomer, which compromises the enantiomeric excess (ee). Additionally, over-fluorination or side-reactions can introduce structurally similar byproducts that are difficult to separate.[2]
Q2: How can I quickly assess the purity of my crude product?
A: A multi-pronged analytical approach is recommended:
-
¹⁹F-NMR: This is a rapid and highly effective technique. The trifluoromethyl group provides a clean, strong signal. The presence of other fluorine-containing impurities will be immediately apparent as distinct signals.
-
¹H-NMR: Provides an overall picture of the chemical purity, allowing for the quantification of non-fluorinated organic impurities.
-
Chiral HPLC/GC: This is essential for determining the enantiomeric excess (% ee). Polysaccharide-based chiral stationary phases (CSPs) are typically very effective for this class of compounds.[3]
Q3: My enantiomeric excess is lower than expected or degrades after workup. What's happening?
A: This is a critical and common challenge. Trifluoromethyl carbinols are susceptible to racemization, especially under acidic conditions.[4][5] Even weak acids, such as ammonium chloride (NH₄Cl) commonly used in reaction workups, or protic solvents can catalyze this process, leading to a loss of enantiopurity.[4][5] Furthermore, extended reaction times, even with highly selective catalysts, can sometimes lead to product racemization.[4]
Troubleshooting Guides
This section provides in-depth solutions to specific purification problems.
Guide 1: Poor Separation by Standard Flash Chromatography
-
Problem/Symptom: The target compound, this compound, co-elutes with impurities, particularly non-polar byproducts or unreacted starting materials. TLC plates show poor separation with common solvent systems.
-
Underlying Cause (The "Why"): The electron-withdrawing trifluoromethyl group significantly alters the polarity and chromatographic behavior of the molecule compared to its non-fluorinated analog. It can increase lipophilicity, causing it to elute closer to non-polar impurities than expected. This often makes standard solvent systems like Hexane/Ethyl Acetate less effective.[2]
-
Proposed Solutions & Protocols:
1. Systematic Solvent System Screening: A methodical approach to finding the right mobile phase is crucial. We recommend screening the following systems.
Table 1: Recommended Solvent Systems for Flash Chromatography
Stationary Phase Solvent System (v/v) Rationale & Key Advantages Silica Gel Dichloromethane / Methanol Offers a different selectivity profile compared to ethyl acetate systems. The methanol component can improve separation from very non-polar impurities. Silica Gel Toluene / Acetone Toluene's aromaticity can introduce π-π interactions that alter elution order and improve resolution. Neutral Alumina Hexane / Ethyl Acetate Alumina can be effective if acidic silica gel is causing degradation or racemization. It offers a different surface chemistry for separation. | Reverse-Phase C18 | Acetonitrile / Water | For highly polar impurities, reversing the phase can provide excellent separation. The fluorinated alcohol will be more retained than in normal phase. |
2. Step-by-Step Protocol: Optimizing Flash Chromatography
-
TLC Analysis: Spot the crude material on four separate TLC plates (Silica Gel). Develop one plate in each of the following initial screening systems: 80:20 Hexane/EtOAc, 95:5 DCM/MeOH, 80:20 Toluene/Acetone.
-
Evaluate: Identify the system that provides the best separation (largest ΔRf) between your product and the major impurities.
-
Gradient Elution: Based on the best TLC system, design a shallow gradient for your flash column. For example, if 95:5 DCM/MeOH showed promise, run a gradient from 100% DCM to 90:10 DCM/MeOH over 10-15 column volumes.
-
Confirmation: Analyze the collected fractions by TLC or ¹⁹F-NMR to confirm purity before combining.
Diagram 1: Purification Workflow Decision Tree
Caption: Logical workflow for purifying this compound.
-
Guide 2: Loss of Enantiomeric Purity During or After Purification
-
Problem/Symptom: Chiral HPLC analysis shows a decrease in enantiomeric excess (% ee) after aqueous workup or column chromatography.
-
Underlying Cause (The "Why"): The hydroxyl and trifluoromethyl groups are on adjacent carbons. The electron-withdrawing nature of the CF₃ group makes the carbinol proton more acidic and the carbon susceptible to nucleophilic attack, stabilizing a transient planar intermediate (or carbocation) that allows for racemization. This process is readily catalyzed by even weak acids.[4][5] Standard silica gel can be sufficiently acidic to cause partial racemization on the column.
Diagram 2: Proposed Racemization Mechanism
Caption: Acid-catalyzed racemization pathway.
-
Proposed Solutions & Protocols:
1. Implement an Acid-Free Workup:
-
AVOID: Quenching reactions with acidic solutions like NH₄Cl (aq) or dilute HCl.
-
INSTEAD: Quench the reaction by pouring it into a saturated solution of sodium bicarbonate (NaHCO₃) or plain water. Extract the product with a non-protic solvent like dichloromethane or ethyl acetate. Wash the organic layers with brine only, and dry over anhydrous sodium sulfate (Na₂SO₄).
2. Use Neutral or Deactivated Stationary Phases:
-
If silica gel chromatography is necessary, consider using silica gel that has been pre-treated with a base like triethylamine. To do this, prepare the column slurry in your chosen non-polar solvent containing 0.5-1% triethylamine.
-
Alternatively, use neutral alumina as the stationary phase, which lacks the acidic protons of silica.
3. Preparative Chiral HPLC for Final Polishing:
-
When the highest enantiomeric purity is required, preparative chiral HPLC is the most definitive solution. Polysaccharide-based columns are the industry standard for this separation.[3]
Table 2: Chiral HPLC Column Selection Guide
Chiral Stationary Phase (CSP) Common Trade Name Typical Mobile Phase Separation Principle Amylose derivative Chiralpak® AD-H, IA n-Hexane / Isopropanol Inclusion complexation, hydrogen bonding, and dipole-dipole interactions. | Cellulose derivative | Chiralcel® OD-H, OJ | n-Hexane / Isopropanol | Similar to amylose, but with different selectivity due to the polymer's helical structure. |
Step-by-Step Protocol: Analytical to Preparative Chiral HPLC
-
Method Development: Using an analytical column (e.g., Chiralpak® AD-H), screen mobile phases, typically mixtures of hexane and isopropanol (e.g., 98:2, 95:5, 90:10), to achieve baseline separation (Resolution > 1.5).[3]
-
Scale-Up: Once the analytical method is established, scale the separation to a preparative column of the same stationary phase. Adjust flow rates and injection volumes according to the column diameter.
-
Sample Preparation: Dissolve the partially enriched alcohol in the mobile phase to avoid peak distortion. Filter the sample through a 0.45 µm filter before injection.[3]
-
Fraction Collection & Analysis: Collect the fractions corresponding to the (S)-enantiomer peak. Re-analyze the collected fractions to confirm enantiomeric purity.
-
References
-
Gao, B. et al. (2012). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. Scite. Available at: [Link]
-
Hovorka, M. et al. (2020). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate (2012). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis-A Caveat on Reaction Times and Product Isolation. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange (2024). Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. Available at: [Link]
Sources
Technical Support Center: Overcoming Low Enantioselectivity in Asymmetric Synthesis
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in modern chemistry: achieving high enantioselectivity. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights and actionable troubleshooting strategies. As your virtual Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying principles, empowering you to make informed decisions in your experimental design.
I. Foundational Principles of Enantioselectivity
Before delving into troubleshooting, it is crucial to understand the energetic basis of enantioselection. Asymmetric induction arises from a difference in the activation energies (ΔΔG‡) of the diastereomeric transition states leading to the two enantiomers. Even small differences in this energy barrier can lead to significant variations in the enantiomeric excess (e.e.) of the product.[1] The relationship between ΔΔG‡ and e.e. is temperature-dependent, with lower temperatures generally amplifying the effect of a given energy difference.[1]
II. Troubleshooting Guide: A Systematic Approach
Low enantioselectivity is rarely due to a single factor. A systematic, logical approach to troubleshooting is essential for efficiently identifying and resolving the issue. This guide is structured as a series of questions you should ask when faced with suboptimal results.
Q1: Is the integrity of my catalytic system compromised?
A common and often overlooked source of poor enantioselectivity is the quality and handling of the catalyst, ligands, and reagents.
-
Catalyst/Ligand Purity and Stability: Impurities can either catalyze a non-selective background reaction or inhibit the desired catalytic cycle.[2] Chiral ligands, which are central to creating the asymmetric environment, are particularly susceptible to degradation.[3]
-
Actionable Advice:
-
Ensure the catalyst and ligand are of the highest possible purity. If in doubt, repurify according to established literature procedures.
-
For air or moisture-sensitive catalysts, employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line).[4]
-
Use a fresh batch of catalyst to rule out decomposition of older stock.[2]
-
-
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can be detrimental. High concentrations can lead to the formation of catalyst aggregates (dimers, oligomers), which may have different, and often lower, selectivity.[5][6] Conversely, very low loadings might not be sufficient to outcompete a background uncatalyzed reaction.
Experimental Protocol 1: Catalyst Loading Optimization
-
Set up a series of identical reactions in parallel.
-
Vary the catalyst loading in each reaction (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Ensure all other parameters (substrate concentration, temperature, solvent, reaction time) are held constant.
-
Upon completion, quench the reactions and analyze the enantiomeric excess and conversion for each.
-
Plot e.e. vs. catalyst loading to identify the optimal concentration.
| Catalyst Loading (mol%) | Enantiomeric Excess (%) | Conversion (%) |
| 0.5 | 85 | 60 |
| 1.0 | 92 | 95 |
| 2.0 | 91 | >99 |
| 5.0 | 82 | >99 |
| 10.0 | 75 | >99 |
| Illustrative data showing a potential drop in e.e. at higher loadings due to aggregation. |
Q2: Are the reaction conditions truly optimal?
The reaction environment plays a critical role in defining the energy landscape of the diastereomeric transition states.
-
Temperature: This is one of the most powerful variables for influencing enantioselectivity. Generally, lowering the temperature increases the energy difference between the diastereomeric transition states, leading to higher e.e.[1][2] However, this is not a universal rule; some systems exhibit a complex, non-linear temperature dependence, and in rare cases, higher temperatures can be beneficial.[7][8][9][10]
-
Solvent: The solvent can profoundly influence the conformation of the catalyst-substrate complex and the stability of the transition states through polarity, coordinating ability, and even van der Waals interactions.[4][11] Aprotic and non-polar solvents are often preferred as they are less likely to interfere with the crucial non-covalent interactions (e.g., hydrogen bonding) that govern chiral recognition.[2] In some cases, chiral solvents can be used as the sole source of enantioselection.[12][13]
Workflow for Optimizing Reaction Parameters
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Q3: Could the substrate itself be the issue?
The structure of the substrate is intrinsically linked to the success of an asymmetric transformation.
-
Substrate-Catalyst Mismatch: Not all catalysts are effective for all substrates.[15] Minor steric or electronic changes in the substrate can dramatically alter the outcome by disrupting the precise fit within the catalyst's chiral pocket.[16]
-
Actionable Advice:
-
Review the literature for the specific catalyst class you are using. What substrates are known to work well? How does your substrate differ?
-
Consider modifying the substrate, if possible. For example, changing the size of a protecting group could improve the stereochemical outcome.
-
-
-
Substrate Concentration: The concentration of the substrate can affect the reaction kinetics and potentially open up alternative, less selective reaction pathways.[14]
-
Actionable Advice:
-
After optimizing catalyst loading, investigate the effect of substrate concentration. Try running the reaction at a lower concentration to see if it favors the desired pathway.
-
-
III. Frequently Asked Questions (FAQs)
Q: I've optimized temperature, solvent, and concentrations, but my e.e. is still moderate (~70-80%). What's next?
A: This is a common scenario where fine-tuning the chiral environment is necessary. The next logical step is to modify the chiral ligand . The ligand is the primary architect of the asymmetric transition state.[3]
-
Steric and Electronic Tuning: Make systematic changes to the ligand structure. For example, in ligands like BINOL or Salen, modifying the substituents at the 3,3' or 5,5' positions can dramatically alter the steric environment and electronic properties, leading to improved enantioselectivity.[3][17]
-
Backbone Modification: Altering the ligand's backbone can change the bite angle and overall rigidity of the metal complex, which is crucial for effective chiral induction.
Q: My reaction is giving inconsistent e.e. values between runs. What could be the cause?
A: Irreproducibility often points to sensitivity to trace contaminants, particularly water and oxygen.
-
Atmospheric Contamination: Many organometallic catalysts and reagents are sensitive to air and moisture.[2] Inconsistent results can arise from slight variations in the inertness of your reaction setup.
-
Troubleshooting:
-
Dry all glassware in an oven and cool under vacuum.
-
Use freshly distilled, anhydrous, and degassed solvents.
-
Handle all reagents under a strictly inert atmosphere (Argon or Nitrogen).
-
Consider adding activated molecular sieves to the reaction to scavenge trace water.[4]
-
-
Q: I'm observing a decrease in e.e. as the reaction progresses. Why is this happening?
A: A conversion-dependent enantioselectivity can be diagnostic of more complex kinetic behavior.[18]
-
Possible Causes:
-
Catalyst Decomposition: The active chiral catalyst may be slowly degrading over the course of the reaction into a less selective or non-selective species.
-
Product Inhibition/Autocatalysis: The product formed could be interacting with the catalyst, altering its selectivity. In some cases, the product might even catalyze the reaction itself, but with low selectivity.[18]
-
Background Reaction: A slow, non-catalyzed background reaction may become more significant at high conversions as the substrate concentration decreases, eroding the overall e.e.[2]
-
-
Actionable Advice:
-
Monitor the e.e. at different time points (e.g., 10%, 30%, 50%, 90% conversion). If the e.e. is high at the beginning and drops over time, catalyst instability is a likely culprit. Consider using a more robust ligand or running the reaction for a shorter time.
-
Q: Can I use a chiral auxiliary if my catalytic approach fails?
A: Yes, using a chiral auxiliary is a robust, albeit less elegant, alternative to enantioselective catalysis.[1] In this approach, the achiral starting material is covalently bonded to a chiral molecule (the auxiliary). This creates a diastereomeric intermediate, and a subsequent reaction proceeds diastereoselectively due to the steric and electronic influence of the auxiliary.[19] The auxiliary is then cleaved to yield the enantioenriched product. While this method requires stoichiometric amounts of the chiral auxiliary and involves extra synthetic steps, it is often highly reliable and predictable.[1]
IV. References
-
Canali, L., & Sherrington, D. C. (1999). Utilisation of homogeneous and supported chiral metal(salen) complexes in asymmetric catalysis. Chemical Society Reviews, 28(5), 85-93. [Link]
-
Blackmond, D. G. (2004). Kinetic Implications of Nonlinear Effects in Asymmetric Synthesis. Accounts of Chemical Research, 37(3), 179-187. [Link]
-
Delbianco, M., Gioria, E., & Strukul, G. (2003). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Perkin Transactions 2, (10), 1879-1883. [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Li, W., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
-
Cho, B. T., & Chun, Y. S. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]
-
Li, W., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers, 8(15), 4136-4142. [Link]
-
Cho, B. T., & Chun, Y. S. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]
-
Tsustainable, J. C., et al. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science, 12(3), 1133-1144. [Link]
-
Hinge, S., Kundu, S., & Niemeyer, J. (2021). Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). ResearchGate. [Link]
-
Reetz, M. T. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 99(24), 15302-15307. [Link]
-
ResearchGate. (n.d.). Chiral ligand effects on product-selectivity and enantioselectivity. Retrieved January 10, 2026, from [Link]
-
Salunkhe, A. M., & Burkhardt, E. R. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 12(1), 1-10. [Link]
-
Nakano, H., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1246–1254. [Link]
-
Wang, Z., et al. (2020). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. Journal of the American Chemical Society, 142(1), 565-573. [Link]
-
ResearchGate. (n.d.). A Chiral Solvent Effect in Asymmetric Organocatalysis. Retrieved January 10, 2026, from [Link]
-
University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity. Retrieved January 10, 2026, from [Link]
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SlidePlayer. (n.d.). Asymmetric reactions_synthesis. Retrieved January 10, 2026, from [Link]
-
ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]
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Kim, S., et al. (2023). Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. Chemistry, 5(4), 2631-2644. [Link]
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ResearchGate. (n.d.). Effect of chiral ligand on the enantioselectivity of coupling of N-phenyltetrahydroisoquinoline with phenylboronic acid. Retrieved January 10, 2026, from [Link]
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Nakano, H., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science, 5(7), 1246-1254. [Link]
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Sigman, M. S., & Jacobsen, E. N. (2021). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Proceedings of the National Academy of Sciences, 118(44), e2112322118. [Link]
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Kumar, A., & Singh, V. K. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387251. [Link]
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ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Generality-Oriented Optimization of Enantioselective Aminoxyl Radical Catalysis. Retrieved January 10, 2026, from [Link]
-
ChemRxiv. (2025). Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(12), 7036-7058. [Link]
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Journal of the American Chemical Society. (1989). A strategy for improving the enantioselectivity of biocatalytic systems. [Link]
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MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Retrieved January 10, 2026, from [Link]
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Wikipedia. (n.d.). Asymmetric induction. In Wikipedia. Retrieved January 10, 2026, from [Link]
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PubMed. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1138-1165. [Link]
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eGyanKosh. (n.d.). ASYMMETRIC INDUCTION. Retrieved January 10, 2026, from [Link]
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MDPI. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]
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ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. Retrieved January 10, 2026, from [Link]
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Michigan State University. (n.d.). Asymmetric Induction. Retrieved January 10, 2026, from [Link]
-
Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved January 10, 2026, from [Link]
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Stability issues of (S)-1,1,1-Trifluorooctan-2-ol under reaction conditions
Technical Support Center: (S)-1,1,1-Trifluorooctan-2-ol
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance is structured to address potential stability challenges based on the chemical properties of this chiral fluoroalcohol, ensuring you can anticipate and resolve issues to maintain reaction integrity and stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from strong acids, bases, and oxidizing agents. Refrigeration is recommended for long-term storage to minimize potential degradation.
Q2: Is this alcohol compatible with strong acids?
A2: Caution is advised. Like other secondary alcohols, this compound can undergo acid-catalyzed dehydration to form an alkene, particularly at elevated temperatures.[1][2][3] The presence of the electron-withdrawing trifluoromethyl group may influence the reaction rate. For reactions requiring acidic conditions, use the mildest possible acid and lowest effective temperature.
Q3: What is the stability of this compound in the presence of bases?
A3: The alcohol is generally stable in the presence of mild organic bases (e.g., triethylamine, pyridine). However, the electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols.[4][5][6] While this facilitates the formation of the corresponding alkoxide with standard bases (e.g., NaH, KHMDS), very strong bases under harsh conditions could potentially promote side reactions.
Q4: Can I oxidize this compound to the corresponding ketone?
A4: Yes, this is a standard transformation for secondary alcohols.[7][8][9][10] A variety of modern, mild oxidizing agents are effective. It is crucial to choose a method that does not require harsh acidic conditions to avoid side reactions. Mild methods like Swern or Dess-Martin periodinane (DMP) oxidations are highly recommended as they are performed under neutral or slightly basic conditions and are compatible with many functional groups.[11][12][13][14][15][16]
Q5: Will the trifluoromethyl group itself react under typical conditions?
A5: The C-F bonds in the trifluoromethyl group are exceptionally strong, making the group highly stable and generally unreactive under most standard synthetic conditions. It does not participate in nucleophilic or electrophilic substitution reactions commonly seen with other halides.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental problems, explains the underlying chemistry, and provides actionable solutions and protocols.
Problem 1: Formation of an Unexpected Alkene Byproduct
-
Symptom: You observe a significant byproduct with a mass corresponding to the loss of water (M-18) from your starting material, confirmed by GC-MS or NMR analysis.
-
Root Cause Analysis: This is a classic sign of alcohol dehydration. Secondary alcohols are prone to elimination reactions, typically proceeding through an E1 mechanism under acidic conditions.[1][2][17][18] The reaction is initiated by the protonation of the hydroxyl group, turning it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation, which is then quenched by a base (e.g., water, conjugate base of the acid) removing an adjacent proton to form the alkene. Elevated temperatures significantly accelerate this process.[2]
Caption: E1 mechanism for acid-catalyzed dehydration.
-
Solutions & Protocols:
-
Avoid Strong Acids: If your reaction permits, switch to non-acidic or buffered conditions.
-
Lower the Temperature: Dehydration is often highly temperature-dependent. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Use a Milder Acid: If an acid is essential, replace strong mineral acids (H₂SO₄, HCl) with weaker acids like pyridinium p-toluenesulfonate (PPTS) or use a buffered system.
-
Problem 2: Loss of Stereochemical Purity (Racemization)
-
Symptom: The enantiomeric excess (ee) of your starting material or product is lower than expected after the reaction or workup.
-
Root Cause Analysis: Racemization of a chiral secondary alcohol typically occurs via a mechanism that involves the temporary formation of a planar, achiral intermediate.[19][20] This can happen under two primary conditions:
-
SN1 Conditions: If you are converting the hydroxyl to a leaving group (e.g., tosylate, halide) under conditions that favor an SN1 mechanism (polar protic solvent, non-basic nucleophile), the departure of the leaving group can form a planar secondary carbocation. The incoming nucleophile can then attack from either face, leading to a racemic mixture.
-
Redox Racemization: Trace amounts of an oxidant and a reductant can create a catalytic cycle where the alcohol is oxidized to the achiral ketone and then reduced back to the racemic alcohol.[19][21][22]
Caption: Racemization via an SN1-type intermediate.
-
-
Solutions & Protocols:
-
Favor SN2 Conditions: When converting the alcohol to a leaving group, use conditions that strongly favor an SN2 mechanism, which proceeds with an inversion of configuration and avoids a carbocation intermediate. This includes using polar aprotic solvents (e.g., THF, DMF), non-hindered substrates, and good nucleophiles. For example, use TsCl in pyridine at low temperatures.
-
Avoid Unwanted Oxidation: Ensure your reaction is free from contaminating oxidants. Use freshly distilled solvents and run reactions under an inert atmosphere. If you suspect trace metal catalysis, consider adding a chelating agent like EDTA.
-
Use Milder Reagents: For reactions involving the hydroxyl group, choose reagents known to preserve stereochemistry. For example, the Mitsunobu reaction for converting alcohols to esters or azides typically proceeds with a clean inversion.
-
Problem 3: Unwanted Oxidation to Ketone
-
Symptom: Your reaction mixture shows the formation of 1,1,1-trifluorooctan-2-one, identified by the appearance of a ketone carbonyl signal in IR or ¹³C NMR spectroscopy.
-
Root Cause Analysis: Secondary alcohols are readily oxidized to ketones.[7][8][9][23] This can be an intended transformation but is a stability issue if it's an unwanted side reaction. The cause is exposure to an oxidizing agent. This could be an explicit reagent in your scheme that is not fully selective, or it could be an impurity (e.g., peroxides in old ether solvents) or even air oxidation under harsh conditions (e.g., high temperature, presence of metal catalysts).
-
Solutions & Protocols:
-
Inert Atmosphere: Always run sensitive reactions under an inert atmosphere (N₂ or Ar) to prevent air oxidation.
-
Purify Solvents and Reagents: Use freshly purified or inhibitor-free solvents. For example, THF can form explosive peroxides which are also oxidizing agents; ensure it is purified if old.
-
Choose Selective Reagents: If your molecule has multiple sites for oxidation, ensure the reagent you are using is selective for the desired transformation and will not affect the secondary alcohol.
-
Data Summary Table
| Condition Category | Compatible Reagents / Conditions | Potentially Incompatible Reagents / Conditions |
| Acidic | Acetic acid, PPTS, NaHSO₄ (mild, low temp) | Conc. H₂SO₄, conc. HCl, high temperatures |
| Basic | Et₃N, Pyridine, K₂CO₃, NaHCO₃ | Very strong bases (e.g., n-BuLi) at high temp. |
| Oxidative | For controlled oxidation: DMP, Swern (DMSO, (COCl)₂), PCC | As unwanted oxidants: Chromic acid, KMnO₄, old ether solvents, air (at high temp.) |
| Nucleophilic Sub. | For SN2 (retention/inversion): TsCl/pyridine, Mitsunobu | Conditions promoting SN1 mechanisms (polar protic solvents) |
Key Experimental Protocols
Protocol 1: Mild Oxidation using Dess-Martin Periodinane (DMP)
This protocol is ideal for converting this compound to the corresponding ketone with high yield and minimal risk of side reactions or racemization.[12][14][15][16][24]
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers are clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the product by silica gel chromatography if necessary.
Protocol 2: Protection of the Alcohol as a Silyl Ether
If the hydroxyl group is interfering with subsequent steps, protecting it as a silyl ether is a robust strategy.
-
Setup: Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flask under argon.
-
Addition: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography to obtain the TBDMS-protected alcohol.
References
-
Swern Oxidation Mechanism. Chemistry Steps. [Link]
-
Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Swern Oxidation. Organic Chemistry Portal. [Link]
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes. JoVE. [Link]
-
Oxidation of alcohols. Chemguide. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones. BYJU'S. [Link]
-
Alcohol oxidation. Wikipedia. [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Chinese Chemical Letters. [Link]
-
Dess-Martin-Periodinane oxidation. YouTube. [Link]
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Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Save My Exams. [Link]
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Visible‐Light‐Driven Catalytic Deracemization of Secondary Alcohols. NIH National Center for Biotechnology Information. [Link]
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Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. [Link]
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Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. ResearchGate. [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Publications. [Link]
-
Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal. [Link]
-
Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
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Stereochemical editing: Catalytic racemization of secondary alcohols and amines. ScienceDirect. [Link]
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What is the effect of electron withdrawing groups and electron donating groups on the acidity of alcohol? Quora. [Link]
-
Dehydration of alcohols. Chemguide. [Link]
-
Electron withdrawing groups(EWGs) make an alcohol a stronger by stabilizing the base. Study.com. [Link]
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Technical Support Center: Optimizing Catalyst Loading for (S)-1,1,1-Trifluorooctan-2-ol Synthesis
Welcome to the technical support center dedicated to the synthesis of (S)-1,1,1-Trifluorooctan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes for this important chiral alcohol. The trifluoromethyl group is a key structural motif in many pharmaceuticals, and its stereoselective introduction is a critical step in their synthesis.[1][2] This guide provides in-depth answers to common questions and troubleshooting advice to help you navigate the complexities of catalyst loading and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, a chiral fluoroalcohol, is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluorooctan-2-one. The primary catalytic methods include:
-
Asymmetric Transfer Hydrogenation (ATH): This method often employs ruthenium (Ru) or rhodium (Rh) catalysts with chiral ligands. A hydrogen donor, such as isopropanol or formic acid, is used. These systems are known for their high enantioselectivity under mild reaction conditions.
-
Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral catalyst, often based on noble metals like ruthenium, rhodium, or iridium.[3] These reactions can be highly efficient but may require specialized high-pressure equipment.
-
Biocatalytic Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity.[4] This method is advantageous for its environmental friendliness (often conducted in aqueous media) and high specificity.[4]
-
Organocatalysis: Chiral organocatalysts, such as oxazaborolidines (CBS catalysts), can effectively catalyze the asymmetric reduction of trifluoromethyl ketones.[5][6] These metal-free systems offer an alternative to transition metal catalysts.[6]
Q2: How does catalyst loading impact the enantioselectivity (ee) and yield of the reaction?
A2: Catalyst loading is a critical parameter that directly influences both the efficiency and stereochemical outcome of the synthesis.
-
Impact on Enantioselectivity (ee): Generally, an optimal catalyst loading exists where enantioselectivity is maximized. Below this level, the reaction may be too slow, allowing for background uncatalyzed reactions or side reactions that can lower the ee. Conversely, excessively high catalyst loading does not always lead to higher ee and can be uneconomical. In some cases, high catalyst concentrations can lead to the formation of less selective catalytic species or catalyst aggregation, which may negatively impact enantioselectivity.
-
Impact on Yield: Higher catalyst loading typically leads to faster reaction rates and higher conversion of the starting material, resulting in a higher yield within a given timeframe. However, the goal is to find the lowest possible catalyst loading that still provides a high yield in a reasonable amount of time to ensure a cost-effective and efficient process. Decreasing the catalyst loading too much can result in a significant drop in chemical yield.[7]
Q3: What is a typical starting catalyst loading, and how can it be optimized?
A3: A typical starting catalyst loading for asymmetric reductions can range from 0.5 mol% to 10 mol%.[8] Optimization is a systematic process:
-
Initial Screening: Start with a moderate catalyst loading, for example, 1-2 mol%, based on literature precedents for similar substrates.[9]
-
Systematic Reduction: If the initial reaction is successful (good yield and ee), systematically decrease the catalyst loading in increments (e.g., to 0.5 mol%, 0.25 mol%, 0.1 mol%) while monitoring the reaction progress.[7]
-
Reaction Monitoring: Closely monitor the reaction kinetics and enantiomeric excess at each loading level using techniques like chiral HPLC or GC.
-
Identify the "Sweet Spot": The optimal catalyst loading is the lowest amount that achieves the desired yield and enantioselectivity within an acceptable reaction time.
| Catalyst Loading (mol%) | Typical Reaction Time | Expected Outcome |
| 5 - 10 | Short | High conversion, but may not be cost-effective. |
| 1 - 2 | Moderate | Often a good starting point for optimization. |
| 0.1 - 0.5 | Long | Ideal for process efficiency if yield and ee are maintained.[7] |
| < 0.1 | Very Long | Risk of incomplete reaction and lower yield.[7] |
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common hurdle in asymmetric synthesis. Here’s a systematic approach to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a different class of catalysts (e.g., if a Ru-based catalyst is failing, consider an organocatalyst or a biocatalyst). The choice of catalyst is highly substrate-dependent.[8] |
| Incorrect Solvent | Solvent choice is critical as it can influence the catalyst-substrate complex.[9] Perform a solvent screen with a range of polar and non-polar aprotic solvents (e.g., toluene, dichloromethane, THF).[8] |
| Reaction Temperature | Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] Conduct a temperature screening study (e.g., room temperature, 0°C, -20°C, -78°C). |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous, as water can deactivate many catalysts.[8] The use of molecular sieves can be beneficial.[8] Impurities in the substrate can also act as catalyst poisons. |
Problem 2: Low or No Conversion
When the reaction fails to proceed or gives a low yield, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | While the goal is to minimize catalyst loading, too little will result in a stalled reaction. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol% or 2 mol%). |
| Catalyst Deactivation | As mentioned above, ensure anhydrous conditions and pure starting materials.[8] Some catalysts are also sensitive to air, so maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial. |
| Poor Substrate Reactivity | Trifluoromethyl ketones can be challenging substrates due to their electronic properties.[4] Consider a more active catalyst system or increasing the reaction temperature. However, be mindful that higher temperatures may negatively impact enantioselectivity. |
| Reaction Equilibrium | For transfer hydrogenations, the reaction is often an equilibrium process.[8] Using a large excess of the hydrogen donor (e.g., isopropanol) can help drive the reaction to completion. |
Problem 3: Inconsistent Results
Reproducibility is key in chemical synthesis. If you are experiencing inconsistent results between batches, investigate these potential sources of variability.
| Potential Cause | Troubleshooting Steps |
| Catalyst Quality | Ensure the catalyst is from a reliable source and has been stored correctly. Some catalysts can degrade over time, especially if not stored under an inert atmosphere or at the recommended temperature. |
| Reagent and Solvent Purity | Variations in the purity of reagents and solvents can significantly impact the reaction. Use freshly purified solvents and high-purity reagents. |
| Procedural Variations | Small changes in the experimental procedure, such as the rate of addition of reagents or stirring speed, can affect the outcome. Maintain a consistent and well-documented protocol. |
| Atmospheric Conditions | Trace amounts of oxygen or moisture can affect sensitive catalysts. Ensure your reaction setup is properly sealed and under a consistent inert atmosphere. |
Experimental Protocols
General Procedure for Catalyst Loading Optimization
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,1,1-trifluorooctan-2-one (1.0 equiv.) in an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the chiral catalyst at the desired loading (e.g., starting with 1 mol%).
-
Initiation: For transfer hydrogenation, add the hydrogen donor (e.g., isopropanol, typically in large excess). For hydrogenation, pressurize the vessel with hydrogen gas to the desired pressure.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench if necessary, and perform a standard aqueous work-up. Extract the product with an appropriate organic solvent.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and analyze the enantiomeric excess (ee) using chiral HPLC or GC.
-
Iteration: Repeat the procedure with varying catalyst loadings to determine the optimal conditions.
Visualizing the Workflow
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Catalyst Loading Optimization Pathway
Caption: Pathway for optimizing catalyst loading.
References
-
Beilstein Journals. (n.d.). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the asymmetric addition to [1.1.1]propellane a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Enantiocomplementary Synthesis of Vicinal Fluoro Alcohols through Photo-bio Cascade Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric hydrogenation of ketones with a combined catalyst of.... Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]
-
ACS Publications. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]
-
PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Correction to Kinetics of Asymmetric Transfer. Retrieved from [Link]
-
MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. Retrieved from [Link]
-
PubMed. (2025). Enantioselective Synthesis of Chiral Ferrocenyl Aminoalcohols: Simultaneous Induction of Multiple Types of Chirality by a Rhodium-Catalyzed Asymmetric Ring-Opening Strategy. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Retrieved from [Link]
-
Digital CSIC. (2024). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. Retrieved from [Link]
-
PubMed. (2012). Chiral-anion-dependent inversion of diastereo- and enantioselectivity in carbonyl crotylation via ruthenium-catalyzed butadiene hydrohydroxyalkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]
- Google Patents. (n.d.). EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (S)-1,1,1-Trifluorooctan-2-ol
Welcome to the technical support center for (S)-1,1,1-trifluorooctan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral fluorinated alcohol. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important synthetic building block.
Introduction: The Challenge of Purity
This compound is a valuable chiral intermediate, with its trifluoromethyl group imparting unique properties beneficial for pharmaceuticals and advanced materials.[1] Achieving high chemical and enantiomeric purity is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product. The most common synthetic route involves the asymmetric reduction of 1,1,1-trifluoro-2-octanone. Consequently, the primary impurity is often the unreacted ketone, along with potential byproducts from the synthesis and residual solvents. This guide provides a systematic approach to identifying and removing these impurities.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My final product shows a significant peak corresponding to the starting ketone (1,1,1-trifluoro-2-octanone) in the GC analysis. How can I remove it?
Answer:
The presence of residual 1,1,1-trifluoro-2-octanone is the most common purity issue. The choice of removal method depends on the scale of your experiment and the available equipment.
Method 1: Fractional Distillation (for multi-gram scales)
-
Principle: This method separates liquids based on differences in their boiling points.[2][3][4][5][6] this compound has a higher boiling point than 1,1,1-trifluoro-2-octanone due to hydrogen bonding. While the exact boiling points can vary with pressure, a significant difference is expected, making fractional distillation an effective technique.
-
Protocol:
-
Set up a fractional distillation apparatus with a Vigreux or packed column. The length of the column will depend on the boiling point difference; a longer column provides more theoretical plates and better separation.[6]
-
Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask. The more volatile 1,1,1-trifluoro-2-octanone will distill first.
-
Monitor the temperature at the still head. A stable, lower temperature plateau indicates the distillation of the ketone.
-
Once the ketone has been removed, the temperature will rise to the boiling point of this compound. Collect this fraction in a separate, clean receiving flask.
-
Method 2: Chemical Conversion followed by Extraction (for smaller scales or stubborn cases)
-
Principle: This method involves selectively reducing the residual ketone to the desired alcohol or a different, more easily separable alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones in the presence of alcohols.[7][8][9][10]
-
Protocol:
-
Dissolve the crude this compound in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction for 1-2 hours, monitoring the disappearance of the ketone by TLC or GC.
-
Quench the reaction by slowly adding water or dilute acid (e.g., 1M HCl).
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Method 3: Preparative Chromatography (for high-purity requirements)
-
Principle: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can effectively separate the alcohol from the ketone.[11][12] Flash column chromatography on silica gel is also an option, though the polarity difference may require careful solvent system optimization.
-
Considerations: This method is highly effective but may be less practical for large quantities due to cost and scalability.
Question 2: My product is chemically pure, but the enantiomeric excess (e.e.) is lower than desired. How can I improve it?
Answer:
Low enantiomeric excess indicates the presence of the (R)-enantiomer. Improving the e.e. requires a chiral separation technique.
-
Chiral HPLC/SFC: This is the most common and effective method for separating enantiomers.[11][12][13][14] It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
-
Column Selection: The choice of chiral column is critical. Common choices for alcohols include columns with polysaccharide-based chiral selectors.
-
Method Development: Screening different mobile phases (both normal and reversed-phase) is often necessary to achieve optimal separation.[15]
-
-
Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[8] For example, a lipase could be used to selectively acylate the (R)-enantiomer, which can then be separated from the desired (S)-alcohol.
Question 3: I observe an unknown, non-polar impurity in my NMR spectrum after a Grignard-based synthesis. What could it be and how do I remove it?
Answer:
In Grignard syntheses, a common non-polar byproduct is a biphenyl-type compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[16][17][18]
-
Identification: These impurities typically appear as complex aromatic signals in the 1H NMR spectrum.
-
Removal:
-
Crystallization/Recrystallization: If your product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is an effective method for removing non-polar impurities.
-
Column Chromatography: Flash chromatography on silica gel is generally effective for separating the polar alcohol product from non-polar byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
-
Commercial grades typically offer purities of 95% or higher, with enantiomeric excess often exceeding 98%. However, it is always advisable to verify the purity upon receipt, as degradation can occur during storage.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
-
Chemical Purity: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust method for determining chemical purity and detecting volatile impurities. 1H and 19F NMR spectroscopy are also essential for structural confirmation and detection of non-volatile impurities.
-
Enantiomeric Purity: Chiral GC or chiral HPLC are the standard methods for determining the enantiomeric excess.
Q3: How should I store this compound?
-
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Q4: Can I use simple distillation instead of fractional distillation to remove the ketone impurity?
-
Simple distillation is less efficient for separating liquids with close boiling points.[3][5] While it may remove a significant portion of the ketone if the boiling point difference is large, fractional distillation is highly recommended for achieving high purity.[2][6]
Data & Protocols
Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 184.20 | Estimated to be higher than the ketone | The hydroxyl group leads to hydrogen bonding, increasing the boiling point. The flash point of the (R)-enantiomer is 70 °C.[10] |
| 1,1,1-Trifluoro-2-octanone | 182.18 | Lower than the corresponding alcohol | For comparison, 2-octanone boils at 173-175 °C.[14] The trifluoro-analogue's boiling point will be different but is expected to be lower than the alcohol. |
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment and purification of this compound.
References
-
RotaChrom. Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
Reddit. Chiral alcohol separation : r/CHROMATOGRAPHY. [Link]
- Google Patents. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Chemguide. reduction of aldehydes and ketones. [Link]
-
Wikipedia. List of purification methods in chemistry. [Link]
-
LCGC International. Aggregated Singletons for Automated Purification Workflow. [Link]
-
Vedantu. Reduction of Aldehydes and Ketones Important Concepts for JEE. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
Wikipedia. Fractional distillation. [Link]
- Google Patents. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
-
The Oxford Companion to Spirits & Cocktails. fractional distillation. [Link]
-
Wikipedia. Carbonyl reduction. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
-
Chemical Point. (R)-(+)-1,1,1-Trifluorooctan-2-ol. [Link]
-
PubMed. Evaluation of charged aerosol detector for purity assessment of protein. [Link]
-
The Good Scents Company. 2-octanone methyl hexyl ketone. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
YouTube. The Grignard Reaction | Synthesis of Alcohols. [Link]
-
Jasperse, Chem 355. Grignard Reaction. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I (video). [Link]
Sources
- 1. EP1807382B1 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1,1,1-Trifluoro-2-propanone(421-50-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. benchchem.com [benchchem.com]
- 12. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 13. KR20030041966A - Process for producing fluorinated alcohol - Google Patents [patents.google.com]
- 14. 2-octanone, 111-13-7 [thegoodscentscompany.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Khan Academy [khanacademy.org]
Technical Support Center: Scaling Up the Enzymatic Resolution of 1,1,1-Trifluorooctan-2-ol
Welcome to the technical support center for the enzymatic resolution of 1,1,1-Trifluorooctan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful scale-up of this critical process.
Introduction to the Enzymatic Resolution of 1,1,1-Trifluorooctan-2-ol
The kinetic resolution of racemic 1,1,1-Trifluorooctan-2-ol is a vital step in the synthesis of enantiomerically pure fluorinated building blocks, which are of significant interest in the pharmaceutical and agrochemical industries. Lipase-catalyzed acylation is a preferred method due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. This guide will focus on the practical aspects of implementing and scaling up this enzymatic resolution.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is most suitable for the kinetic resolution of 1,1,1-Trifluorooctan-2-ol?
A1: Lipase B from Candida antarctica (CALB), particularly in its immobilized form (e.g., Novozym 435), is a highly effective and commonly used biocatalyst for the kinetic resolution of secondary alcohols, including fluorinated ones.[1][2] Lipases from Pseudomonas cepacia have also shown high enantioselectivity for a variety of secondary alcohols and can be considered as an alternative.[3]
Q2: What are the recommended starting conditions for a lab-scale resolution?
A2: A good starting point for a lab-scale reaction would be to use immobilized CALB (10-20% w/w of the substrate) in a non-polar organic solvent like hexane or heptane.[4] Vinyl acetate is a common and effective acyl donor.[5] The reaction can be performed at a temperature of 30-40°C with gentle agitation.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress, including conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester, should be monitored using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6][7][8] Small aliquots can be withdrawn at regular intervals, the enzyme filtered out, and the sample analyzed directly.
Q4: What is the maximum theoretical yield for this kinetic resolution?
A4: For a standard kinetic resolution, the maximum theoretical yield for each of the separated enantiomers (one as the unreacted alcohol and the other as the ester) is 50%.[5]
Q5: Can the immobilized enzyme be reused?
A5: Yes, one of the key advantages of using an immobilized enzyme is its reusability.[9][10] After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent, and reused in subsequent batches.[2] Its stability and activity should be monitored over several cycles.[11]
Experimental Protocols
Protocol 1: Lab-Scale Enzymatic Kinetic Resolution of 1,1,1-Trifluorooctan-2-ol
This protocol provides a starting point for the kinetic resolution of racemic 1,1,1-Trifluorooctan-2-ol on a laboratory scale.
Materials:
-
Racemic 1,1,1-Trifluorooctan-2-ol
-
Immobilized Candida antarctica lipase B (CALB), e.g., Novozym 435
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable organic solvent)
-
Reaction vial with a magnetic stirrer
-
Shaker or stirrer with temperature control
-
Syringe filters for sample quenching
-
Chiral GC or HPLC for analysis
Procedure:
-
To a dry reaction vial, add racemic 1,1,1-Trifluorooctan-2-ol (e.g., 100 mg, 1 equivalent).
-
Add anhydrous hexane to achieve a concentration of 0.1-0.5 M.
-
Add the immobilized CALB (10-20% by weight of the substrate).
-
Place the vial on a shaker or stirrer and equilibrate to the desired temperature (e.g., 40°C).
-
Add vinyl acetate (1.5 equivalents).
-
Start the agitation and monitor the reaction by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).
-
Quench the reaction in the aliquot by passing it through a syringe filter to remove the enzyme and dilute with hexane.
-
Analyze the samples by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction when the conversion is close to 50% to achieve high ee for both components.
-
Recover the immobilized enzyme by filtration for potential reuse.
-
The reaction mixture containing the enantioenriched alcohol and ester can then be subjected to work-up and purification.
Protocol 2: Analytical Method for Enantiomeric Excess (ee) Determination by Chiral GC
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
GC Conditions (starting point):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Hydrogen or Helium
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Injection Volume: 1 µL
Procedure:
-
Prepare a standard solution of the racemic 1,1,1-Trifluorooctan-2-ol and its corresponding acetate ester in hexane.
-
Inject the standard to determine the retention times of all four components (R- and S-alcohol, R- and S-ester).
-
Inject the quenched and diluted reaction samples.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formulas:
-
ee (alcohol) = [Area(S-alcohol) - Area(R-alcohol)] / [Area(S-alcohol) + Area(R-alcohol)] x 100% (assuming the S-enantiomer is the slower reacting one)
-
ee (ester) = [Area(R-ester) - Area(S-ester)] / [Area(R-ester) + Area(S-ester)] x 100%
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive enzyme. | - Test the enzyme activity with a standard substrate. - Ensure proper storage of the enzyme. |
| 2. Insufficient water activity. | - While the reaction is in an organic solvent, a minimal amount of water is essential for enzyme activity.[12] The enzyme preparation usually contains an optimal amount. If the solvent is too dry, consider adding a very small, controlled amount of water.[13] | |
| 3. Inappropriate solvent or acyl donor. | - Screen different solvents (e.g., heptane, toluene, MTBE).[14] - Try alternative acyl donors (e.g., isopropenyl acetate, ethyl acetate). | |
| 4. Substrate or product inhibition. | - Lower the initial substrate concentration.[15] - Monitor for product inhibition by adding a small amount of the product at the beginning of the reaction.[16] | |
| Low Enantioselectivity (ee) | 1. Reaction has proceeded far beyond 50% conversion. | - Monitor the reaction closely and stop it at or near 50% conversion. |
| 2. Suboptimal temperature. | - Vary the reaction temperature. Lower temperatures can sometimes increase enantioselectivity.[17] | |
| 3. Inappropriate enzyme. | - Screen other lipases (e.g., from Pseudomonas cepacia).[18] | |
| 4. Water content is too high. | - Ensure the use of anhydrous solvents and dry enzyme. Excess water can lead to hydrolysis and lower enantioselectivity.[17] | |
| Difficulty in Product Separation | 1. Incomplete conversion. | - Optimize the reaction to achieve close to 50% conversion for easier separation of the alcohol and ester. |
| 2. Similar polarity of alcohol and ester. | - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation. | |
| Enzyme Deactivation upon Reuse | 1. Inadequate washing after reaction. | - Wash the recovered enzyme thoroughly with a solvent that removes residual substrate and product but does not denature the enzyme (e.g., fresh reaction solvent). |
| 2. Harsh reaction conditions. | - Avoid extreme temperatures or pH if any aqueous phase is present. | |
| 3. Mechanical stress. | - Handle the immobilized enzyme gently to avoid physical damage to the support. | |
| Scale-Up Issues | 1. Poor mixing. | - Ensure adequate agitation in the larger reactor to maintain good mass transfer.[14] |
| 2. Heat transfer limitations. | - Monitor the reaction temperature closely, as exothermic reactions can be more difficult to control on a larger scale.[19] | |
| 3. Inconsistent reaction rates. | - Ensure all parameters (enzyme loading, substrate concentration, temperature, water activity) are proportionally scaled.[20] |
Visualizing the Workflow
Enzymatic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of 1,1,1-Trifluorooctan-2-ol.
Key Factors Influencing Enzymatic Resolution
Caption: Interplay of factors affecting the success of enzymatic resolution.
Data Summary
| Parameter | Recommended Range/Value | Potential Impact |
| Enzyme | Immobilized Candida antarctica lipase B (CALB) | High enantioselectivity for secondary alcohols.[1] |
| Enzyme Loading | 10-20% (w/w of substrate) | Affects reaction rate. |
| Substrate Concentration | 0.1 - 0.5 M | High concentrations may lead to inhibition.[15] |
| Acyl Donor | Vinyl acetate | Irreversible reaction, drives equilibrium.[5] |
| Solvent | Hexane, Heptane, Toluene, MTBE | Affects enzyme activity and stability.[14] |
| Temperature | 30 - 50 °C | Influences reaction rate and enantioselectivity.[17] |
| Water Content | Anhydrous conditions (minimal water for activity) | Crucial for enzyme activity and preventing hydrolysis.[12][13][17] |
| Agitation | Gentle to moderate stirring | Ensures good mass transfer. |
| Target Conversion | ~50% | Maximizes enantiomeric excess of both products. |
References
-
Effects of water and alcohol concentration on the kinetic resolution of lipase-catalysed acyl transfer in organic solvents. (2025). ResearchGate. Retrieved from [Link]
-
Water activity and substrate concentration effects on lipase activity. (1997). PubMed. Retrieved from [Link]
-
Enzyme catalysis in organic solvents: influence of water content, solvent composition and temperature on Candida rugosa lipase catalyzed transesterification. (2012). PubMed. Retrieved from [Link]
-
The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. (n.d.). SciSpace. Retrieved from [Link]
-
Lipase in aqueous-polar organic solvents: Activity, structure, and stability. (2013). PMC. Retrieved from [Link]
-
Enzyme inhibition by fluoro compounds. (2025). ResearchGate. Retrieved from [Link]
-
Immobilization of Lipases Using Poly(vinyl) Alcohol. (2023). PMC. Retrieved from [Link]
-
Enantioselectivity Enhancement of a Geobacillus thermoleovorans CCR11 Lipase by Rational Design. (n.d.). MDPI. Retrieved from [Link]
-
Improvement of the enantioselectivity of lipase (fraction B) from Candida antarctica via adsorpiton on polyethylenimine-agarose under different experimental conditions. (2025). ResearchGate. Retrieved from [Link]
-
Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. (n.d.). MDPI. Retrieved from [Link]
-
Process Intensification as Game Changer in Enzyme Catalysis. (n.d.). Frontiers. Retrieved from [Link]
-
CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability. (n.d.). MDPI. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]
-
The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review. (n.d.). PubMed. Retrieved from [Link]
-
Plot of (a) remaining activity on reuse of Immobilized Lipases and (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of the Impact of Water on the Enantioselectivity Displayed by CALB in the Kinetic Resolution of δ-Functionalized Alkan-2-ol Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
LIPASE Kinetic Method. (n.d.). BIOLABO. Retrieved from [Link]
-
Double Immobilized Lipase for the Kinetic Resolution of Secondary Alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. Retrieved from [Link]
-
Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. (2014). ResearchGate. Retrieved from [Link]
-
Enzyme Inhibition. (2024). Save My Exams. Retrieved from [Link]
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering. (n.d.). Nature Catalysis. Retrieved from [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). PMC. Retrieved from [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). NIH. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Substrate inhibition by the blockage of product release and its control by tunnel engineering. (n.d.). PMC. Retrieved from [Link]
-
Exploring Principles of Bioreactor Scale-Up. (2024). BioProcess International. Retrieved from [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Rules of Thumb: Scale-up. (2023). The Chemical Engineer. Retrieved from [Link]
-
Chiral HPLC for effective enantiomer separation. (2008). ResearchGate. Retrieved from [Link]
-
Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. (n.d.). VisiMix. Retrieved from [Link]
-
Lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. (2025). ResearchGate. Retrieved from [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (n.d.). Frontiers. Retrieved from [Link]
Sources
- 1. Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Immobilization of Lipases Using Poly(vinyl) Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 17. Enzyme catalysis in organic solvents: influence of water content, solvent composition and temperature on Candida rugosa lipase catalyzed transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to ¹H and ¹⁹F NMR Analysis of (S)-1,1,1-Trifluorooctan-2-ol for Enantiopurity Assessment
In the landscape of modern drug development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a cornerstone of scientific rigor. For chiral molecules bearing fluorinated stereocenters, such as (S)-1,1,1-Trifluorooctan-2-ol, this analysis presents unique challenges and opportunities. The presence of the trifluoromethyl group, a common motif in pharmaceuticals for its ability to enhance metabolic stability and binding affinity, provides a powerful spectroscopic handle through ¹⁹F Nuclear Magnetic Resonance (NMR).
This guide offers an in-depth comparison of NMR-based methods for the stereochemical analysis of this compound. We will delve into the foundational principles and practical execution of analyses using both chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). By understanding the causality behind these experimental choices, researchers can select and optimize the most appropriate method for their specific analytical needs, ensuring data of the highest integrity.
The Analyte: this compound
This compound is a chiral secondary alcohol featuring a trifluoromethyl group at the C1 position and a stereocenter at C2. Its structure presents a valuable model for many biologically active compounds. The key to its NMR analysis lies in the ability to distinguish between its (S) and potential (R) enantiomers.
Baseline NMR Analysis: The Unresolved Picture
In an achiral solvent, the ¹H and ¹⁹F NMR spectra of a scalemic mixture of 1,1,1-Trifluorooctan-2-ol will show single sets of signals for each nucleus. Enantiomers are isochronous, meaning their nuclei resonate at identical frequencies in a non-chiral environment.
Expected ¹H NMR Resonances (estimated based on analogs): The ¹H NMR spectrum of 1,1,1-trifluoropropan-2-ol provides a useful reference for estimating the chemical shifts of our target molecule.[1]
| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CH₃ | ~0.9 | t | J ≈ 7 |
| (CH₂)₄ | ~1.3-1.6 | m | |
| CH(OH) | ~4.0-4.2 | m | |
| OH | Variable | br s |
Expected ¹⁹F NMR Resonance: The trifluoromethyl group will appear as a single resonance in the ¹⁹F NMR spectrum. Its chemical shift is influenced by the electronic environment.[2][3]
| Nuclei | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| CF₃ | ~ -78 to -80 | d | ³J(H,F) ≈ 7-8 |
This baseline analysis confirms the structure of the molecule but provides no information about its enantiomeric composition. To resolve the enantiomers, we must introduce a chiral auxiliary.
Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach
The use of a chiral derivatizing agent involves the covalent reaction of the chiral alcohol with an enantiomerically pure reagent to form a pair of diastereomers.[4] These diastereomers possess distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum.[4] One of the most widely used CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[5]
The reaction of (S)- and (R)-1,1,1-Trifluorooctan-2-ol with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) will produce two diastereomeric esters: (S,R)-MTPA ester and (R,R)-MTPA ester.
Experimental Protocol: Mosher Esterification
Step-by-Step Methodology:
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of deuterated pyridine. The use of pyridine is crucial as it acts as a solvent and a base to neutralize the HCl generated during the esterification.
-
Derivatization: To this solution, add a slight molar excess (approximately 1.2 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Reaction: Cap the NMR tube securely and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or NMR.
-
NMR Acquisition: Directly acquire ¹H and ¹⁹F NMR spectra of the crude reaction mixture. No purification is necessary for this analysis.
Data Interpretation and Comparison
The anisotropic effect of the phenyl ring in the Mosher's ester causes different shielding/deshielding of the protons in the two diastereomers. This results in observable differences in their ¹H NMR chemical shifts.[6][7][8]
Expected ¹H and ¹⁹F NMR Data for Mosher Esters:
| Nucleus | Diastereomer | Expected Chemical Shift Difference (Δδ) | Rationale |
| ¹H (Alkyl Chain) | (S,R) vs. (R,R) | Protons on one side of the chiral center will be shielded, while those on the other will be deshielded. | The phenyl group of the MTPA moiety adopts a preferred conformation, leading to differential shielding of the substituents on the alcohol. |
| ¹⁹F (Analyte CF₃) | (S,R) vs. (R,R) | Small but often observable chemical shift difference. | The magnetic environment of the trifluoromethyl group is slightly altered in the two diastereomers. |
| ¹⁹F (MTPA CF₃) | (S,R) vs. (R,R) | A single signal is expected if only one enantiomer of MTPA is used. If a racemic mixture of the alcohol is used, two signals will be observed. | The two diastereomers will have distinct ¹⁹F signals for the MTPA trifluoromethyl group. |
Advantages of the CDA Method:
-
Large Chemical Shift Differences: Covalent bond formation often leads to significant and easily quantifiable separation of signals.
-
Well-Established Method: The Mosher's ester method is a classic and reliable technique for determining absolute configuration and enantiomeric excess.[5]
Disadvantages of the CDA Method:
-
Reaction Required: The need for a chemical reaction introduces the possibility of kinetic resolution, which can lead to inaccurate ee determination if the reaction does not go to completion.
-
Sample Modification: The analyte is chemically altered and cannot be recovered in its original form.
-
Potential for Racemization: The reaction conditions must be mild enough to prevent racemization of the analyte or the derivatizing agent.
Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach
Chiral solvating agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[9] These complexes are in rapid equilibrium with the free species, and the differential association leads to observable chemical shift non-equivalence in the NMR spectrum. A suitable CSA for fluorinated alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
Experimental Protocol: Analysis with TFAE
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Addition of CSA: Add an equimolar amount or a slight excess of the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), directly to the NMR tube.
-
Mixing: Gently agitate the NMR tube to ensure a homogeneous solution.
-
NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra. It may be beneficial to acquire spectra at different temperatures to optimize the resolution of the enantiomeric signals.
Data Interpretation and Comparison
The interaction between the analyte and the CSA is typically through hydrogen bonding and π-π stacking. The large aromatic system of TFAE creates a chiral magnetic environment that leads to the resolution of signals for the two enantiomers of the analyte.
Expected ¹H and ¹⁹F NMR Data with TFAE:
| Nucleus | Enantiomer | Expected Chemical Shift Difference (ΔΔδ) | Rationale |
| ¹H (CH-OH) | (S) vs. (R) | A noticeable chemical shift difference is expected for the proton on the stereocenter. | This proton is in close proximity to the chiral center and the site of interaction with the CSA. |
| ¹⁹F (Analyte CF₃) | (S) vs. (R) | A significant chemical shift difference is often observed in the ¹⁹F spectrum. | The trifluoromethyl group is a sensitive probe of its magnetic environment, which is different for the two diastereomeric complexes. |
Advantages of the CSA Method:
-
Non-Destructive: The analyte is not chemically modified and can be recovered.
-
Simple and Fast: The sample preparation is straightforward, involving simple mixing of the analyte and the CSA.[10]
-
No Risk of Kinetic Resolution: As there is no chemical reaction, there is no concern about incomplete reactions affecting the accuracy of the measurement.
Disadvantages of the CSA Method:
-
Smaller Chemical Shift Differences: The induced chemical shift differences are often smaller than those observed with CDAs, which may require higher field NMR spectrometers for baseline resolution.
-
Dependence on Experimental Conditions: The degree of signal separation can be sensitive to solvent, temperature, and concentration.
-
Potential for Signal Overlap: The signals of the CSA may overlap with those of the analyte, complicating spectral interpretation.
Comparative Summary
| Feature | Chiral Derivatizing Agent (Mosher's Acid) | Chiral Solvating Agent (TFAE) |
| Principle | Covalent bond formation to create diastereomers. | Non-covalent formation of transient diastereomeric complexes. |
| Sample Preparation | Chemical reaction required. | Simple mixing of components. |
| Analysis Time | Longer, due to reaction time. | Faster, immediate analysis possible. |
| Signal Resolution | Generally larger Δδ values. | Generally smaller ΔΔδ values. |
| Sample Recovery | Destructive, analyte is consumed. | Non-destructive, analyte can be recovered. |
| Potential Issues | Kinetic resolution, side reactions, racemization. | Sensitivity to concentration, temperature, and solvent; signal overlap. |
Conclusion
Both chiral derivatizing agents and chiral solvating agents offer robust and reliable methods for the ¹H and ¹⁹F NMR analysis of this compound. The choice between the two depends on the specific requirements of the analysis.
-
For definitive structural assignment and when sample consumption is not a concern, the Mosher's ester method (CDA) is an excellent choice due to the large and predictable chemical shift differences it produces.
-
For rapid screening, routine quality control, and when sample preservation is critical, the use of a chiral solvating agent like TFAE is highly advantageous due to its simplicity and non-destructive nature.
The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR a particularly powerful tool in both approaches. The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus often provide cleaner spectra with better-resolved signals for the enantiomers or diastereomers, complementing the information obtained from ¹H NMR. By carefully considering the principles and protocols outlined in this guide, researchers can confidently and accurately determine the enantiomeric purity of this and other similar chiral fluorinated molecules.
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]
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Curran, D. P., & Sui, B. (2009). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 131(13), 4934-4944. [Link]
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Curran, D. P., & Sui, B. (2009). A “Shortcut” Mosher Ester Method to Assign Configurations of Stereocenters in Nearly Symmetric Environments. Fluorous Mixture Synthesis and Structure Assignment of Petrocortyne A. Organic Letters, 11(7), 1603-1606. [Link]
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Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26943-26950. [Link]
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Sridevi, K., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 188(2), 234-243. [Link]
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Jaroniec, C. P., et al. (2019). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B, 123(16), 3443-3453. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
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A Comparative Guide to Determining the Enantiomeric Excess of (S)-1,1,1-Trifluorooctan-2-ol: Chiral HPLC and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a cornerstone of asymmetric synthesis and chiral drug development. This guide provides an in-depth comparison of the chiral High-Performance Liquid Chromatography (HPLC) method for ascertaining the e.e. of (S)-1,1,1-Trifluorooctan-2-ol, a key chiral fluorinated alcohol, and evaluates its performance against alternative analytical techniques.
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can significantly influence the biological activity and metabolic stability of a molecule. Consequently, the ability to accurately quantify its enantiomeric purity is of paramount importance. This guide will delve into the nuances of a validated chiral HPLC method, explore alternative methodologies, and offer a comparative analysis to aid in selecting the most appropriate technique for your research needs.
The Gold Standard: Chiral HPLC
Chiral HPLC is a powerful and widely adopted technique for the direct separation and quantification of enantiomers.[2] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are among the most versatile and successful for resolving a wide range of chiral compounds, including alcohols.[3][4] The chiral recognition mechanism is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[5][6] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the enantiomers can bind.[5] The subtle differences in the three-dimensional fit and the strength of the interactions between each enantiomer and the CSP lead to their separation. For an alcohol like 1,1,1-Trifluorooctan-2-ol, the hydroxyl group is a key site for hydrogen bonding with the carbamate groups on the polysaccharide backbone.
Experimental Protocol: Chiral HPLC Method for this compound
This protocol outlines a validated method for the determination of the enantiomeric excess of this compound.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as an amylose-based Chiralpak® column, is often a good starting point for screening.[3]
2. Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[7]
-
Initial Screening: A common starting mobile phase composition is n-hexane/isopropanol (90:10, v/v).[3] The ratio can be adjusted to optimize the separation.
3. Sample Preparation:
-
Dissolve the sample of 1,1,1-Trifluorooctan-2-ol in the mobile phase to a concentration of approximately 1 mg/mL.[3]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection at a lower wavelength is necessary).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
6. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R1)) to ensure its accuracy, precision, specificity, linearity, and robustness.[8][9][10]
Caption: Workflow for Chiral HPLC Analysis.
Performance Data
| Parameter | Value | Reference |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | [3] |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | [3] |
| Retention Time (S)-enantiomer | ~8.5 min | N/A |
| Retention Time (R)-enantiomer | ~9.8 min | N/A |
| Resolution (Rs) | > 1.5 | [3] |
| Separation Factor (α) | > 1.2 | [3] |
Note: The retention times are illustrative and can vary depending on the specific column and system. A resolution (Rs) of ≥ 1.5 indicates baseline separation.[3]
Alternative Methodologies: A Comparative Overview
While chiral HPLC is a robust and widely used technique, other methods can also be employed for determining enantiomeric excess.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative, particularly for volatile compounds like fluorinated alcohols.[11] The separation principle is similar to HPLC, but it utilizes a chiral stationary phase within a capillary column in a gas chromatograph.
1. Instrumentation and Column:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A cyclodextrin-based chiral capillary column is commonly used for the separation of chiral alcohols.[12]
2. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
Derivatization (e.g., acylation) may be necessary to improve volatility and peak shape, although some alcohols can be analyzed directly.[13]
3. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 250 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[14] This technique relies on the use of a chiral shift reagent (CSR) or a chiral solvating agent (CSA).
When a chiral analyte is mixed with a CSR (typically a lanthanide complex) or a CSA, it forms transient diastereomeric complexes.[15][16] These diastereomeric complexes have different magnetic environments, leading to the splitting of signals in the NMR spectrum, most commonly the ¹H NMR spectrum. The ratio of the integrated areas of the separated signals corresponds to the ratio of the enantiomers.[14]
1. Sample Preparation:
-
Dissolve a known amount of the 1,1,1-Trifluorooctan-2-ol sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
2. Addition of Chiral Shift Reagent:
-
Add a small, incremental amount of a suitable chiral shift reagent (e.g., a europium-based complex) to the NMR tube.[16]
-
Acquire a ¹H NMR spectrum after each addition until sufficient separation of a key proton signal (e.g., the proton on the carbon bearing the hydroxyl group) is observed.
3. Data Analysis:
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values.
Caption: Comparison of Analytical Methods.
Comparative Analysis of Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents |
| Principle | Diastereomeric interaction with a chiral stationary phase | Diastereomeric interaction with a chiral stationary phase | Formation of transient diastereomeric complexes |
| Sample Volatility | Not critical | Required | Not critical |
| Resolution | Generally excellent | Excellent for volatile compounds | Can be variable, requires optimization |
| Sensitivity | High (UV, MS detection) | Very high (FID, MS detection) | Lower, requires higher sample concentration |
| Sample Throughput | Moderate | High | High |
| Development Time | Can be time-consuming | Moderate | Can be rapid for screening |
| Cost (Instrument) | High | Moderate | Very High |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
| Key Advantage | Broad applicability, well-established | High resolution for volatile analytes | Rapid analysis without separation |
| Key Limitation | Can require method development | Limited to volatile/derivatizable analytes | Potential for line broadening, lower sensitivity |
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. Chiral HPLC stands out as a versatile and robust method, offering excellent resolution and broad applicability.[2] For volatile analytes like the target compound, chiral GC presents a high-resolution and high-throughput alternative.[11] NMR spectroscopy with chiral shift reagents offers a rapid screening method that avoids chromatographic separation, though it may lack the sensitivity and resolution of the other techniques.[14]
The choice of method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and the desired level of sensitivity and accuracy. For routine quality control and in-depth analysis, a validated chiral HPLC method is often the preferred choice.
References
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase. J-Stage. Available at: [Link]
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Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
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Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Semantic Scholar. Available at: [Link]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. Available at: [Link]
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Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]
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Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available at: [Link]
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF - ResearchGate. Available at: [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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NMR Shift Reagents. Chemistry LibreTexts. Available at: [Link]
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NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
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ICH guideline Q14 on analytical procedure development. EMA. Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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Introduction: The Analytical Imperative for Chiral Fluoroalcohols
An In-Depth Guide to the Mass Spectrometry Analysis of (S)-1,1,1-Trifluorooctan-2-ol: A Comparative Approach
This compound is a chiral fluorinated alcohol, a structural motif of increasing importance in pharmaceutical and materials science.[1] The introduction of a trifluoromethyl group can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable building block in drug discovery.[2] Consequently, the ability to accurately separate, identify, and quantify its enantiomers is not merely an academic exercise but a critical necessity for regulatory approval and ensuring therapeutic efficacy.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as a cornerstone technique for the analysis of such volatile chiral compounds. It offers unparalleled sensitivity and structural elucidation capabilities. However, the identical mass spectra of enantiomers present a unique challenge: mass spectrometers are inherently "chirally blind." Therefore, successful analysis hinges on the chromatographic separation preceding mass detection.
This guide provides a comparative overview of the primary methodologies for the GC-MS analysis of this compound. We will explore both direct and indirect chiral separation strategies, delve into the expected fragmentation patterns, and provide detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the most appropriate analytical strategy for their specific needs.
Core Strategies for Chiral Resolution by GC-MS
The enantiomers of this compound can be resolved by GC-MS using two distinct approaches: direct separation on a chiral stationary phase or indirect separation following derivatization.
-
Direct Analysis: This method relies on a chiral stationary phase (CSP) within the GC column. Enantiomers transiently interact with the chiral selector, forming short-lived diastereomeric complexes. These complexes have different association constants, leading to different retention times and thus, chromatographic separation.[3][4] For alcohols, derivatized cyclodextrins are common and effective CSPs.[3]
-
Indirect Analysis: This approach involves converting the enantiomers into diastereomers before injection into the GC system. This is achieved by reacting the alcohol with an enantiomerically pure chiral derivatizing agent (CDA).[5][6] The resulting diastereomers possess different physical properties (e.g., boiling point, polarity) and can be readily separated on a standard, achiral GC column.[7][8]
Caption: Comparative workflow for direct and indirect GC-MS analysis.
Mass Spectrometry Fragmentation: Decoding the Molecular Fingerprint
Alcohols primarily fragment via two pathways: alpha cleavage and dehydration.[12][13][14]
-
Alpha (α) Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often the most favorable pathway as it leads to a resonance-stabilized oxonium ion.[13] For 1,1,1-Trifluorooctan-2-ol, two α-cleavage events are possible:
-
Loss of the hexyl radical (•C6H13), yielding a fragment of m/z 99.
-
Loss of the trifluoromethyl radical (•CF3), yielding a fragment of m/z 115. The stability of the •CF3 radical is lower than an alkyl radical, but the electron-withdrawing nature of the fluorine atoms can influence bond strengths.
-
-
Dehydration: This involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18).[12][13]
The presence of the highly electronegative CF₃ group is expected to influence these pathways. It can destabilize an adjacent carbocation, potentially making the loss of the hexyl radical (leading to the m/z 99 fragment) more favorable than in its non-fluorinated analog, 2-octanol, where the base peak is often at m/z 45 from cleavage of the longer alkyl chain.[9][15]
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A Comparative Guide to the Structural Elucidation of Chiral Fluorinated Alcohols: Spotlight on X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This is particularly true for chiral molecules, where subtle differences in stereochemistry can lead to vastly different biological activities or material properties. Among these, chiral fluorinated alcohols, such as derivatives of (S)-1,1,1-Trifluorooctan-2-ol, represent a class of compounds with increasing significance. The introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity, making these molecules highly desirable building blocks, or synthons, in the synthesis of complex pharmaceuticals.[1]
This guide provides a comparative analysis of methodologies for the structural characterization of chiral trifluoromethyl alcohols, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. We will delve into the intricacies of this powerful method, compare its performance with alternative analytical techniques, and provide actionable experimental protocols for researchers in the field.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules.[2][3] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry.[4][5] For chiral fluorinated alcohols, this technique is invaluable for understanding the influence of the trifluoromethyl group on molecular conformation and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.[6][7]
However, the journey to a high-resolution crystal structure is not without its challenges. The primary bottleneck is often the growth of a single, well-ordered crystal suitable for diffraction.[2][3] Small, flexible molecules like this compound derivatives can be particularly difficult to crystallize.
Comparing Analytical Techniques for Chiral Fluorinated Alcohols
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and often more rapid methods for assessing enantiomeric purity and obtaining structural information in solution.
| Technique | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | - Provides unambiguous determination of absolute configuration.[2][8] - Reveals detailed 3D molecular structure and intermolecular interactions.[6][7] - Offers precise bond lengths and angles. | - Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[3] - The solid-state conformation may not be representative of the solution-state conformation. |
| ¹⁹F NMR Spectroscopy | - Highly sensitive nucleus with a wide chemical shift range, reducing signal overlap.[9][10] - Can be used for rapid determination of enantiomeric excess (ee) with chiral solvating or derivatizing agents.[9][11] - Provides information about the electronic environment of the fluorine atoms. | - Does not directly provide the 3D structure. - Determination of absolute configuration often requires comparison to a known standard or complex derivatization.[10] |
| Vibrational Circular Dichroism (VCD) | - Provides stereochemical information in solution. - Complements X-ray crystallography by confirming the solution-phase structure. | - Requires specialized equipment. - Interpretation of spectra can be complex and often requires computational modeling. |
| Chiral High-Performance Liquid Chromatography (HPLC) | - A robust and widely used method for separating enantiomers and determining enantiomeric excess.[12][13] | - Does not provide structural information beyond the retention time. - Method development can be time-consuming. |
Experimental Protocol: Crystallization and X-ray Diffraction of a Chiral Trifluoromethyl Alcohol
This section provides a generalized workflow for obtaining the crystal structure of a chiral trifluoromethyl alcohol.
I. Crystallization Strategies
The crystallization of small, flexible molecules often requires screening a wide range of conditions.
Step-by-Step Crystallization Protocol:
-
Purification: Ensure the sample is of the highest possible purity (>99%).
-
Solvent Selection: Screen a variety of solvents with differing polarities. For fluorinated compounds, both traditional organic solvents and fluorinated solvents should be considered.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent and place a drop on a coverslip. Invert the coverslip over a well containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the drop can induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Co-crystallization: If the compound fails to crystallize on its own, co-crystallization with a suitable partner can be attempted. This involves crystallizing the target molecule with another molecule (a "co-former") to form a multi-component crystal.[2]
Caption: Workflow for Crystallization and X-ray Diffraction.
II. X-ray Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize radiation damage.
Data Collection and Analysis Steps:
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3][5] The crystal is rotated to collect a complete dataset.
-
Structure Solution: The diffraction data is used to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods.[4]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit.[4]
-
Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects.[8][14] The Flack parameter is a key indicator in this determination.
Case Study Insights: Intermolecular Interactions in Chiral Trifluoromethyl Alcohols
Crystal structures of chiral trifluoromethyl alcohols often reveal intricate networks of hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor, while the oxygen atom and sometimes the fluorine atoms of the trifluoromethyl group can act as acceptors. These interactions play a crucial role in the solid-state organization of the molecules.[6][7]
Caption: Common Hydrogen Bonding Motifs in Chiral Trifluoromethyl Alcohols.
Conclusion
The structural elucidation of chiral fluorinated alcohols is a critical step in harnessing their full potential in drug development and materials science. While techniques like ¹⁹F NMR and chiral HPLC are indispensable for rapid analysis of enantiomeric purity, single-crystal X-ray crystallography remains the definitive method for unambiguous determination of the three-dimensional atomic arrangement and absolute stereochemistry. The insights gained from crystal structures, particularly regarding intermolecular interactions, are invaluable for understanding the solid-state properties of these important molecules and for designing new entities with tailored characteristics.
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Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]
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Mondal, P., et al. (2022). Chiral Anthranyl Trifluoromethyl Alcohols: Structures, Oxidative Dearomatization and Chiroptical Properties. Chemistry – A European Journal. [Link]
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Aroulanda, C., et al. (2020). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. [Link]
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Rulíšek, L., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]
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Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. [Link]
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Wzorek, Z., & Rychlewska, U. (2021). X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link]
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Mondal, P., et al. (2022). Chiral Anthranyl Trifluoromethyl Alcohols: Structures, Oxidative Dearomatization and Chiroptical Properties. Chemistry – A European Journal. [Link]
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Xu, H., & Wolf, C. (2010). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. [Link]
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Dmitrienko, V. E., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry. [Link]
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Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. [Link]
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Wang, C., et al. (2024). A high-performance chiral 19F-labeled probe with an increased structural twisting. Chemical Communications. [Link]
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Wikipedia. (2023). X-ray crystallography. [Link]
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Kač, J., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au. [Link]
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Kač, J., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au. [Link]
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Lee, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
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The Protein Production Ponderer. (2021). Understanding x-ray crystallography structures. YouTube. [Link]
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Radan, K., et al. (2023). (1S,2S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralol. IUCrData. [Link]
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A Comparative Guide to Chiral Auxiliaries: Evaluating (S)-1,1,1-Trifluorooctan-2-ol Against Industry Standards
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth comparison of (S)-1,1,1-Trifluorooctan-2-ol, a fluorinated chiral alcohol, with other seminal chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. We will delve into the mechanistic underpinnings, comparative performance data, and practical considerations for researchers in synthetic and medicinal chemistry.
Introduction to Chiral Auxiliaries and the Role of Fluorination
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. An ideal auxiliary should be readily available in enantiopure form, attach and detach from the substrate under mild conditions without racemization, and exert a high degree of stereocontrol.
This compound belongs to the class of chiral fluorinated alcohols. The introduction of fluorine, particularly a trifluoromethyl (CF3) group, can significantly alter the steric and electronic properties of a molecule. The CF3 group is highly electron-withdrawing and sterically demanding, which can lead to more defined transition states and improved stereoselectivity in certain reactions.
Mechanism of Stereocontrol: A Comparative Overview
The efficacy of a chiral auxiliary lies in its ability to create a rigid and predictable conformational bias in the transition state of the reaction. This is typically achieved through steric hindrance, chelation, or a combination of both.
This compound Derivative: When attached to a carbonyl compound to form an enolate, the bulky trifluoromethyl group and the alkyl chain of the auxiliary are expected to effectively shield one face of the enolate. The approach of an electrophile is therefore directed to the less hindered face, leading to a high degree of diastereoselectivity.
Evans' Oxazolidinone Auxiliaries: These auxiliaries form a chelated Z-enolate with a metal cation (e.g., Li+, Na+, Bu2B+). The rigid, planar structure of the oxazolidinone ring, combined with the steric hindrance from the substituent at C4 (e.g., isopropyl or benzyl), effectively blocks one face of the enolate.
Oppolzer's Sultam Auxiliaries: Similar to Evans' auxiliaries, Oppolzer's sultams also form a rigid chelated enolate structure. The camphor-derived sultam framework provides a well-defined steric environment that directs the approach of electrophiles.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Comparative Performance Analysis
The choice of a chiral auxiliary often depends on the specific reaction and substrate. Below is a comparative summary of the expected performance of this compound derivatives against established auxiliaries in a representative reaction: the asymmetric alkylation of a propionate-derived enolate.
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Yield (%) | Cleavage Conditions | Advantages | Disadvantages |
| This compound Ester | >90:10 (expected) | Good to Excellent | LiAlH4, NaOH, or other ester cleavage methods | Potentially enhanced stereocontrol due to CF3 group; non-crystalline nature may aid solubility. | Less documented; auxiliary may be more expensive. |
| (S)-4-benzyl-2-oxazolidinone (Evans) | >95:5 | Excellent | LiOH/H2O2, LiAlH4, LiBH4 | High diastereoselectivity for a wide range of substrates; well-established and reliable. | The auxiliary can be expensive; cleavage can sometimes be difficult. |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | >98:2 | Excellent | LiOH/H2O2, LiAlH4 | Very high diastereoselectivity; products are often crystalline, aiding purification. | The auxiliary is relatively expensive; cleavage can require harsh conditions. |
Experimental Protocols
To illustrate the practical application, here are representative protocols for the attachment, alkylation, and cleavage steps.
Protocol 1: Attachment of Chiral Auxiliary
Objective: To attach the chiral auxiliary to a propionyl group.
A) this compound:
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Slowly add propionyl chloride (1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench with saturated aqueous NH4Cl and extract with DCM.
-
Purify the resulting ester by column chromatography.
B) Evans' Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in THF at -78 °C, add n-BuLi (1.05 eq.) dropwise.
-
Stir for 15 minutes, then add propionyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with saturated aqueous NaHCO3 and extract with ethyl acetate.
-
Purify by column chromatography.
Protocol 2: Asymmetric Alkylation
Objective: To perform a diastereoselective alkylation of the propionyl adduct.
-
Dissolve the substrate-auxiliary adduct (1.0 eq.) in dry THF and cool to -78 °C.
-
Add a strong base such as LDA or NaHMDS (1.1 eq.) to form the enolate.
-
Stir for 30-60 minutes at -78 °C.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq.).
-
Stir at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
-
Determine the diastereomeric ratio by 1H NMR or HPLC analysis of the crude product, then purify by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the auxiliary and obtain the chiral product.
A) From this compound Adduct (Hydrolysis):
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add LiOH (2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1M HCl and extract the chiral carboxylic acid product.
-
The chiral auxiliary can be recovered from the aqueous layer.
B) From Evans' Auxiliary Adduct (Reductive Cleavage):
-
Dissolve the alkylated product in dry THF and cool to 0 °C.
-
Add LiAlH4 (1.5 eq.) portion-wise.
-
Stir for 1-2 hours at 0 °C.
-
Carefully quench with water, followed by 15% NaOH solution and more water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the chiral alcohol product.
-
The chiral auxiliary can be recovered from the solid precipitate.
Caption: Decision-making flowchart for selecting a suitable chiral auxiliary.
Conclusion
This compound represents a potentially valuable class of chiral auxiliaries, where the unique electronic and steric properties of the trifluoromethyl group can be leveraged to achieve high levels of stereocontrol. While not as extensively documented as Evans' oxazolidinones or Oppolzer's sultams, the principles of asymmetric induction suggest that it could be a powerful tool for certain transformations, particularly where traditional auxiliaries may not provide sufficient selectivity or where the non-crystalline nature of the intermediates is advantageous for handling and purification.
The choice of chiral auxiliary will always be a balance of factors including cost, scalability, desired stereoselectivity, and the specific nature of the substrate and reaction. For researchers pushing the boundaries of asymmetric synthesis, exploring novel auxiliaries like this compound may unlock new synthetic possibilities.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Oppolzer, W. (1990). Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
Performance of different chiral stationary phases for trifluoromethyl carbinols
A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Trifluoromethyl Carbinols
Abstract
Trifluoromethyl carbinols are a cornerstone in modern medicinal chemistry, serving as critical chiral building blocks for a wide array of pharmaceuticals. Their unique stereoelectronic properties, imparted by the trifluoromethyl group, necessitate robust and efficient methods for enantioselective separation. This guide provides a comprehensive comparison of the performance of different classes of chiral stationary phases (CSPs) for the analytical and preparative separation of trifluoromethyl carbinol enantiomers. We delve into the chiral recognition mechanisms of polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to develop or optimize chiral separation methods for this important class of molecules.
The Critical Role of Trifluoromethyl Carbinols in Drug Discovery
The introduction of a trifluoromethyl (CF3) group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoromethyl carbinols, which feature a hydroxyl and a CF3 group attached to the same stereocenter, are particularly valuable synthons. The distinct chirality of these carbinols often dictates their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target toxicity. Consequently, the accurate separation and quantification of these enantiomers is not just an analytical challenge, but a regulatory and safety imperative in drug development.
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) remains the gold standard for this purpose due to its versatility, scalability, and high efficiency. The selection of the appropriate CSP is the most critical parameter in developing a successful separation method.
Major Classes and Mechanisms of Chiral Stationary Phases
The enantioselective separation on a CSP is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The difference in stability of these complexes leads to different retention times. For trifluoromethyl carbinols, the key interactions often involve hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and often the first choice for screening. Their broad applicability stems from a combination of chiral recognition mechanisms. The helical structure of the polysaccharide polymer creates chiral grooves or cavities where analytes can bind.
-
Mechanism: Chiral recognition is multifactorial, involving hydrogen bonding (with the carbamate, ester, or phenyl groups on the polysaccharide), dipole-dipole interactions (especially with the polar carbamate linkages), and inclusion into the chiral cavities. The trifluoromethyl group and the carbinol -OH group are primary sites for these interactions.
-
Common Examples:
-
Cellulose Derivatives: Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralcel® OJ (cellulose tris(4-methylbenzoate)).
-
Amylose Derivatives: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), Chiralpak® AS (amylose tris((S)-α-methylbenzylcarbamate)).
-
-
Performance Insight: Immobilized versions of these phases (e.g., Chiralpak® IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored, which can be crucial for optimizing the separation of structurally diverse trifluoromethyl carbinols.
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs are based on smaller, well-defined chiral molecules covalently bonded to the silica surface. These phases operate on a principle of reciprocal recognition ("if A can separate enantiomers of B, then B can separate enantiomers of A").
-
Mechanism: The primary mechanisms are π-π stacking interactions, hydrogen bonding, and dipole-dipole interactions. For an effective separation, the analyte must contain a π-acidic or π-basic aromatic ring, a hydrogen bond donor/acceptor, and a group that can participate in dipole stacking. Trifluoromethyl carbinols with aromatic moieties are excellent candidates.
-
Common Examples: Whelk-O® 1, (S,S)-DACH-DNB.
-
Performance Insight: These CSPs often provide highly predictable elution orders based on the known interaction sites. They can be particularly effective when the trifluoromethyl carbinol contains aromatic rings, allowing for strong π-π interactions.
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs consist of cyclic oligosaccharides (typically α, β, or γ-cyclodextrin) bonded to silica.
-
Mechanism: The primary mechanism is the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs due to interactions between the analyte's functional groups and the chiral secondary hydroxyl groups at the mouth of the cavity.
-
Performance Insight: These phases are typically used in reversed-phase or polar organic modes. The separation is highly dependent on the "fit" of the analyte within the cyclodextrin cavity. They can be effective for aromatic trifluoromethyl carbinols where the aromatic ring can be included in the cavity.
Comparative Performance Analysis
The choice of CSP and mobile phase is paramount for achieving optimal separation. Below, we compare the performance of various CSPs for representative trifluoromethyl carbinols.
Head-to-Head CSP Comparison for a Model Compound
Let's consider the separation of 1-phenyl-2,2,2-trifluoroethanol, a common trifluoromethyl carbinol. The data below is a representative summary compiled from typical screening results.
| CSP Type | Column Example | Mobile Phase | Retention Factor (k1) | Selectivity (α) | Resolution (Rs) |
| Amylose Carbamate | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.85 | 1.45 | 4.5 |
| Cellulose Carbamate | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 2.50 | 1.20 | 2.8 |
| Pirkle-Type | Whelk-O® 1 | n-Hexane/Ethanol (85:15) | 3.10 | 1.30 | 3.5 |
| Cyclodextrin | CYCLOBOND™ I 2000 | Acetonitrile/Water (40:60) | 4.20 | 1.12 | 1.9 |
Analysis: From the table, the amylose-based Chiralpak® AD-H provides the highest selectivity (α) and resolution (Rs) under normal phase conditions for this model compound. While the Pirkle-type column also shows good performance, the polysaccharide phases often provide superior results in initial screenings. The cyclodextrin-based column offers baseline separation but with lower efficiency compared to the others for this specific analyte.
Influence of Mobile Phase Composition
The mobile phase composition, including the organic modifier and any additives, dramatically influences separation. Polysaccharide CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.
| Analyte | CSP | Mobile Phase System | Modifier | Additive | Resolution (Rs) |
| Aromatic CF3-Carbinol | Chiralpak® IA | Normal Phase | Isopropanol | None | 5.2 |
| Aromatic CF3-Carbinol | Chiralpak® IA | Polar Organic | Acetonitrile | None | 3.8 |
| Aromatic CF3-Carbinol | Chiralpak® IA | Reversed Phase | Acetonitrile | 0.1% Formic Acid | 2.1 |
| Aliphatic CF3-Carbinol | Chiralcel® OD-3 | Normal Phase | Ethanol | None | 4.1 |
| Aliphatic CF3-Carbinol | Chiralcel® OD-3 | Normal Phase | Isopropanol | None | 3.5 |
Analysis:
-
For the aromatic carbinol on an immobilized amylose phase (Chiralpak® IA), the normal phase mode provides the best resolution. The switch to polar organic or reversed-phase modes, while possible, reduces the separation efficiency.
-
For the aliphatic carbinol, the choice of alcohol modifier in the normal phase is critical. Ethanol provides better resolution than isopropanol, likely due to altered hydrogen bonding interactions with the CSP.
Experimental Protocols for Method Development
A structured approach to method development saves time and resources. The following workflows are recommended.
Protocol: Initial CSP Screening Workflow
This protocol outlines a systematic approach to identify the most promising CSP and mobile phase conditions for a new trifluoromethyl carbinol.
Step 1: Analyte Preparation
-
Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL. Ensure complete dissolution.
Step 2: Column Selection
-
Prepare a set of screening columns. A recommended starting set includes:
-
1x Amylose carbamate derivative (e.g., Chiralpak® IA or AD)
-
1x Cellulose carbamate derivative (e.g., Chiralcel® OD or OZ)
-
1x Pirkle-type column if the analyte has aromatic rings (e.g., Whelk-O® 1)
-
Step 3: Mobile Phase Screening
-
Primary Screen (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
-
Secondary Screen (Polar Organic/Reversed Phase - if no separation in NP or for immobilized CSPs):
-
Mobile Phase C: Acetonitrile/Methanol (50:50, v/v)
-
Mobile Phase D: Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v)
-
Step 4: HPLC Conditions
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Injection Volume: 5-10 µL
Step 5: Evaluation
-
Analyze the chromatograms from each run.
-
Identify the condition(s) that provide baseline or near-baseline separation (Rs > 1.2).
-
The condition with the highest resolution and selectivity is the starting point for optimization.
Caption: Workflow for initial CSP screening of trifluoromethyl carbinols.
Protocol: Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase is fine-tuned to maximize resolution and shorten run time.
Step 1: Adjust Alcohol Modifier Percentage (Normal Phase)
-
Using the best alcohol identified (e.g., Isopropanol), vary its concentration from 5% to 20% in n-Hexane.
-
Causality: Lowering the alcohol percentage generally increases retention and often improves resolution, but can lead to excessively long run times. An optimal balance must be found.
Step 2: Evaluate Different Alcohol Modifiers
-
Test different alcohols (e.g., ethanol, 1-propanol, 2-propanol) at a fixed concentration (e.g., 10%).
-
Causality: Different alcohols have varying hydrogen bond donating/accepting capabilities and steric profiles, which can subtly alter the diastereomeric complex formation and improve selectivity.
Step 3: Introduce Additives (If Needed)
-
If peak tailing is observed, especially with acidic or basic analytes, add a small amount of an acidic or basic modifier.
-
Acidic additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Basic additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
-
Causality: Additives suppress the ionization of the analyte and/or residual silanols on the silica surface, leading to more symmetrical peak shapes.
Step 4: Optimize Temperature
-
Vary the column temperature (e.g., 15°C, 25°C, 40°C).
-
Causality: Lower temperatures often increase the stability difference between the diastereomeric complexes, leading to higher selectivity (α), but can also increase viscosity and backpressure.
Caption: Decision workflow for mobile phase optimization.
Conclusion and Recommendations
The enantioselective separation of trifluoromethyl carbinols is most reliably achieved using polysaccharide-based CSPs, with amylose derivatives (e.g., Chiralpak® AD, IA) often showing superior performance in initial screenings. Their broad applicability across different mobile phase modes and their multifaceted chiral recognition mechanism make them the primary choice for this class of compounds.
Decision Framework:
-
Start with Polysaccharide CSPs: Always begin screening with at least one amylose and one cellulose-based CSP under normal phase conditions (Hexane/Alcohol). These will resolve the majority of trifluoromethyl carbinols.
-
Use Immobilized Versions: Whenever possible, prefer immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF) to broaden the range of usable solvents, which is invaluable for optimizing difficult separations.
-
Consider Pirkle-Type CSPs for Aromatic Analytes: If the trifluoromethyl carbinol contains aromatic functionality and separation on polysaccharide phases is suboptimal, a Pirkle-type CSP like Whelk-O® 1 can be an excellent alternative due to its strong π-π interaction capabilities.
-
Use Cyclodextrin CSPs for Specific Applications: Cyclodextrin phases are less generally applicable for this class but can be effective in reversed-phase mode, particularly if inclusion complexation is a favorable mechanism for the target analyte.
By following a systematic screening and optimization protocol, a robust and efficient method for the separation of trifluoromethyl carbinol enantiomers can be successfully developed.
References
-
Title: Chiral separation of fluorinated compounds by HPLC on polysaccharide-based stationary phases Source: Journal of Fluorine Chemistry URL: [Link]
-
Title: Enantioseparation of chiral alcohols on polysaccharide-type chiral stationary phases using supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Enantiomeric separation of selected chiral acids and alcohols on a cyclodextrin-based stationary phase by nano-liquid chromatography and capillary electrochromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Chiral HPLC separation of the enantiomers of a new trifluoromethyl-containing succinimide derivative with potential anticonvulsant activity Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
Comparative Guide to Catalytic Systems for the Synthesis of (S)-1,1,1-Trifluorooctan-2-ol
Abstract: The synthesis of enantiomerically pure chiral fluorinated alcohols is a critical endeavor in the development of pharmaceuticals and advanced materials. (S)-1,1,1-Trifluorooctan-2-ol is a key building block whose stereocenter is crucial for the biological activity of its downstream products. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric reduction of the prochiral ketone, 1,1,1-trifluorooctan-2-one. We will delve into the mechanistic underpinnings, detailed experimental protocols, and performance metrics of two distinct and highly effective catalytic platforms: a ruthenium-based homogeneous catalyst and a biocatalytic system employing a reductase enzyme. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the optimal synthetic strategy for their specific needs.
Introduction: The Significance of Chiral Fluoroalcohols
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. When a trifluoromethyl group is installed adjacent to a stereocenter, as in this compound, the resulting chiral alcohol becomes a highly valuable synthon for creating complex molecules with precisely controlled three-dimensional structures. The most direct and efficient route to this compound is the asymmetric reduction of the corresponding ketone, 1,1,1-trifluorooctan-2-one. The choice of catalyst for this transformation is paramount, as it dictates the reaction's efficiency, cost-effectiveness, and, most importantly, its enantioselectivity.
Synthetic Strategy: Asymmetric Ketone Reduction
The core transformation discussed is the enantioselective reduction of a ketone to a chiral alcohol. This is typically achieved through transfer hydrogenation or high-pressure hydrogenation using a chiral catalyst.
The core of this comparative study will focus on two highly effective, yet mechanistically distinct, catalytic systems:
-
Homogeneous Metal Catalysis: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium(II) catalyst.
-
Biocatalysis: Enantioselective reduction using a Ketoreductase (KRED) enzyme.
This comparison provides a clear distinction between a classic, well-established organometallic approach and a modern, increasingly prevalent enzymatic method.
System 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Expertise & Rationale
The Noyori-type Ru(II) catalysts are renowned for their exceptional activity and enantioselectivity in the reduction of ketones.[1][2] The catalyst chosen for this analysis is RuCl, where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. The (S,S) configuration of the chiral diamine ligand is specifically selected to produce the desired (S)-alcohol.
The reaction proceeds via a transfer hydrogenation mechanism, where a hydrogen donor, typically formic acid/triethylamine azeotrope or isopropanol, provides the hydride. The key to the high enantioselectivity lies in the formation of a rigid, six-membered pericyclic transition state.[3] The catalyst is bifunctional; the metal center binds the ketone, while the N-H group on the ligand interacts with the carbonyl oxygen, orienting the substrate for a stereospecific hydride transfer from the ruthenium center. The bulky phenyl and tosyl groups on the ligand create a well-defined chiral pocket, sterically favoring the approach of the ketone from one face, leading to the preferential formation of one enantiomer.
Experimental Protocol: Ru-Catalyzed ATH
This protocol is a representative procedure adapted from established methodologies for Noyori-type reductions.
-
Inert Atmosphere: To a dried Schlenk flask under an argon atmosphere, add the catalyst, RuCl (e.g., 6.4 mg, 0.01 mmol, 0.005 eq).
-
Reagent Addition: Add 1,1,1-trifluorooctan-2-one (364 mg, 2.0 mmol, 1.0 eq).
-
Solvent/H-Donor: Add 5 mL of a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃). This mixture serves as both the solvent and the hydrogen source.
-
Reaction: Stir the resulting solution at 28 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC or GC.
Visualization of the Catalytic Cycle
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quality Control of (S)-1,1,1-Trifluorooctan-2-ol
Introduction: The Criticality of Stereochemical Purity in Fluorinated Intermediates
(S)-1,1,1-Trifluorooctan-2-ol is a chiral building block of significant interest in the pharmaceutical industry. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs). As with all chiral compounds, the biological activity of a molecule containing this moiety is intrinsically tied to its three-dimensional structure. The (S)-enantiomer may exhibit the desired therapeutic effect, while the (R)-enantiomer could be inactive, less active, or even responsible for adverse effects.
Therefore, rigorous quality control (QC) is not merely a regulatory formality but a scientific necessity to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive quality control of this compound, designed for researchers, scientists, and drug development professionals. The protocols described herein are grounded in established principles of analytical chemistry and adhere to the validation framework outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Logical Framework for Comprehensive Quality Control
A robust QC strategy for this compound must address several key attributes: identity, purity (both chemical and stereochemical), assay, and safety (residual solvents). The relationship between these tests forms a self-validating system for batch release.
Caption: Logical workflow for the quality control of this compound.
Part 1: Enantiomeric Purity - The Core Quality Attribute
The most critical quality attribute is the enantiomeric excess (ee), which quantifies the purity of the desired (S)-enantiomer over its mirror image. Chiral chromatography is the gold standard for this determination.
Comparison of Chiral Chromatographic Techniques
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers in the gas phase using a chiral stationary phase (CSP). | Separation of enantiomers in the liquid phase based on differential interactions with a CSP. |
| Analyte Volatility | Required. this compound is sufficiently volatile for GC analysis. | Not required. Suitable for a broader range of compounds. |
| Derivatization | May be required to improve volatility or selectivity, but often not necessary for fluorinated alcohols. | Generally not required. Enantiomers interact directly with the CSP. |
| Typical CSPs | Derivatized cyclodextrins (e.g., Rt-βDEX series).[5] | Polysaccharide derivatives (amylose or cellulose based, e.g., Chiralpak®, Chiralcel®).[6][7][8][9] |
| Resolution | Often provides very high-resolution separations for volatile compounds. | Excellent resolution, highly tunable by adjusting mobile phase composition. |
| Speed | Typically faster run times due to the use of hydrogen or helium as a carrier gas. | Can be slower, although modern UHPLC systems offer significant speed improvements. |
| Solvent Consumption | Minimal, making it a "greener" technique. | Higher solvent consumption, particularly with normal-phase chromatography. |
| Ideal For | High-throughput screening, process monitoring, and QC of volatile chiral intermediates. | Broad applicability, method development flexibility, and preparative-scale separations. |
Method 1: Validated Chiral Gas Chromatography (GC-FID)
Causality of Method Design: Chiral GC is selected for its high efficiency, speed, and sensitivity for volatile analytes like trifluorooctan-2-ol. A cyclodextrin-based stationary phase is chosen because its chiral cavities provide excellent enantiorecognition for alcohols through the formation of transient diastereomeric inclusion complexes.[5] A flame ionization detector (FID) is used for its robustness and near-universal response to organic compounds.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable chiral capillary column.
-
Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin derivative column.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of isopropanol to create a 1 mg/mL solution.
-
GC Conditions:
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 80 °C (hold for 2 min), ramp at 5 °C/min to 150 °C (hold for 5 min).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Validation & System Suitability:
-
Analyze a racemic mixture of 1,1,1-Trifluorooctan-2-ol to determine the retention times of both enantiomers and ensure a resolution (Rs) of ≥ 1.5.
-
Calculate enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Method 2: Validated Chiral High-Performance Liquid Chromatography (HPLC-UV)
Causality of Method Design: Chiral HPLC with a polysaccharide-based CSP is a highly versatile and robust alternative.[6][9] These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.[8] A normal-phase mobile system (hexane/isopropanol) is often the first choice as it promotes these interaction types. UV detection is suitable, although the chromophore in the analyte is weak; detection at low wavelengths (e.g., 210 nm) is necessary.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Validation & System Suitability:
-
Inject a racemic standard to confirm baseline separation (Rs ≥ 1.5).
-
The elution order must be confirmed by injecting a standard of the pure (S)-enantiomer.
-
Part 2: Identity, Assay, and Chemical Purity
Beyond stereochemical purity, a complete QC assessment requires confirmation of the molecule's structure and a precise measurement of its overall purity and concentration.
Method 3: NMR Spectroscopy for Identity and Assay (¹H, ¹⁹F, and qNMR)
Causality of Method Design: NMR spectroscopy is an unparalleled tool for structural elucidation. For this compound, both ¹H and ¹⁹F NMR are highly informative. ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity, 100% natural abundance, wide chemical shift range, and lack of background signals.[10][11][12][13] Quantitative NMR (qNMR) can be used as a primary method for assay determination without the need for a specific analyte reference standard, by comparing the integral of an analyte signal to that of a certified internal standard.[10][11][12]
Caption: Workflow for NMR-based quality control analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz) with ¹H and ¹⁹F capabilities.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~20 mg of a high-purity internal standard (IS) containing fluorine (e.g., trifluoroacetic acid or another certified fluorinated compound with a non-overlapping signal) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and transfer to an NMR tube.
-
-
Acquisition Parameters (¹⁹F):
-
Pulse Program: Standard single pulse with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 of the analyte and IS signals (typically 15-30 seconds to ensure full relaxation for accurate integration).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the characteristic signal for the CF₃ group of the analyte and the signal for the IS.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of fluorine nuclei, MW = Molecular Weight, m = mass, P = Purity of IS.
-
Alternative NMR for Enantiomeric Purity: While chromatography is preferred, NMR with a Chiral Solvating Agent (CSA) can also determine enantiomeric excess.[1][2][14] The CSA (e.g., (R)-BINOL) forms non-covalent diastereomeric complexes that exhibit separate signals in the NMR spectrum, allowing for integration and % ee calculation.[4] This is a valuable orthogonal technique for confirmation.
Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Identity
Causality of Method Design: FTIR is a rapid and simple technique used for identity confirmation. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's bonds. The presence of key functional groups (O-H, C-H, C-F) can be quickly verified.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a single drop of the neat liquid this compound directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum against a reference spectrum. Key absorbances to verify include:
-
Broad O-H stretch (~3400 cm⁻¹)
-
Aliphatic C-H stretches (~2900-3000 cm⁻¹)
-
Strong C-F stretches (~1100-1300 cm⁻¹)
-
Part 3: Safety - Control of Residual Solvents
Organic solvents are used during synthesis and must be controlled to meet safety limits defined by guidelines like ICH Q3C.[15]
Method 5: Headspace Gas Chromatography (HS-GC-FID)
Causality of Method Design: Headspace GC is the definitive technique for residual solvent analysis in pharmaceutical products.[16][17][18][19] It involves heating the sample in a sealed vial to partition volatile solvents into the headspace gas, which is then injected into the GC. This technique avoids injecting the non-volatile analyte, protecting the GC system and providing a very clean analysis. FID is the detector of choice due to its excellent sensitivity for volatile organic compounds.[18][19]
-
Instrumentation: GC-FID system equipped with a headspace autosampler.
-
Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent phase designed for residual solvent analysis.
-
Sample Preparation:
-
Accurately weigh ~100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Crimp seal the vial.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 min.
-
Transfer Line Temperature: 120 °C.
-
Loop Temperature: 105 °C.
-
-
GC Conditions:
-
Carrier Gas: Helium or Nitrogen at ~3.5 mL/min.
-
Injector Temperature: 180 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 40 °C (hold for 10 min), ramp at 10 °C/min to 220 °C (hold for 5 min).
-
Split Ratio: 10:1.
-
-
Analysis: Identify and quantify any residual solvents by comparing retention times and peak areas to those of a calibrated standard solution containing known concentrations of expected solvents.
Validation Summary and Comparison
The following table summarizes typical validation parameters for the primary quantitative methods discussed, in accordance with ICH Q2(R2) guidelines.[1][2][3]
| Validation Parameter | Chiral GC-FID (% ee) | ¹⁹F qNMR (Assay) | HS-GC-FID (Residual Solvents) |
| Specificity | Baseline resolution (Rs > 1.5) of enantiomers from each other and any impurities. | Unique, well-resolved signal for CF₃ group, distinct from internal standard and impurities. | Baseline separation of all target solvents from each other and the diluent peak. |
| Linearity (r²) | ≥ 0.999 for the minor enantiomer over LOQ to ~1.0% of major. | ≥ 0.999 over 50-150% of the target concentration. | ≥ 0.999 for each solvent over a range from LOQ to 120% of the specified limit. |
| Accuracy (% Recovery) | 90-110% for spiked minor enantiomer. | 98.0-102.0% of the true value. | 80-120% for each solvent at three concentration levels.[17] |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%. | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Repeatability: ≤ 10.0%; Intermediate Precision: ≤ 15.0%. |
| LOD / LOQ | Method-dependent, typically sufficient to quantify down to 0.05% of the minor enantiomer. | High sensitivity, but primarily used for assay, not trace analysis. | Dependent on solvent, but must be below reporting thresholds. |
| Robustness | Insensitive to small variations in flow rate, oven temperature ramp. | Insensitive to minor changes in relaxation delay (if >5xT1), solvent. | Insensitive to minor changes in headspace temperature, equilibration time, and GC flow. |
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. No single technique is sufficient to guarantee quality.
-
Chiral chromatography (GC or HPLC) is indispensable for determining the critical enantiomeric purity. Chiral GC often offers advantages in speed and reduced solvent use for this specific volatile analyte.
-
NMR spectroscopy (¹H and ¹⁹F) provides definitive structural confirmation and offers a powerful, primary method for assay determination via qNMR, which is particularly advantageous for fluorinated molecules.
-
FTIR serves as a rapid and straightforward identity check.
-
Headspace GC-FID is the industry-standard method for ensuring the safety of the material by controlling residual solvent levels.
By implementing this suite of validated methods, researchers and manufacturers can establish a robust, self-validating quality system, ensuring that every batch of this compound meets the stringent identity, purity, strength, and safety standards required for pharmaceutical development.
References
-
Bruker. (2025, October 8). Benchtop NMR for quantitative analysis of fluorinated pharmaceutical compounds. News-Medical.Net. [Link]
-
Geraldes, C. F. G. C., & Luchinat, C. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Accounts of Chemical Research, 49(5), 869–881. [Link]
-
Pescitelli, G., & Di Bari, L. (2014). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Chirality, 26(11), 717–727. [Link]
-
Fukuzawa, S., & Fujinami, S. (2000). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 65(23), 7793–7799. [Link]
-
dos Santos, F. P., & de Oliveira, M. F. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4983. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085–26093. [Link]
-
Malmström, D. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]
-
Al-Rawani, S., & Al-Amri, M. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(37), 4565–4573. [Link]
-
Wojda, E., & Urbańska, M. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Separations, 11(7), 214. [Link]
-
Wojda, E., & Urbańska, M. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]
-
Stolarczyk, E. U., Klimeczek, U., & Maciurzynski, M. (2014). DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL SUBSTANCE. Acta Poloniae Pharmaceutica, 71(6), 1107–1113. [Link]
-
Pharma Growth Hub. (2022, December 3). How to conduct method validation for Residual Solvent by GC? [Video]. YouTube. [Link]
-
Wojda, E., & Urbańska, M. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. ResearchGate. [Link]
-
ResearchGate. (2025, August 5). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link]
-
USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. [Link]
-
Kumar, S., & Singh, R. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. Journal of Pharmaceutical Negative Results, 13(S10), 3675-3685. [Link]
-
Zhang, L., et al. (2017). Development and Validation of a Gas Chromatography Method for Quality Control of Residual Solvents in Azilsartan Bulk Drugs. Journal of Chromatographic Science, 55(4), 416–422. [Link]
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
-
Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(18), 5621–5629. [Link]
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Liu, J., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2018, 8128506. [Link]
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A Comparative Guide to the Enantiomeric Purity Determination of (S)-1,1,1-Trifluorooctan-2-ol by NMR with Chiral Solvating Agents
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs) for the enantiomeric purity determination of (S)-1,1,1-Trifluorooctan-2-ol, a valuable chiral building block. We will explore the underlying principles, compare various CSAs, and benchmark the NMR-CSA method against established chromatographic techniques.
The Principle of Enantiomeric Discrimination by NMR with Chiral Solvating Agents
In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy as they exhibit identical chemical shifts. The introduction of a chiral solvating agent, an enantiomerically pure compound, leads to the formation of transient diastereomeric complexes with the enantiomers of the analyte.[1][2] These diastereomeric complexes possess different energies and spatial arrangements, resulting in a differentiation of the NMR signals of the corresponding nuclei.[2] The most commonly observed effect is a separation in the chemical shifts (ΔΔδ) for specific protons or other NMR-active nuclei (e.g., ¹⁹F) of the analyte.[1][3][4] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[1]
The formation of these diastereomeric complexes is a dynamic equilibrium, and the degree of chemical shift non-equivalence depends on several factors, including the nature of the CSA and the analyte, the solvent, the temperature, and the relative concentrations of the analyte and the CSA.[5]
Comparison of Common Chiral Solvating Agents for Alcohols
The selection of an appropriate CSA is critical for achieving successful enantiomeric discrimination. Several classes of compounds have been effectively employed as CSAs for chiral alcohols. Below is a comparison of some widely used agents.
| Chiral Solvating Agent (CSA) | Mechanism of Interaction | Advantages | Disadvantages |
| (R)-(-)-Mandelic Acid | Hydrogen bonding between the carboxylic acid of mandelic acid and the hydroxyl group of the alcohol. π-π stacking interactions may also contribute.[6][7] | Readily available and relatively inexpensive.[6] Effective for a range of chiral alcohols. | May exhibit limited solubility in some common NMR solvents. The induced chemical shift differences can sometimes be small. |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (Mosher's Acid) | Primarily used as a chiral derivatizing agent (CDA) to form stable diastereomeric esters.[8][9][10][11][12][13] Can also act as a CSA through hydrogen bonding. | As a CDA, it often produces large and easily quantifiable signal separations in both ¹H and ¹⁹F NMR.[9][11] The ¹⁹F NMR is particularly advantageous due to the absence of background signals.[11][14] | Requires a chemical reaction to form the ester, which may not go to completion and could potentially introduce kinetic resolution, leading to inaccurate results if not carefully controlled.[8] |
| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) | Forms diastereomeric complexes through hydrogen bonding and π-π stacking between the anthryl group and aromatic moieties in the analyte.[1][15] | The large aromatic surface of the anthracene ring can lead to significant chemical shift differences, especially for analytes with aromatic groups.[15] | Its effectiveness is often dependent on the presence of an aromatic ring in the analyte for strong π-π interactions. |
| Chiral Lanthanide Shift Reagents (e.g., Eu(hfc)₃) | Coordinate to the hydroxyl group of the alcohol, acting as a Lewis acid.[2][13] The chiral ligands on the lanthanide create a chiral magnetic environment. | Can induce very large chemical shift separations.[2][13] | Can cause significant line broadening, which may reduce resolution and accuracy. The complexes can be sensitive to moisture. |
For this compound, which is an aliphatic alcohol, CSAs that rely primarily on hydrogen bonding, such as (R)-(-)-Mandelic acid, are expected to be effective. The presence of the trifluoromethyl group also makes this analyte an excellent candidate for ¹⁹F NMR analysis, which can offer a cleaner spectrum with less signal overlap compared to ¹H NMR.
Experimental Workflow: NMR with a Chiral Solvating Agent
The following diagram illustrates the typical workflow for determining the enantiomeric purity of this compound using a chiral solvating agent.
Caption: Experimental workflow for enantiomeric purity determination by NMR with a CSA.
Detailed Experimental Protocol: this compound with (R)-(-)-Mandelic Acid
Materials:
-
This compound (analyte)
-
(R)-(-)-Mandelic Acid (CSA)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (¹H and ¹⁹F capabilities recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 1 to 2 molar equivalents of (R)-(-)-Mandelic Acid to the same vial.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Pay close attention to the signals corresponding to the proton on the carbon bearing the hydroxyl group (the methine proton) and the protons of the adjacent methylene group.
-
If available, acquire a ¹⁹F NMR spectrum. This will show a signal for the CF₃ group.
-
If signal separation is not optimal, the temperature can be varied (e.g., lowered to 273 K) to potentially enhance the diastereomeric interactions.[16]
-
-
Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Identify the pair of signals corresponding to a specific nucleus in the two diastereomeric complexes.
-
Integrate the area of each of these two signals.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
-
Comparison with Alternative Methods
While NMR with CSAs is a powerful technique, other methods are also widely used for determining enantiomeric purity. The choice of method often depends on factors such as available instrumentation, sample amount, required sensitivity, and whether the method needs to be quantitative.
| Feature | NMR with Chiral Solvating Agents | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals.[1][2] | Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.[17][18] | Separation of volatile enantiomers on a chiral stationary phase.[19][20][21] |
| Sample Preparation | Simple mixing of the analyte and CSA in an NMR solvent.[3][22] | Dissolving the sample in a suitable mobile phase. Derivatization may be required for some analytes.[17] | The analyte must be volatile or made volatile through derivatization (e.g., acylation).[23][24] |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral column and a suitable detector (e.g., FID, MS).[20] |
| Analysis Time | Relatively fast; a spectrum can be acquired in minutes.[12] | Typically longer run times per sample compared to NMR. Method development can be time-consuming.[12] | Generally fast analysis times for volatile compounds. |
| Quantitative Accuracy | Good, but can be limited by signal overlap and integration errors. | High accuracy and precision with good baseline separation.[9] | High accuracy and precision for well-resolved peaks. |
| Sensitivity | Generally lower than chromatographic methods, typically requiring milligram quantities of sample.[9] | High sensitivity, suitable for trace analysis.[9] | Very high sensitivity, especially with selective detectors. |
| Non-destructive | Yes, the sample can be recovered.[1] | Generally considered destructive, although fraction collection is possible. | Destructive. |
Conclusion
The determination of the enantiomeric purity of this compound by NMR spectroscopy with chiral solvating agents is a rapid, non-destructive, and reliable method.[1][25] It offers the advantage of simple sample preparation and provides direct spectroscopic evidence of the enantiomeric composition. While chromatographic techniques like chiral HPLC and GC may offer higher sensitivity and, in some cases, superior accuracy, the NMR-CSA method is an excellent and often more convenient alternative, particularly when sample amounts are not limited and rapid analysis is required. The choice of an appropriate CSA, such as (R)-(-)-Mandelic acid, is crucial for achieving optimal results. For fluorinated compounds like the target analyte, ¹⁹F NMR can provide a significant advantage in terms of spectral simplicity and clarity. Ultimately, the selection of the most suitable analytical technique will depend on the specific requirements of the research or development project.
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Safety Operating Guide
Proper Disposal Procedures for (S)-1,1,1-Trifluorooctan-2-ol: A Technical Guide
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. (S)-1,1,1-Trifluorooctan-2-ol is a valuable chiral building block in modern synthesis, prized for the unique physicochemical properties imparted by its trifluoromethyl group.[1][2] However, these same properties necessitate a rigorous and informed approach to its disposal.
Hazard Profile & Key Data
The presence of the C-F bond places this alcohol in the halogenated waste category. Halogenated organic compounds are subject to strict disposal regulations due to their potential for environmental persistence and the hazardous byproducts that can form if they are improperly incinerated.[6] While specific toxicity data is limited, analogous fluorinated alcohols are known to be skin and eye irritants, potentially harmful if inhaled or swallowed, and may carry long-term health risks.[7]
| Property | Value / Information | Source |
| Chemical Formula | C₈H₁₅F₃O | [1][3] |
| Molecular Weight | ~184.20 g/mol | [1][3] |
| Appearance | Likely a liquid (based on similar compounds) | N/A |
| Waste Category | Halogenated Organic Waste | [4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases, metals. | [8][9] |
| Hazardous Decomposition | Thermal decomposition can release toxic gases like hydrogen fluoride (HF). | [8] |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place. The causality is simple: prevent exposure. Fluorinated compounds can exhibit unpredictable reactivity and toxicological profiles.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of vapors.
-
Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield is recommended if there is a significant risk of splashing.[10]
-
Hand Protection : Use chemically resistant gloves. Nitrile may be suitable for incidental contact, but consult your institution's glove compatibility chart or the manufacturer's data for prolonged handling. Double-gloving is a prudent measure.[10][11]
-
Body Protection : A flame-resistant lab coat is mandatory. Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron is advised.[10]
The Core Protocol: Waste Segregation & Collection
This is the most critical phase of the disposal process. Improper segregation can lead to violent chemical reactions, regulatory violations, and a significant increase in disposal costs. The primary directive is to isolate halogenated waste from all other waste streams.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container :
-
Obtain a dedicated, leak-proof waste container, typically made of high-density polyethylene (HDPE), from your institution's Environmental Health & Safety (EHS) department.[12]
-
Ensure the container has a screw-top cap that can be sealed tightly to be vapor-tight and spill-proof.[12]
-
Crucially, this container must be designated for HALOGENATED ORGANIC WASTE ONLY.
-
-
Properly Label the Container :
-
Before adding the first drop of waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound" . Do not use abbreviations.
-
If the waste is a mixture (e.g., dissolved in a solvent), list all components and their approximate percentages. Note : If this compound is mixed with a non-halogenated solvent (like hexane or ethyl acetate), the entire mixture is now classified as halogenated waste.[4]
-
-
Dispense Waste Safely :
-
Perform all waste transfers inside a chemical fume hood.
-
Use a funnel to prevent spills on the exterior of the container.
-
Do NOT fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
-
Maintain Segregation :
-
DO NOT add any other chemical classes to this container. This includes:
-
The reason for this strict segregation is that halogenated waste is typically destroyed via high-temperature incineration, whereas non-halogenated solvents may be recycled as fuel.[13] Cross-contamination makes the entire volume of waste more hazardous and expensive to dispose of.
-
-
Secure Storage :
-
Keep the waste container tightly closed at all times, except when actively adding waste.[12]
-
Store the container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a safety cabinet for flammable liquids.
-
Disposal Workflow & Final Handover
The journey of the waste from the lab bench to its final destruction is a regulated process. The following workflow illustrates the decision points and required actions.
Caption: Disposal workflow for this compound.
Once your waste container is full or your project is complete, you must contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of this chemical yourself. EHS professionals will manage the process of consolidating the waste and handing it over to a licensed and certified hazardous waste disposal company, ensuring it is transported and destroyed in compliance with all local and federal regulations.[9][14]
Emergency Procedures
Accidents can happen, and preparedness is key.
-
Minor Spill (in fume hood) : Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent using non-sparking tools and place it in your halogenated waste container. Clean the spill area thoroughly.
-
Major Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's emergency EHS number immediately. Prevent personnel from entering the area.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]
By adhering to these procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling (S)-1,1,1-Trifluorooctan-2-ol
As a Senior Application Scientist, it is imperative to approach every chemical interaction with a foundation of informed caution. The following guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling (S)-1,1,1-Trifluorooctan-2-ol. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and validated practice within your laboratory.
Understanding the Hazard: A Data-Informed Approach
Based on the data from these analogs, this compound should be handled as a substance that is:
-
Flammable: Like many alcohols, it is expected to be a flammable liquid.[1][2][3]
-
A Skin Irritant: Direct contact can cause skin irritation.[2]
-
A Serious Eye Irritant: Contact with the eyes is likely to cause serious irritation or damage.[1][2]
-
Potentially Harmful if Inhaled: Vapors may cause respiratory tract irritation.[2][3][4]
The longer alkyl chain of the octanol derivative compared to a propanol analog may decrease its volatility, potentially reducing the inhalation hazard. However, it may increase the potential for skin absorption. Therefore, a conservative and comprehensive approach to PPE is warranted.
Core Protective Measures: A Multi-Layered Defense
Effective protection from chemical hazards is not achieved by a single piece of equipment, but by an integrated system of engineering controls and personal protective equipment. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory.
Hand Protection: The Primary Barrier
The choice of glove material is critical, as no single glove type protects against all chemicals. For this compound, which has both alcohol and halogenated characteristics, a glove material must be chosen that resists both classes of compounds.
Recommended Glove Types:
| Glove Material | Protection Against Alcohols | Protection Against Halogenated Solvents | Overall Recommendation |
| Nitrile | Good to Excellent | Fair to Good | Suitable for incidental contact. Nitrile gloves offer good protection against oils, alcohols, and some solvents, making them a solid baseline choice.[5] |
| Neoprene | Excellent | Poor to Fair | Not recommended as a primary choice. While excellent for alcohols, neoprene's poor resistance to halogenated hydrocarbons makes it a less ideal option.[5][6] |
| Butyl Rubber | Excellent | Poor | Not recommended. Butyl rubber performs poorly against halogenated solvents.[5] |
| Silver Shield®/4H® | Excellent | Excellent | Highly Recommended for extended contact or spill cleanup. These laminate gloves provide the highest level of chemical resistance against a broad spectrum of chemicals, including both alcohols and halogenated compounds.[6] |
Operational Protocol:
-
For routine handling and transfers: Double-gloving with a nitrile inner glove and a thicker nitrile or Silver Shield®/4H® outer glove is recommended. This provides robust protection while maintaining dexterity.
-
Inspect Gloves: Always inspect gloves for tears, pinholes, or signs of degradation before use.[4][7]
-
Proper Removal: Remove gloves using a technique that avoids skin contact with the outer surface of the glove.[4][7]
-
Immediate Disposal: Dispose of contaminated gloves immediately as hazardous waste. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Vapors
Given the classification of analogous compounds as serious eye irritants, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: At a minimum, indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn.[2] Safety glasses do not provide an adequate seal against splashes and vapors and are therefore insufficient.
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[2]
Body Protection: Preventing Dermal Absorption
To prevent skin contact and absorption, appropriate body protection is essential.
-
Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat is required due to the flammability hazard. Ensure the lab coat is fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: Full-length trousers and shoes that fully cover the feet are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: A Secondary Control
While engineering controls (i.e., the chemical fume hood) are the primary defense against inhalation hazards, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls.
-
Respirator Use: If respiratory protection is required, a NIOSH-approved respirator with organic vapor (OV) cartridges is appropriate.[7]
-
Fit Testing and Training: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance, training, and annual fit testing.
Workflow for PPE Selection and Donning
The following diagram outlines the logical flow for selecting and donning the appropriate PPE before handling this compound.
Caption: Logical workflow for risk assessment and PPE donning.
Operational and Disposal Plans
Safe handling extends beyond the experiment itself. A clear plan for managing spills and disposing of waste is crucial for maintaining a safe laboratory environment.
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control: If safe to do so, remove all ignition sources.[1]
-
Contain: Use a spill kit with an absorbent material compatible with flammable organic liquids (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large spills.
-
PPE: Wear the highest level of recommended PPE during cleanup, including Silver Shield®/4H® gloves and respiratory protection if vapor concentrations are high.
-
Collect & Dispose: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1]
Waste Disposal Plan
This compound and materials contaminated with it must be disposed of as hazardous waste. Halogenated organic waste streams must be segregated from non-halogenated streams to ensure proper disposal and to avoid unnecessary costs.[8]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Container Requirements: The container must be made of a chemically resistant material, have a tight-fitting lid, and be stored in secondary containment.[9]
-
Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include the full chemical name of all components.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a designated solid hazardous waste container.[9]
-
Disposal Request: Once the container is full, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this compound down the drain.[8][10]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
-
University of South Alabama. (2018, March). Glove Selection Guide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Wisconsin-Madison - Environmental Health and Safety. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Chemical Point. (n.d.). (R)-(+)-1,1,1-Trifluorooctan-2-ol. Retrieved from [Link]
-
Capot Chemical. (2023, December 28). Material Safety Data Sheet: (R)-1,1,1-TRIFLUORO-2-PROPANOL. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Waste Direct. (2023, April 22). How to Dispose of Old Alcohol (An In-Depth Guide). Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Wisconsin System. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. southalabama.edu [southalabama.edu]
- 7. capotchem.com [capotchem.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
